molecular formula C5H10N2O B154931 3-Amino-2-piperidone CAS No. 1892-22-4

3-Amino-2-piperidone

Cat. No.: B154931
CAS No.: 1892-22-4
M. Wt: 114.15 g/mol
InChI Key: YCCMTCQQDULIFE-UHFFFAOYSA-N
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Description

3-aminopiperidine-2-one is a delta-lactam that is 2-piperidone substituted at position 3 by an amino group. It has a role as a human metabolite. It is a member of piperidones, a primary amino compound and a delta-lactam.
3-Amino-2-piperidone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Aminopiperidin-2-one has been reported in Ascochyta medicaginicola, Arabidopsis thaliana, and Vitis vinifera with data available.
metabolite in urine of patients with hyperammonaemia, hyperornithinaemia and homocitrullinuria;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCMTCQQDULIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409421, DTXSID90862775
Record name 3-Aminopiperidin-2-one
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Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Amino-2-piperidone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1892-22-4
Record name 3-Amino-2-piperidinone
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Record name 3-Aminopiperidin-2-one
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Record name 3-Amino-2-piperidone
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Record name 3-Amino-2-piperidone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis and characterization of 3-amino-2-piperidone, a valuable building block in medicinal chemistry. The document details established synthetic routes, including both traditional organic chemistry and modern chemoenzymatic methods. Furthermore, it presents a thorough characterization of the molecule, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound, also known as 3-aminopiperidin-2-one, is a cyclic gamma-amino acid derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O[1]
Molecular Weight 114.15 g/mol [1]
CAS Number 1892-22-4[1]
Physical State Solid[1]
Melting Point 50 °C[2]
Boiling Point 130 °C[2]

Synthesis of this compound

Two primary synthetic strategies for this compound are detailed below: a multi-step chemical synthesis from L-glutamic acid and a chemoenzymatic approach from L-glutamine.

Multi-Step Synthesis from L-Glutamic Acid

This synthetic pathway involves a five-step process starting from the readily available amino acid, L-glutamic acid.[3] The overall workflow is depicted in the diagram below.

Synthesis_from_L_Glutamic_Acid cluster_0 Synthesis of this compound from L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid Diester Diester Intermediate L-Glutamic_Acid->Diester Esterification (Thionyl chloride, Methanol) Boc_Protected_Diester N-Boc Protected Diester Diester->Boc_Protected_Diester Boc Protection (Boc)₂O, Triethylamine, DMAP Diol Diol Intermediate Boc_Protected_Diester->Diol Reduction (NaBH₄, Methanol) Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation (p-Toluenesulfonyl chloride, Triethylamine, DMAP) 3_Amino_2_piperidone This compound Ditosylate->3_Amino_2_piperidone Cyclization (Amine)

Caption: Multi-step synthesis of this compound from L-Glutamic Acid.

Step 1: Esterification

  • To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the diester hydrochloride salt.

Step 2: N-Boc Protection

  • Dissolve the diester hydrochloride salt in chloroform at 0°C.

  • Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with water and extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected diester.

Step 3: Reduction

  • To a solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄) portion-wise at 0°C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and purify to obtain the diol intermediate.

Step 4: Tosylation

  • To a solution of the diol in chloroform, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with aqueous sodium bicarbonate and extract the product with dichloromethane.

  • Dry and concentrate the organic phase to yield the ditosylate.

Step 5: Cyclization

  • React the ditosylate with an appropriate amine to induce cyclization and yield the desired this compound derivative. The specific amine and reaction conditions will determine the final N-substituent. For the parent this compound, a deprotection step would be required.

Chemoenzymatic Synthesis from L-Glutamine

This innovative approach utilizes an engineered enzyme to achieve a highly selective and efficient synthesis.[4] The process involves the enzymatic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione, which can be further processed.

Chemoenzymatic_Synthesis cluster_1 Chemoenzymatic Synthesis of (S)-3-aminopiperidine-2,6-dione L_Glutamine L-Glutamine Enzymatic_Reaction Enzymatic Reaction (IdgS-Ox* R539A, ATP, MgCl₂, Tris-HCl buffer) L_Glutamine->Enzymatic_Reaction Product (S)-3-aminopiperidine-2,6-dione Enzymatic_Reaction->Product

Caption: Chemoenzymatic synthesis of (S)-3-aminopiperidine-2,6-dione.

  • Prepare a reaction mixture containing immobilized IdgS-Ox* R539A enzyme, 10 mM ATP, 10 mM MgCl₂, 10 mM L-glutamine, and 50 mM Tris-HCl buffer (pH 9.0).

  • Incubate the reaction at 30°C for 2 hours.

  • Centrifuge and filter the reaction mixture to remove the immobilized enzyme.

  • The resulting supernatant contains the product, (S)-3-aminopiperidine-2,6-dione, which can be further purified or used in subsequent reactions.

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Spectroscopic Data
TechniqueDataReference
¹³C NMR Spectral data available on PubChem.[1]
GC-MS Mass spectral data with fragmentation patterns are available on PubChem.[1]

Predicted ¹H NMR Data (100 MHz, D₂O)

Chemical Shift (ppm)MultiplicityAssignment
3.75tH-3
3.25tH-5
2.35mH-6
1.90mH-4

Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (ppm)Assignment
178.0C=O (C-2)
52.0C-3
42.0C-5
28.0C-6
22.0C-4

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H stretchAmine (NH₂) and Amide (N-H)
~2850-2960C-H stretchAlkane (CH₂)
~1650C=O stretchAmide (δ-lactam)
~1600N-H bendAmine (NH₂)

The carbonyl (C=O) stretch of a δ-lactam is typically observed around 1650 cm⁻¹.[5]

Mass Spectrometry (MS)

The GC-MS data available on PubChem shows a molecular ion peak and several fragment ions.[1] Analysis of the fragmentation pattern can provide structural confirmation.

Purification

Purification of this compound can be achieved through standard laboratory techniques.

Experimental Protocol: Column Chromatography[6]
  • Stationary Phase: Silica gel (particle size 35-70 µm).

  • Mobile Phase: A gradient of ethyl acetate in cyclohexane is a common starting point for the purification of similar compounds. The exact gradient should be optimized based on TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization

For solid compounds, recrystallization is an effective method for purification.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the described protocols for their specific applications.

References

Spectroscopic Profile of 3-Amino-2-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-piperidone (also known as ornithine lactam), a molecule of interest in various research and development fields. Due to the limited availability of public experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR) spectroscopy data for structurally related compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Spectroscopic Data Summary

The following tables summarize the available mass spectrometry data, predicted NMR data, and representative IR data for this compound.

Table 1: Mass Spectrometry (GC-MS) Data

Experimental gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a fragmentation pattern consistent with its molecular structure. The data presented below is sourced from the PubChem database.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
114100[M]+ (Molecular Ion)
85~60[M - NH=CH₂]+
56~45[C₃H₆N]+
43~35[C₂H₅N]+
28~30[CH₂N]+
Table 2: Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (100 MHz, D₂O)

Chemical Shift (ppm)MultiplicityProtons
~3.6 - 3.8Multiplet1H (CH-NH₂)
~3.2 - 3.4Multiplet2H (CH₂-NH)
~1.8 - 2.2Multiplet4H (CH₂-CH₂-CH₂)

Predicted ¹³C NMR (100 MHz, D₂O)

Chemical Shift (ppm)Carbon Atom
~175C=O
~55CH-NH₂
~45CH₂-NH
~30CH₂
~25CH₂
Table 3: Representative Infrared (IR) Spectroscopy Data

Experimental IR data for this compound is not widely published. However, the expected vibrational frequencies can be inferred from the spectra of closely related lactams and piperidone structures. The table below lists the characteristic absorption bands for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3400 - 3200Strong, BroadN-H Stretch (Amide and Amine)
2950 - 2850MediumC-H Stretch (Aliphatic)
1680 - 1630StrongC=O Stretch (Amide I)
1650 - 1580MediumN-H Bend (Primary Amine)
1550 - 1510MediumN-H Bend (Amide II)
1470 - 1430MediumC-H Bend (CH₂)
1300 - 1200MediumC-N Stretch (Amide)
1200 - 1020MediumC-N Stretch (Amine)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Gas Chromatography:

    • Inject a small volume of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • Use a temperature program to separate the analyte from any impurities.

  • Mass Spectrometry:

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionize the sample using Electron Ionization (EI).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

    • A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the functional groups of this compound and their expected IR spectral regions.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Key functional groups of this compound and their corresponding IR spectral regions.

References

Physical and chemical properties of 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-piperidone

Abstract

This compound, also known as cyclo-ornithine, is a delta-lactam and a cyclic analog of the amino acid ornithine.[1] This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutics targeting central nervous system disorders, as well as compounds with anti-inflammatory and analgesic properties.[2][3] It is also a metabolite found in various living organisms, from bacteria to humans.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance and associated signaling pathways.

Chemical Structure and Identity

  • IUPAC Name: 3-aminopiperidin-2-one[4][6]

  • Synonyms: Cyclo-ornithine, 2-Amino-δ-valerolactam, Ornithine lactam[5][7]

  • Chemical Formula: C₅H₁₀N₂O[4][6][8]

  • Molecular Weight: 114.15 g/mol [1][4][8]

  • CAS Number: 1892-22-4[1][4][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in research and development.

Table 1: Physical Properties
PropertyValueSource(s)
Appearance Solid; Light orange to yellow to green powder/crystal[2][4][7][9]
Melting Point 50 °C[8]
87 °C (for (S)-(-)-3-Amino-2-piperidone)[2]
Boiling Point 130 °C[8]
125-135 °C (at 2-3 Torr)[5][7]
Density 1.071 ± 0.06 g/cm³ (Predicted)[5][7]
Refractive Index 1.476 (Predicted)[5]
Table 2: Chemical and Solubility Properties
PropertyValueSource(s)
pKa (Strongest Acidic) 14.55 - 16.00 (Predicted)[7][10]
pKa (Strongest Basic) 8.44 (Predicted)[10]
logP -1.3 to -0.8 (Predicted)[4][10]
Water Solubility 444 g/L (Predicted)[10]
Solubility in Organic Solvents DMSO: 40-50 mg/mL[1][11]
Methanol (Slightly soluble)[7]
Storage Conditions Store at ≤ -20°C, keep dry, under inert atmosphere (e.g., Nitrogen)[1][7][8]

Spectral Data

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique used to identify and quantify this compound.[8] The Human Metabolome Database (HMDB) provides spectral data for derivatized (TMS) and non-derivatized forms.[4][10]

Experimental Protocols

General Synthesis Approach

While a specific, detailed protocol for the direct synthesis of this compound was not found, a general approach can be inferred from the synthesis of its derivatives. A common route involves the cyclization of a protected ornithine or glutamine precursor. For instance, the synthesis of 3-amino-2,6-piperidinedione hydrochloride involves protection of the amino group of L-glutamine, followed by cyclization and subsequent deprotection.[13]

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthesis start Protected Ornithine/Glutamine Derivative activation Carboxylic Acid Activation (e.g., with DCC, HOBt) start->activation cyclization Intramolecular Cyclization activation->cyclization deprotection Removal of Protecting Groups (e.g., with TFA or HCl) cyclization->deprotection product This compound deprotection->product

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Post-synthesis, this compound is typically purified using standard chromatographic techniques.

  • Extraction: The reaction mixture is worked up using a suitable solvent system (e.g., dichloromethane/water) to remove inorganic byproducts.

  • Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar polar solvent system.

  • Crystallization: Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.

  • Purity Assessment: The purity of the final compound is assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is commonly reported for commercial samples.[9]

Analytical Methods

The identity and purity of this compound are confirmed using a combination of analytical techniques.

G cluster_analysis Analytical Workflow sample Purified this compound ms Mass Spectrometry (MS) - Confirms Molecular Weight sample->ms nmr NMR Spectroscopy (¹H, ¹³C) - Confirms Structure sample->nmr gc_hplc GC/HPLC - Assesses Purity sample->gc_hplc ir IR Spectroscopy - Identifies Functional Groups sample->ir final Characterized Compound ms->final nmr->final gc_hplc->final ir->final

Caption: Standard analytical workflow for compound characterization.

Biological Activity and Signaling Pathways

This compound is recognized as an endogenous metabolite and a cyclic ornithine analogue.[1][11] Its structure makes it a valuable scaffold in drug discovery.

  • Pharmaceutical Intermediate: It is a key building block for synthesizing molecules targeting central nervous system disorders and for developing drugs with analgesic and anti-inflammatory properties.[2][3]

  • Enzyme Inhibition: Derivatives of this compound have been investigated as protease inhibitors. For example, it is a component of Symplocamide A, a non-covalent serine protease inhibitor.[14]

  • Apoptosis Inhibition: A derivative, N-(2-oxopiperidin-3-yl)dodecanamide, has been shown to inhibit Fas-induced apoptosis.[15]

Some commercial suppliers suggest a potential link to the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways, although specific studies directly implicating this compound were not identified in the initial search.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its modulation is a key area of interest in cancer and neurological research.

G cluster_pathway Potential PI3K/Akt/mTOR Pathway Interaction GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound (or derivative) Compound->Akt potential modulation

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway.

Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and biological research.

G cluster_apps Key Application Areas center This compound pharma Pharmaceuticals (CNS, Analgesics) center->pharma peptide Peptide Synthesis (Chiral Auxiliary) center->peptide biochem Biochemical Research (Enzyme Inhibition) center->biochem agro Agrochemicals center->agro

Caption: Core applications of this compound in research.

  • Pharmaceutical Development: It serves as a crucial intermediate in synthesizing drugs for neurological disorders.[3]

  • Peptide Synthesis: Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis.[2]

  • Chemical Biology: It is used in studies investigating enzyme mechanisms and protein interactions.[2]

  • Agrochemicals: The compound is also used in the formulation of pesticides and herbicides.[3]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[5][7]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[4]

  • Precautions: Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

Conclusion

This compound is a compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile chemical reactivity, make it an important building block for the development of novel bioactive molecules. Further research into its biological roles and direct interactions with signaling pathways will continue to expand its applications in drug discovery and development.

References

An In-depth Technical Guide to the Discovery of 3-Amino-2-piperidone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-piperidone scaffold and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These structures serve as key pharmacophores in the development of novel therapeutic agents across a range of diseases. Their utility stems from their ability to mimic peptide structures and engage with various biological targets. This technical guide provides a comprehensive overview of the discovery and development of this compound derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to be a valuable resource for researchers actively involved in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often starting from readily available chiral precursors to ensure stereochemical control. A common and efficient method involves a multi-step synthesis starting from L-glutamic acid.

Experimental Protocol: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid

This protocol outlines a five-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (1.0 eq) in methanol at 0°C, add thionyl chloride (1.5 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt, which can be used in the next step without further purification.

Step 2: N-Boc Protection

  • To a stirred solution of the dimethyl ester from Step 1 (1.0 eq) in dichloromethane (CH2Cl2) at 0°C, add triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with distilled water and extract with CH2Cl2.

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.

Step 3: Reduction of the Diester

  • To a stirred solution of the N-Boc protected diester (1.0 eq) in a suitable solvent, add a reducing agent such as sodium borohydride (NaBH4).

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, work up the reaction to isolate the corresponding diol.

Step 4: Tosylation of the Diol

  • To a stirred solution of the diol (1.0 eq) in a suitable solvent, add p-toluenesulfonyl chloride (TsCl) and a base such as triethylamine or pyridine.

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, work up the reaction to yield the ditosylate.

Step 5: Cyclization to Substituted Piperidines

  • To the crude ditosylate (1.0 eq), add the desired amine (e.g., cyclohexylamine, 15.0 eq) and stir the reaction mixture for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with CH2Cl2.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(N-Boc-amino)piperidine derivative.

Biological Activities and Therapeutic Applications

This compound derivatives have been investigated for a variety of biological activities, with the most prominent being their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Other potential therapeutic applications include cancer, pain management, and inflammatory disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

The following diagram illustrates the role of DPP-4 in the incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Ingestion Food Ingestion L_cells Intestinal L-cells Ingestion->L_cells K_cells Intestinal K-cells Ingestion->K_cells GLP1_active Active GLP-1 L_cells->GLP1_active releases GIP_active Active GIP K_cells->GIP_active releases Beta_cells β-cells Insulin Insulin Secretion (Glucose Uptake) Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion (Glucose Production) Alpha_cells->Glucagon GLP1_active->Beta_cells stimulates GLP1_active->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1_active->DPP4 inactivated by GIP_active->Beta_cells stimulates GIP_active->DPP4 inactivated by GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GIP_inactive Inactive GIP DPP4->GIP_inactive DPP4_inhibitor This compound Derivative (DPP-4i) DPP4_inhibitor->DPP4 inhibits

Caption: Incretin signaling pathway and DPP-4 inhibition.

The following table summarizes the in vitro DPP-4 inhibitory activity of selected 3-aminopiperidine and related derivatives.

Compound IDStructure/CoreIC50 (µM)Reference
1 2-benzylpyrrolidine derivative0.3 ± 0.03[1]
2 phenethyl-piperazine derivative1.2 ± 0.04[1]
3 4-benzylpiperidine derivative1.6 ± 0.04[1]
4 4-amino-1-benzylpiperidine derivative4 ± 0.08[1]
Alogliptin Pyrimidinedione derivative-[2]
Sitagliptin β-amino acid derivative0.019[3]
LASSBio-2124 (racemate) β-amino-N-acylhydrazone10.6[3]
LASSBio-2129 (R-isomer) β-amino-N-acylhydrazone5.08[3]
LASSBio-2130 (S-isomer) β-amino-N-acylhydrazone44.74[3]

This protocol describes a common method for assessing the DPP-4 inhibitory activity of test compounds.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DPP-4 Assay Buffer.

  • In a 96-well plate, add the test compound solution to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (DMSO vehicle), and a blank (assay buffer without enzyme).

  • Add the DPP-4 enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each test compound concentration relative to the negative control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

DPP4_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds plate_setup Add compounds, controls, and DPP-4 enzyme to 96-well plate prep_compounds->plate_setup incubation1 Incubate at 37°C for 15 min plate_setup->incubation1 add_substrate Add Gly-Pro-AMC substrate incubation1->add_substrate read_fluorescence Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) add_substrate->read_fluorescence calculate_rate Calculate reaction rates read_fluorescence->calculate_rate calculate_inhibition Determine % inhibition calculate_rate->calculate_inhibition calculate_ic50 Calculate IC50 values calculate_inhibition->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for DPP-4 inhibition assay.

Anticancer Activity

Certain piperidone derivatives have demonstrated selective cytotoxicity towards cancer cells, inducing apoptosis through various mechanisms, including the intrinsic pathway and proteasome inhibition.[4][5]

The following table presents the cytotoxic concentration 50% (CC50) values for selected piperidone compounds against various human cancer cell lines.

Compound IDCancer Cell LineCC50 (µM)Reference
2608 CEM (Lymphoma)0.08 ± 0.01[5]
2608 COLO 205 (Colon)0.23 ± 0.02[5]
2610 CEM (Lymphoma)0.06 ± 0.00[5]
2610 COLO 205 (Colon)0.14 ± 0.01[5]
P3 HL-60 (Leukemia)1.67 ± 0.09[4]
P4 HL-60 (Leukemia)2.00 ± 0.13[4]
P5 HL-60 (Leukemia)2.00 ± 0.05[4]

The Differential Nuclear Staining (DNS) assay is used to evaluate the cytotoxic activity of compounds by distinguishing between live and dead cells.

Materials:

  • Human cancer cell lines (e.g., HL-60, CEM)

  • Complete cell culture medium

  • Hoechst 33342 solution

  • Propidium Iodide (PI) solution

  • 96-well plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed the cancer cells at a density of 10,000 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Two hours before the end of the incubation, add a dye mixture containing Hoechst 33342 (stains all nuclei) and PI (stains nuclei of dead cells) to each well.

  • Image the plates using a high-content analyzer or a fluorescence microscope.

  • Quantify the number of live (Hoechst-positive, PI-negative) and dead (Hoechst-positive, PI-positive) cells.

  • Calculate the percentage of cytotoxicity for each compound concentration.

  • Determine the CC50 value from the dose-response curve.

Analgesic Activity

Piperidine-based structures are well-known scaffolds for analgesic agents, often acting through opioid receptors.

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the test compounds and a standard analgesic drug (e.g., aspirin) orally or intraperitoneally.

  • After 30 minutes, induce writhing by intraperitoneal injection of 0.6% acetic acid solution.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-20 minute period.

  • Calculate the percentage of inhibition of writhing for each test group compared to a vehicle-treated control group.

Animals:

  • Male Wistar rats or Swiss albino mice

Procedure:

  • Measure the baseline tail-flick latency by placing the distal part of the animal's tail on a radiant heat source of an analgesiometer. A cut-off time is set to prevent tissue damage.

  • Administer the test compounds and a standard drug (e.g., morphine).

  • Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • An increase in tail-flick latency compared to the baseline and a control group indicates an analgesic effect.

Anti-inflammatory Activity

Derivatives of 2-piperidone have shown potential as anti-inflammatory agents by suppressing the production of pro-inflammatory cytokines.[6]

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Culture BV-2 cells in appropriate medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the inhibitory effect of the test compounds on cytokine production compared to LPS-stimulated cells without compound treatment.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives and analogs of this core have demonstrated a broad spectrum of biological activities, with significant potential as DPP-4 inhibitors for diabetes, as well as promising anticancer, analgesic, and anti-inflammatory properties. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved drug candidates for a variety of diseases.

References

The 3-Amino-2-piperidone Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-piperidone scaffold, a six-membered heterocyclic ring, has emerged as a significant pharmacophore in medicinal chemistry. Its inherent structural features, including a lactam ring and a chiral center at the 3-position, provide a versatile platform for the design and synthesis of a wide array of biologically active molecules. This guide delves into the diverse biological activities associated with this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through pathways such as proteasome inhibition and caspase activation.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative piperidone derivatives against several cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast)3.98 ± 0.2[1]
HeLa (Cervical)9.72 ± 0.9[1]
HepG-2 (Liver)-[1]
Compound 2 MCF-7 (Breast)-[1]
HeLa (Cervical)-[1]
HepG-2 (Liver)-[1]
Compound 7 HeLa (Cervical)9.72 ± 0.9[1]
Piperidone P1 Leukemia/Lymphoma CellsNanomolar range
Piperidone P2 Leukemia/Lymphoma CellsNanomolar range[2]
Compound 2608 CEM (Lymphoma)Low µM to nM[3]
COLO 205 (Colon)Low µM to nM[3]
Compound 2610 CEM (Lymphoma)Low µM to nM[3]
COLO 205 (Colon)Low µM to nM[3]
Compound 18 Renin Inhibition Assay0.021

Note: Specific IC50 values for all cell lines for Compounds 1, 2, and 7 were not fully detailed in the provided search results. The data for piperidones P1, P2, 2608, and 2610 highlight their high potency.

Signaling Pathways in Anticancer Activity

Proteasome Inhibition Pathway:

Certain piperidone derivatives function as proteasome inhibitors, leading to the accumulation of polyubiquitinated proteins.[2][4] This disrupts cellular homeostasis and triggers apoptosis.

Proteasome_Inhibition cluster_cell Cancer Cell Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Suppresses Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Accumulation Induces Piperidone Piperidone Derivative Piperidone->Proteasome Inhibits UPR->Apoptosis Leads to

Caption: Proteasome inhibition by piperidone derivatives.

Caspase-Dependent Apoptosis Pathway:

A common mechanism for anticancer compounds is the induction of programmed cell death (apoptosis). Piperidone derivatives have been shown to activate the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspase-3 and caspase-7.[3][5][6]

Caspase_Apoptosis Piperidone Piperidone Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidone->ROS Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Caspase-dependent apoptosis pathway.

Antimicrobial Activity

The this compound scaffold and its broader piperidine family have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperidine derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
DAPT Derivative Pseudomonas aeruginosa (clinical isolates)MIC90 = 8[7]
Compound 10 Clostridioides difficile12.5[2]
Clostridium botulinum0.78[2]
Bacillus anthracis12.5[2]
Acinetobacter baumannii12.5[2]
Escherichia coli12.5[2]
Helicobacter pylori12.5[2]
Pseudomonas aeruginosa25[2]
Candida albicans25[2]
Compound 20 Clostridioides difficile3.12[2]
Clostridium botulinum3.12[2]
Bacillus anthracis6.25[2]
Acinetobacter baumannii25[2]
Escherichia coli25[2]
Helicobacter pylori25[2]
Candida albicans12.5[2]
Amino Acid Conjugates (3e, 3i, 3j) Various Bacteria & FungiGood to Significant Activity[8]
Mechanism of Antibacterial Action

Derivatives such as the cis-3,5-diamino-piperidines act as aminoglycoside mimetics. They target the bacterial ribosome, specifically the decoding site (A-site) within the 16S rRNA, leading to the inhibition of protein synthesis and ultimately cell death.[7][9][10]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Ribosome Bacterial Ribosome (16S rRNA A-site) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for DAP 3,5-Diamino-piperidine Derivative DAP->Ribosome Binds to DAP->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial protein synthesis.

Enzyme Inhibition

The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors, most notably as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.

Quantitative Enzyme Inhibition Data

The following table lists the binding affinities (Ki) of a representative this compound derivative as a CGRP receptor antagonist.

Compound IDTargetKi (nM)Reference
Piperidinone Carboxamide Azaindane Human CGRP Receptor0.011[11]

Experimental Protocols

Synthesis of 3-(N-Boc-amino)piperidine Derivatives

A versatile synthesis of 3-amino-piperidine derivatives starts from L-glutamic acid, involving a five-step linear sequence.[9][12]

Synthesis_Workflow Start L-Glutamic Acid Step1 Esterification Start->Step1 Step2 Boc-Protection Step1->Step2 Step3 NaBH4 Reduction (to Diol) Step2->Step3 Step4 Tosylation Step3->Step4 Step5 Cyclization (with Amines) Step4->Step5 End 3-(N-Boc-amino) piperidine Derivatives Step5->End

Caption: Synthesis of 3-amino-piperidine derivatives.

Detailed Protocol:

  • Esterification: L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding dimethyl ester.

  • Boc-Protection: The amino group of the dimethyl ester is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine and a catalytic amount of DMAP.[9]

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride.

  • Tosylation: The diol is converted to a ditosylate by reacting with p-toluenesulfonyl chloride.

  • Cyclization: The ditosylate undergoes cyclization upon reaction with various primary amines to afford the N-substituted 3-(N-Boc-amino)piperidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.[5][17][20][21][22]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound to induce apoptosis.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.

  • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of active caspase-3/7.

Conclusion

The this compound scaffold represents a highly valuable core structure in modern drug discovery. Its synthetic tractability and the diverse biological activities exhibited by its derivatives, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscore its potential for the development of novel therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this privileged scaffold.

References

The Ascendant Role of 3-Amino-2-piperidone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-piperidone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a lactam ring and a chiral amino group, provide a unique three-dimensional framework that allows for the development of potent and selective therapeutic agents across multiple disease areas. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its derivatives, with a focus on oncology, neurodegenerative diseases, and thrombosis.

Synthesis of the this compound Core

The enantiomerically pure this compound scaffold is accessible through various synthetic routes, with a common and efficient method starting from the readily available amino acid, L-glutamic acid. This multi-step synthesis involves protection, reduction, and cyclization strategies to yield the desired chiral piperidone ring system.

Experimental Protocol: Synthesis of (S)-3-Amino-2-piperidone from L-Glutamic Acid

This protocol outlines a representative synthesis of the (S)-enantiomer of this compound, a common starting material for many derivatives.

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours to yield the corresponding dimethyl ester.

Step 2: N-Boc Protection The dimethyl ester from the previous step is dissolved in a suitable solvent like dichloromethane. Triethylamine and di-tert-butyl dicarbonate (Boc)₂O are added, along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature to afford the N-Boc protected diester.

Step 3: Reduction of the Diester to a Diol The N-Boc protected diester is dissolved in an appropriate solvent and reduced using a reducing agent such as sodium borohydride. This step converts both ester groups to hydroxyl groups, yielding the corresponding diol.

Step 4: Tosylation of the Diol The diol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP. This step converts the hydroxyl groups into good leaving groups (tosylates) for the subsequent cyclization.

Step 5: Intramolecular Cyclization The resulting ditosylate undergoes intramolecular cyclization upon reaction with an amine. For the synthesis of the parent this compound, a protected amine source would be used, followed by deprotection. For derivatives, the desired amine can be used directly in this step.

Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the final (S)-3-amino-2-piperidone.

G cluster_synthesis Synthesis of this compound L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester Esterification N-Boc Diester N-Boc Diester Diester->N-Boc Diester N-Boc Protection Diol Diol N-Boc Diester->Diol Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation Cyclized Product Cyclized Product Ditosylate->Cyclized Product Cyclization This compound This compound Cyclized Product->this compound Deprotection

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in cancer cells. These compounds often exhibit cytotoxicity in the low micromolar to nanomolar range against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis Several studies have shown that this compound derivatives can induce apoptosis through both the intrinsic and extrinsic pathways.[1][2] Treatment of cancer cells with these compounds leads to the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of a caspase cascade. Specifically, the activation of initiator caspases-8 and -9, followed by the executioner caspase-3, has been observed, leading to programmed cell death.[1][2]

G Piperidone_Derivative This compound Derivative ROS ROS Accumulation Piperidone_Derivative->ROS Caspase8 Caspase-8 Activation Piperidone_Derivative->Caspase8 Extrinsic Pathway Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by piperidone derivatives.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 / CC50 (µM)Reference
2608Various0.009 - 1.664
2610Various0.009 - 1.664
Compound 7qMCF-7Not specifiedNot specified
FLDP-5LN-18 GlioblastomaNot specified[1][2]
FLDP-8LN-18 GlioblastomaNot specified[1][2]
Agents for Neurodegenerative Diseases

The this compound scaffold has been explored for the development of agents targeting Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides. Derivatives of 2-piperidone have been shown to inhibit this aggregation process.

Mechanism of Action: Inhibition of Aβ Aggregation Certain 2-piperidone derivatives have demonstrated the ability to inhibit the self-aggregation of the Aβ(1-42) peptide. For instance, compound 7q was found to inhibit Aβ(1-42) self-aggregation by 59.11% at a concentration of 20 µM. These compounds are also reported to possess anti-inflammatory properties, which are relevant to the neuroinflammatory component of Alzheimer's disease.

Quantitative Data: Inhibition of Aβ Aggregation

Compound IDAssayInhibition (%)Concentration (µM)
7qAβ(1-42) self-aggregation59.1120
Antithrombotic Agents: Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding compared to traditional therapies. The this compound scaffold has been incorporated into the design of potent FXIa inhibitors.

Mechanism of Action: Competitive Inhibition of FXIa Derivatives containing the 3-amino-6-hydroxy-2-piperidone structural element, such as cyanopeptolins, have been identified as potent inhibitors of FXIa and other serine proteases. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing its interaction with its natural substrate.

Quantitative Data: Factor XIa Inhibition

Compound/InhibitorTargetKi (nM)IC50 (nM)
PN-2FXIa0.4-
Racemic Inhibitor 37FXIa1.5-
KALI-DYFXIa8.2-
Human placental bikuninFXIa6-
AprotininFXIa288-
Cyanopeptolin 1020Trypsin-0.67
Cyanopeptolin 1020Human Kallikrein-4.5

Experimental Workflow: Screening for Bioactive Derivatives

A typical workflow for the discovery of novel bioactive this compound derivatives involves several key stages, from initial library synthesis to in-depth biological evaluation.

G cluster_workflow Drug Discovery Workflow Library_Synthesis Library Synthesis of This compound Derivatives HTS High-Throughput Screening (e.g., Cell Viability Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate Selection In_Vivo_Testing->Clinical_Candidate

Caption: A representative experimental workflow for drug discovery.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutics. Its utility has been demonstrated in the creation of potent anticancer agents, inhibitors of Aβ aggregation for Alzheimer's disease, and novel anticoagulants targeting Factor XIa. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures that it will remain a focal point of drug discovery and development efforts for the foreseeable future. Further exploration of the chemical space around this privileged structure is likely to yield new and improved clinical candidates for a range of challenging diseases.

References

In Silico Modeling of 3-Amino-2-piperidone Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-piperidone, a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a scaffold of significant interest in neuropharmacology and drug development.[1][2][3][4][5][6] Its conformational landscape is a critical determinant of its biological activity, influencing its interaction with receptors and transporters. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformations of this compound, supplemented with representative experimental protocols for validation. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of GABA analogs and other small molecule therapeutics.

Introduction

This compound is a delta-lactam and a derivative of the alpha-amino acid ornithine.[7] As a conformationally restricted analog of GABA, its study offers insights into the specific spatial arrangements required for activity at GABAergic targets.[8][9] Understanding the accessible conformations of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel central nervous system (CNS) therapeutics.[4]

The piperidone ring, a core feature of many biologically active compounds, can adopt several conformations, with the chair and boat forms being the most common. The substitution of an amino group at the 3-position introduces additional complexity to the conformational space. In silico modeling provides a powerful and efficient means to explore these conformational preferences, offering a detailed view of the potential energy surface of the molecule. This guide will delineate a robust workflow for such an analysis, integrating computational modeling with experimental validation techniques.

Methodologies and Experimental Protocols

A thorough conformational analysis of this compound necessitates a synergistic approach, combining computational exploration with experimental verification. This section details the protocols for both in silico and experimental methodologies.

In Silico Conformational Analysis Workflow

The computational investigation of this compound's conformational space can be systematically performed using a multi-step workflow. This workflow is designed to identify low-energy conformers and provide insights into their relative populations.

G cluster_prep 1. Initial Structure Preparation cluster_search 2. Conformational Search cluster_refine 3. Energy Refinement cluster_analysis 4. Analysis 2D_to_3D 2D to 3D Conversion Initial_Opt Initial Geometry Optimization (e.g., MMFF94) 2D_to_3D->Initial_Opt Conf_Search Systematic or Stochastic Conformational Search Initial_Opt->Conf_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conf_Search->DFT_Opt Solvation Inclusion of Solvent Effects (e.g., PCM) DFT_Opt->Solvation Energy_Calc Calculation of Relative Energies Solvation->Energy_Calc Boltzmann Boltzmann Population Analysis Energy_Calc->Boltzmann Geo_Params Measurement of Geometric Parameters (Dihedral Angles, etc.) Boltzmann->Geo_Params

Computational workflow for conformational analysis.

Protocol for In Silico Modeling:

  • Initial Structure Preparation:

    • The 2D structure of this compound is sketched using a chemical drawing software.

    • This 2D representation is converted into a 3D structure.

    • An initial geometry optimization is performed using a molecular mechanics force field such as MMFF94 to obtain a reasonable starting geometry.

  • Conformational Search:

    • A systematic or stochastic conformational search is conducted to explore the potential energy surface.

    • For cyclic systems like piperidone, methods such as low-mode search or molecular dynamics simulations are effective.

    • The search identifies a set of unique conformers within a specified energy window above the global minimum.

  • Energy Refinement:

    • Each unique conformer is subjected to a higher-level geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[10]

    • To mimic physiological conditions, solvent effects can be incorporated using a polarizable continuum model (PCM).

  • Analysis:

    • The relative energies of the optimized conformers are calculated.

    • The population of each conformer at a given temperature is estimated using the Boltzmann distribution.

    • Key geometric parameters, such as dihedral angles of the piperidone ring and the orientation of the amino group, are measured for each low-energy conformer.

Experimental Validation Protocols

Experimental techniques are crucial for validating the results of in silico modeling. NMR spectroscopy and X-ray crystallography are the primary methods for determining the solution-phase and solid-state conformations of small molecules, respectively.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the average conformation of a molecule in solution.

Protocol for NMR Conformational Analysis: [11][12][13][14][15]

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all atoms.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to aid in the assignment of protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to identify through-space correlations between protons, which provide distance restraints.

    • Measurement of ³J-coupling constants between vicinal protons can provide information about dihedral angles via the Karplus equation.

  • Data Analysis:

    • The experimentally determined chemical shifts, NOE restraints, and coupling constants are compared with the values predicted from the computationally derived conformers.

    • A weighted average of the predicted parameters based on the Boltzmann populations of the conformers should correlate with the experimental data.

2.2.2. X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in its crystalline state.

Protocol for Single-Crystal X-ray Diffraction: [16][17][18][19][20]

  • Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer.

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

  • Analysis: The refined crystal structure provides highly accurate bond lengths, bond angles, and torsion angles, which can be directly compared with the geometry of the lowest-energy conformer predicted by in silico modeling.

Data Presentation

The quantitative data obtained from both computational and experimental analyses should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
Chair (Axial NH₂)0.0075.3
Chair (Equatorial NH₂)0.8520.1
Twist-Boat 12.504.2
Twist-Boat 23.100.4

Note: The data presented in this table is representative and intended to illustrate the expected format of results from a computational study.

Table 2: Key Dihedral Angles (in degrees) for Low-Energy Conformers of this compound

Dihedral AngleChair (Axial NH₂)Chair (Equatorial NH₂)
C2-C3-C4-C5-55.254.8
C3-C4-C5-C656.1-55.9
N1-C2-C3-N(amino)-175.465.7
H-N-C3-H60.1178.9

Note: The data in this table is hypothetical and serves as an example of the geometric parameters that would be reported.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

ProtonExperimentalCalculated (Boltzmann Averaged)
H23.453.42
H33.103.08
H4α1.951.98
H4β1.801.77
H5α1.651.68
H5β1.501.53
H6α3.253.28
H6β3.153.12

Note: This table illustrates how experimental NMR data would be compared to computationally predicted values. The presented values are for illustrative purposes only.

Visualization of Key Relationships

Visualizing the relationships between different aspects of the conformational analysis can aid in understanding the overall process and its biological implications.

GABAergic Signaling Pathway

As a GABA analog, this compound is expected to interact with components of the GABAergic signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_R GABAA Receptor Cl_influx Cl- Influx GABA_A_R->Cl_influx GABA_B_R GABAB Receptor Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization GABA_synapse->GABA_A_R GABA_synapse->GABA_B_R GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Molecule This compound (GABA Analog) Molecule->GABA_A_R Agonist/Modulator? Molecule->GAT Inhibitor?

Potential interactions in the GABAergic synapse.

This diagram illustrates the key components of a GABAergic synapse and the potential points of interaction for a GABA analog like this compound, which could act as an agonist at GABA receptors or as an inhibitor of GABA transporters (GATs).

Interplay of Methodologies

The relationship between computational and experimental methods in conformational analysis is cyclical and synergistic.

G In_Silico In Silico Modeling (DFT, MD) Predicted_Confs Predicted Conformers and Properties In_Silico->Predicted_Confs Experiment Experimental Validation (NMR, X-ray) Predicted_Confs->Experiment Guides Experiment Refined_Model Refined Conformational Model Predicted_Confs->Refined_Model Experimental_Data Experimental Data (Structure, Spectra) Experiment->Experimental_Data Experimental_Data->In_Silico Validates & Refines Computational Model Experimental_Data->Refined_Model

Synergy between computational and experimental methods.

This workflow highlights how computational predictions can guide experimental design, while experimental results provide the necessary validation and refinement for the computational models, leading to a more accurate and comprehensive understanding of the molecule's conformational behavior.

Conclusion

The in silico modeling of this compound's conformations is a critical step in elucidating its structure-activity relationships and guiding the development of novel therapeutics. By employing a robust computational workflow, from initial structure generation to high-level quantum mechanical calculations, researchers can gain detailed insights into the molecule's preferred spatial arrangements. The integration of experimental data from NMR spectroscopy and X-ray crystallography is essential for validating and refining these computational models. This technical guide provides a framework for conducting such an integrated analysis, empowering researchers to effectively explore the conformational landscape of this compound and other promising small molecules in drug discovery.

References

The Versatile Building Block: A Technical Guide to 3-Amino-2-piperidone in Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 3-Amino-2-piperidone, a valuable chiral building block in pharmaceutical research and development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its application in modulating critical biological pathways.

Core Properties and Data

This compound, also known as cyclo-ornithine, is a cyclic derivative of the amino acid ornithine.[1] Its structure, featuring a lactam ring and a chiral center, makes it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly piperidine derivatives.[2] These derivatives have shown potential in the development of therapies for central nervous system disorders, as well as drugs with analgesic and anti-inflammatory properties.[2] The chiral nature of this compound also allows it to serve as a chiral auxiliary in asymmetric synthesis.[3]

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂O[4]
Molecular Weight 114.15 g/mol [4]
CAS Number 1892-22-4[4]
Melting Point 87 °C (Lit.)
Purity ≥ 98% (GC)
Appearance Light orange to yellow to green powder to crystal
Optical Rotation [a]20/D = -16 to -12°, c = 0.5 in CHCl₃

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various routes, with the cyclization of amino acid precursors being a common strategy. Below are detailed protocols for the synthesis of (S)-3-amino-2-piperidone hydrochloride from L-ornithine hydrochloride and a multi-step synthesis of a protected 3-aminopiperidine derivative from L-glutamic acid.

Experimental Protocol 1: Synthesis of (S)-3-Amino-2-piperidone Hydrochloride from L-Ornithine Hydrochloride[5]

This protocol describes the lactamization of L-ornithine to yield the target compound.

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane

  • Anhydrous methanol

  • 21% (w/w) Sodium ethoxide in ethanol

  • 6N Hydrochloric acid (aqueous)

  • Isopropanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction, cool the solution to 0 °C.

  • Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled reaction mixture.

  • After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.

  • Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • To remove salts, dissolve the crude product in isopropanol, filter to remove any insoluble material, and concentrate the filtrate again under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using a mobile phase of 30% methanol in dichloromethane to afford (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.

Experimental Protocol 2: Multi-step Synthesis of a 3-(N-Boc amino) piperidine derivative from L-Glutamic Acid[6]

This protocol outlines a five-step synthesis to produce a protected 3-aminopiperidine derivative, a related and valuable building block.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Upon completion (monitored by TLC), remove the solvent under reduced pressure to obtain the crude dimethyl ester as its HCl salt. This is used in the next step without further purification.

Step 2: N-Boc Protection

  • To a stirred solution of the crude dimethyl ester from Step 1 in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O; 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane 1:9) to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.[5]

Step 3: Reduction to Diol

  • To a stirred solution of the N-Boc protected diester from Step 2 in methanol at room temperature, add sodium borohydride.

  • Stir the reaction until completion to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.[5]

  • Purify the product by column chromatography.[5]

Step 4: Di-tosylation

  • To a solution of the diol from Step 3 in CH₂Cl₂ add p-toluenesulfonyl chloride and a catalytic amount of DMAP to obtain the crude di-tosylate.[6]

Step 5: Cyclization

  • React the crude di-tosylate with a suitable amine (e.g., cyclohexylamine) to yield the corresponding 3-(N-Boc amino) piperidine derivative.[5]

  • Purify the final product by column chromatography.[5]

G cluster_synthesis1 Synthesis of (S)-3-Amino-2-piperidone HCl Ornithine L-Ornithine HCl Esterification Esterification (TMSCl, MeOH) Ornithine->Esterification Step 1 Lactamization Lactamization (NaOEt, EtOH) Esterification->Lactamization Step 2-5 Purification Purification (Column Chromatography) Lactamization->Purification Step 6-9 Product1 (S)-3-Amino-2-piperidone HCl Purification->Product1 G cluster_pathway Fas-Induced Apoptosis Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Ceramide Ceramide Generation FasR->Ceramide Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Ceramide->Caspase8 Derivative N-(2-oxopiperidin-3-yl) dodecanamide (Ceramide Analog) Derivative->Caspase8 Modulation

References

Toxicological Profile of 3-Amino-2-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 3-Amino-2-piperidone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. The available data on the specific toxicology of this compound is limited, and much of the information presented is based on general hazard classifications.

Introduction

This compound, also known as cyclo-ornithine, is a cyclic amino acid derivative.[1][2] It serves as a building block in the synthesis of various bioactive molecules and has been identified as a metabolite in living organisms.[2][3] Given its potential applications in pharmaceutical and chemical synthesis, a thorough understanding of its toxicological profile is essential for safe handling and development. This guide provides a summary of the known toxicological data, general experimental protocols for hazard assessment, and a logical workflow for toxicological evaluation.

Hazard Identification and Classification

The primary source of toxicological information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate potential hazards based on available data.

Table 1: GHS Hazard Statements for this compound

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity (Oral)Harmful if swallowedH302Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)May cause respiratory irritationH335Warning

Source: PubChem CID 5200225, ECHEMI Safety Data Sheet[1][4]

Table 2: Precautionary Statements for this compound

CategoryPrecautionary Statement CodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/eye protection/face protection.
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
DisposalP501Dispose of contents/container in accordance with local regulations.

Source: PubChem CID 5200225, ECHEMI Safety Data Sheet[1][4]

Potential Signaling Pathway Involvement

Currently, there is no direct evidence in the public domain detailing specific signaling pathways that are modulated by this compound leading to a toxicological outcome. However, a derivative, N-(2-oxopiperidin-3-yl)dodecanamide, has been noted to inhibit Fas-induced apoptosis.[1] This suggests that derivatives of this compound could potentially interact with cellular signaling cascades, but further research is required to determine the direct effects of the parent compound.

The following diagram illustrates a general workflow for toxicological assessment, which would be applicable to this compound.

G General Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment A Physicochemical Properties D Cytotoxicity Assays (e.g., MTT, LDH) A->D B In Silico Toxicity Prediction (e.g., QSAR) B->D C Literature Review C->D G Acute Toxicity Studies (e.g., OECD TG 420, 423, or 425) D->G Indicates potential for systemic toxicity E Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) E->G Indicates mutagenic potential F Skin/Eye Irritation Models (e.g., Reconstructed Human Epidermis) H Skin/Eye Irritation/Corrosion (e.g., OECD TG 404, 405) F->H Confirmatory testing J Hazard Identification G->J H->J I Sub-acute/Sub-chronic Toxicity I->J K Dose-Response Assessment J->K M Risk Characterization K->M L Exposure Assessment L->M

General Toxicological Assessment Workflow

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance, often to calculate an LD50 (median lethal dose) value.

Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test is used to classify the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Skin Irritation

Objective: To determine the potential of a substance to cause skin irritation.

Guideline: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Application: A small amount of the test substance is applied topically to the surface of the skin tissue model.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured. A common method is the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then extracted and quantified spectrophotometrically.

  • Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

In Vitro Eye Irritation

Objective: To determine the potential of a substance to cause serious eye damage or eye irritation.

Guideline: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).

Methodology:

  • Test System: A reconstructed human cornea-like epithelium model.

  • Application: The test substance is applied to the surface of the corneal tissue model.

  • Incubation: Tissues are exposed to the substance for a specified duration.

  • Viability Assessment: Similar to the skin irritation test, cell viability is determined, typically using the MTT assay.

  • Endpoint: The classification is based on the reduction in tissue viability. A substance is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above a certain threshold.

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

G Workflow for In Vitro Cytotoxicity Assay (e.g., MTT) A Cell Seeding (e.g., 96-well plate) B Incubation (24h) Allow cells to attach A->B C Treatment with this compound (Varying concentrations) B->C D Incubation (e.g., 24, 48, or 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) Formation of formazan crystals E->F G Solubilization of Formazan (e.g., with DMSO or SDS) F->G H Absorbance Measurement (Spectrophotometer at ~570 nm) G->H I Data Analysis (Calculation of % viability and IC50) H->I

Workflow for In Vitro Cytotoxicity Assay

Conclusion

The available toxicological data for this compound is primarily based on GHS hazard classifications, which indicate that it is harmful if swallowed and can cause skin and eye irritation, as well as potential respiratory irritation. There is a notable lack of detailed, publicly available studies quantifying its acute toxicity, cytotoxicity, genotoxicity, or its effects on specific cellular signaling pathways. For drug development and research applications, it is crucial to conduct further toxicological assessments following established guidelines to generate a more comprehensive safety profile. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Researchers and scientists should handle this compound with appropriate personal protective equipment and adhere to the precautionary statements provided in its safety data sheet.

References

Methodological & Application

Application Notes and Protocols for Incorporating 3-Amino-2-piperidone into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-standard amino acid 3-Amino-2-piperidone into peptide chains using solid-phase peptide synthesis (SPPS). This unique cyclic beta-amino acid lactam can confer valuable properties to peptides, including enhanced stability and specific conformational constraints, making it a building block of interest for the development of novel therapeutics, particularly in the areas of enzyme inhibition and neurological disorders.

Introduction

This compound, a cyclic analog of ornithine, is a compelling scaffold for designing peptidomimetics. Its incorporation into a peptide backbone introduces a rigid constraint that can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the lactam structure can enhance proteolytic stability, a critical attribute for peptide-based drug candidates. This document outlines the necessary steps for synthesizing the protected this compound building block and its subsequent incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of a protected this compound building block and its subsequent use in peptide synthesis. The data for peptide coupling and deprotection are based on studies with structurally similar 3-aminopiperidine analogues and serve as a reference for expected efficiencies.

Table 1: Synthesis of Boc-protected (S)-3-Amino-2-piperidone

StepReagents and SolventsReaction TimeTemperatureTypical YieldReference
Boc Protection of (S)-3-Amino-2-piperidone(Boc)₂O, TEA, DCM12 hRoom Temp.>90%Adapted from standard protection protocols

Table 2: Fmoc-based Solid-Phase Peptide Synthesis Cycle for Incorporating Boc-(S)-3-Amino-2-piperidone

StepReagents and SolventsReaction TimeTemperatureTypical Yield/Efficiency
Fmoc Deprotection20% Piperidine in DMF2 x 10 minRoom Temp.>99%
Coupling of Boc-(S)-3-Amino-2-piperidoneBoc-(S)-3-Amino-2-piperidone (3 eq.), HATU (2.9 eq.), HOAt (3 eq.), DIPEA (6 eq.) in DMF2-4 hRoom Temp.70-90% (estimated based on analogues)
Capping (optional)Acetic anhydride, DIPEA in DMF30 minRoom Temp.>99%
Final Cleavage and DeprotectionTFA/TIS/H₂O (95:2.5:2.5)2-3 hRoom Temp.Sequence-dependent

Experimental Protocols

Protocol 1: Synthesis of Boc-(S)-3-Amino-2-piperidone

This protocol describes the protection of the 3-amino group of (S)-3-Amino-2-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a necessary first step as a commercially available, pre-protected version is not standard.

Materials:

  • (S)-3-Amino-2-piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-Amino-2-piperidone (1 equivalent) in DCM.

  • Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add a solution of (Boc)₂O (1.2 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Boc-(S)-3-Amino-2-piperidone.

Protocol 2: Incorporation of Boc-(S)-3-Amino-2-piperidone into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling Boc-(S)-3-Amino-2-piperidone to a growing peptide chain on a rink amide resin.

Materials:

  • Fmoc-protected amino acid-loaded rink amide resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Boc-(S)-3-Amino-2-piperidone

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of Boc-(S)-3-Amino-2-piperidone:

    • In a separate vial, dissolve Boc-(S)-3-Amino-2-piperidone (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test on a few resin beads. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence using standard Fmoc-protected amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Boc-(S)-3-Amino-2-piperidone Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps start Start: (S)-3-Amino-2-piperidone protect Boc Protection ((Boc)2O, TEA, DCM) start->protect purify_build Purification protect->purify_build building_block Boc-(S)-3-Amino-2-piperidone purify_build->building_block resin Fmoc-AA-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Coupling of Boc-(S)-3-Amino-2-piperidone (HATU/HOAt/DIPEA) wash1->couple couple->resin Next Cycle wash2 Wash (DMF, DCM) couple->wash2 cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave purify_final RP-HPLC Purification cleave->purify_final analyze Mass Spectrometry Characterization purify_final->analyze final_peptide Final Peptide analyze->final_peptide

Caption: Experimental workflow for the synthesis and incorporation of this compound.

signaling_pathway cluster_alzheimers Alzheimer's Disease Pathogenesis cluster_inhibition Therapeutic Intervention abeta Aβ Monomers oligomers Aβ Oligomers abeta->oligomers Aggregation fibrils Aβ Fibrils/Plaques oligomers->fibrils microglia Microglia Activation oligomers->microglia fibrils->microglia cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) microglia->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation neurotoxicity Neurotoxicity & Neuronal Death neuroinflammation->neurotoxicity peptide Peptide containing This compound peptide->oligomers Inhibits Aggregation peptide->microglia Reduces Activation

Caption: Inhibition of Aβ aggregation and neuroinflammation by a this compound peptide.

Application Notes: Incorporation of 3-Amino-2-piperidone in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-piperidone, a cyclic analog of ornithine, serves as a valuable building block in the field of medicinal chemistry and drug discovery.[1] Its incorporation into peptide sequences yields peptidomimetics with constrained conformations. This structural rigidity is highly desirable as it can lead to increased receptor affinity and selectivity, enhanced biological activity, and improved stability against proteolytic degradation compared to their linear peptide counterparts. The use of such constrained mimics is a key strategy in designing novel therapeutics.[2]

Applications in Drug Development

The rigid piperidone scaffold helps to lock the peptide backbone into a specific secondary structure, such as a β-turn or γ-turn. This is particularly useful for mimicking the bioactive conformation of a peptide ligand when it binds to its biological target, such as a receptor or enzyme. By introducing this compound, researchers can explore the structure-activity relationship (SAR) of a peptide, leading to the development of more potent and selective drug candidates. Its application is particularly noted in the synthesis of molecules targeting central nervous system disorders.[2]

Advantages in Solid-Phase Peptide Synthesis (SPPS)

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard and preferred method for modern solid-phase peptide synthesis due to its milder reaction conditions compared to older Boc-based chemistry.[3][] Fmoc-protected this compound can be incorporated into peptide chains using standard automated or manual SPPS protocols. However, as a non-natural, sterically hindered amino acid, its coupling may require optimized conditions, such as the use of potent activation agents and potentially longer reaction times to ensure high coupling efficiency.[1][5] The successful incorporation of this building block allows for the rapid and efficient generation of diverse peptide libraries for screening and lead optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the manual incorporation of Fmoc-(S)-3-amino-2-piperidone into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Protected Amino Acid: Fmoc-(S)-3-amino-2-piperidone

  • Standard Fmoc-protected amino acids

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: Dichloromethane (DCM), Isopropyl alcohol (IPA)

  • Capping Solution (optional): Acetic anhydride/Pyridine/DMF mixture

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Monitoring: Ninhydrin test (Kaiser test) reagents

Protocol 1: Incorporation of Fmoc-(S)-3-amino-2-piperidone

This protocol describes a single coupling cycle for adding Fmoc-(S)-3-amino-2-piperidone to a peptide-resin.

1. Resin Preparation and Swelling a. Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.[6] b. Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[6] c. After swelling, drain the DMF.

2. Fmoc Deprotection a. Add 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5 minutes, then drain the solution. c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[3] d. Drain the deprotection solution. e. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.

3. Coupling of Fmoc-(S)-3-amino-2-piperidone Due to potential steric hindrance, a potent coupling reagent like HATU is recommended, and a longer coupling time or double coupling may be necessary.[1][5] a. In a separate vial, dissolve Fmoc-(S)-3-amino-2-piperidone (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature for 2 to 4 hours. For sterically hindered amino acids, coupling times may need to be extended up to 24 hours.[6] d. After the coupling period, drain the reaction solution. e. Wash the resin with DMF (5 times).

4. Monitoring the Coupling Reaction a. Take a small sample of the resin beads and perform a Kaiser test. b. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. c. If the Kaiser test is positive (beads turn dark blue), a second coupling (recoupling) is required. Repeat step 3.

5. Capping (Optional) a. If recoupling fails to yield a negative Kaiser test, any unreacted free amines should be capped to prevent the formation of deletion sequences. b. Add a capping solution (e.g., acetic anhydride and pyridine in DMF) and agitate for 30 minutes.[6] c. Wash the resin with DMF (5 times).

6. Chain Elongation a. Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

2. Cleavage a. Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dry resin. b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. e. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.

3. Purification and Analysis a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide product by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following table summarizes representative data for the solid-phase synthesis of a model pentapeptide containing a single this compound residue. Note: These values are illustrative for peptides containing sterically hindered non-natural amino acids and may vary based on the specific sequence and experimental conditions. Experimental optimization is recommended.

ParameterValueMethod of DeterminationNotes
Resin Loading 0.5 - 0.7 mmol/gUV-Vis Spectrophotometry of Fmoc releaseStandard for commercially available pre-loaded resins.
Coupling Reagent HATU/DIEA-Recommended for sterically hindered amino acids.[1][5]
Coupling Time 2 - 4 hoursKaiser TestMay require extension or double coupling.[6]
Coupling Efficiency >98%Kaiser Test / HPLC analysis of cleaved peptideIncomplete coupling is a risk with hindered residues.[7]
Crude Peptide Purity 60 - 80%Analytical RP-HPLCHighly sequence-dependent.
Final Yield (after purification) 15 - 30%Mass of lyophilized peptideVaries significantly with sequence and purification recovery.

Visualizations

The following diagrams illustrate the chemical structure of the building block and the general workflow for its incorporation in SPPS.

Note: The DOT script above is a placeholder and requires a valid image URL for the chemical structure to render correctly. A conceptual representation is provided below.

Fmoc-(S)-3-amino-2-piperidone Structure

Caption: Structure of Fmoc-(S)-3-amino-2-piperidone.

SPPS_Workflow Start Start: Peptide-Resin (Free Amine) Coupling Coupling: 1. Add Fmoc-3-amino-2-piperidone (3 eq) 2. Add HATU (2.9 eq) / DIEA (6 eq) 3. React for 2-4 hours Start->Coupling Activate & Add Monomer Wash1 Wash (DMF) Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Recouple Incomplete: Recouple or Cap KaiserTest->Recouple Incomplete Deprotection Fmoc Deprotection: 20% Piperidine in DMF (5 + 15 min) KaiserTest->Deprotection Complete Recouple->Coupling Wash2 Wash (DMF) Deprotection->Wash2 NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle

Caption: SPPS cycle for incorporating this compound.

References

Application Notes and Protocols: 3-Amino-2-piperidone as a Putative Beta-Turn Mimetic in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptidomimetics, the design of scaffolds that can mimic the secondary structures of peptides is of paramount importance for the development of novel therapeutics with enhanced stability and bioavailability. Beta-turns, which are crucial for molecular recognition and biological activity in many peptides, are a primary target for mimicry. 3-Amino-2-piperidone, a cyclic gamma-amino acid analogue, presents a conformationally constrained scaffold that is hypothesized to mimic a beta-turn structure when incorporated into a peptide sequence. Its rigid piperidone ring is expected to orient the flanking amino acid residues in a manner that resembles the i+1 and i+2 positions of a natural beta-turn.[1]

These application notes provide a comprehensive overview of the use of this compound as a putative beta-turn mimetic. While direct quantitative conformational data for this compound is not extensively available in the public domain, we will draw upon data from closely related piperidone-based scaffolds and provide detailed protocols for its incorporation into peptidomimetics and subsequent analysis. This document is intended to serve as a practical guide for researchers exploring the potential of this compound in drug design and development.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O[4]
Molecular Weight 114.15 g/mol [4]
Appearance Light orange to yellow to green powder/crystal[2]
Melting Point 87 °C (lit.)[2]
Solubility Soluble in water and polar organic solvents
CAS Number 1892-22-4[5]

Conformational Analysis as a Beta-Turn Mimetic

The constrained cyclic nature of the this compound scaffold is predicted to enforce specific dihedral angles on the peptide backbone, thereby inducing a beta-turn conformation. While explicit NMR or X-ray crystallography data for peptides containing this specific mimetic is limited, analysis of analogous structures, such as oxazolopiperidin-2-ones, provides strong evidence for this hypothesis. These related compounds have been shown to adopt stable type II' beta-turn conformations in solution.[6]

The proposed beta-turn mimicry by this compound is depicted in the logical diagram below.

G cluster_0 Incorporation into Peptide cluster_1 Conformational Outcome cluster_2 Biological Implication 3_amino_2_piperidone This compound Scaffold peptidomimetic Resulting Peptidomimetic 3_amino_2_piperidone->peptidomimetic SPPS peptide_chain Linear Peptide Sequence peptide_chain->peptidomimetic constrained_dihedrals Constrained Torsion Angles (φ, ψ) peptidomimetic->constrained_dihedrals beta_turn Plausible Beta-Turn Conformation constrained_dihedrals->beta_turn Structural Mimicry receptor_binding Enhanced Receptor Binding Affinity beta_turn->receptor_binding increased_stability Increased Proteolytic Stability beta_turn->increased_stability bioactivity Improved Biological Activity receptor_binding->bioactivity increased_stability->bioactivity

Caption: Logical workflow from scaffold incorporation to biological activity.

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and for the subsequent conformational analysis.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Containing this compound

This protocol outlines the manual synthesis of a model tetrapeptide with the sequence Ac-Tyr-(this compound)-Gly-NH₂ on a Rink amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • (S)-(-)-3-Amino-2-piperidone (or its enantiomer, depending on the desired stereochemistry)

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Gly-OH:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (beads should be colorless).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple this compound using the same procedure as in Step 3. Note: The carboxyl group of the preceding amino acid is activated and reacts with the amino group of this compound.

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • Activate Fmoc-Tyr(tBu)-OH as in Step 3.

    • Couple the activated amino acid to the secondary amine of the incorporated this compound. The reaction time may need to be extended to 4-6 hours due to the potentially lower reactivity of the secondary amine. Monitor coupling completion with a chloranil test.

  • N-terminal Acetylation:

    • Repeat the Fmoc deprotection step (Step 2).

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Shake for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_gly 3. Couple Fmoc-Gly-OH (DIC/HOBt) deprotect1->couple_gly deprotect2 4. Fmoc Deprotection couple_gly->deprotect2 couple_pip 5. Couple this compound (DIC/HOBt) deprotect2->couple_pip couple_tyr 6. Couple Fmoc-Tyr(tBu)-OH (DIC/HOBt) couple_pip->couple_tyr deprotect3 7. Fmoc Deprotection couple_tyr->deprotect3 acetylate 8. N-terminal Acetylation (Acetic Anhydride/DIPEA) deprotect3->acetylate cleave 9. Cleavage & Deprotection (TFA/TIS/H2O) acetylate->cleave purify 10. RP-HPLC Purification cleave->purify characterize 11. MS & HPLC Analysis purify->characterize

Caption: Experimental workflow for the solid-phase synthesis of the model peptidomimetic.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for the conformational analysis of a this compound-containing peptide in solution using nuclear magnetic resonance (NMR) spectroscopy. The goal is to determine the torsion angles and identify key nuclear Overhauser effects (NOEs) that are characteristic of a beta-turn.

Materials:

  • Purified peptidomimetic

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture)

  • NMR spectrometer (≥ 500 MHz recommended)

  • NMR data processing software

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). Key NOEs to look for that are indicative of a beta-turn include:

      • dαN(i, i+1)

      • dNN(i+1, i+2)

      • dαN(i+2, i+3)

      • dαα(i+1, i+2)

  • Data Analysis:

    • Process and analyze the 2D NMR spectra to assign all proton resonances.

    • Identify and quantify the NOE cross-peaks.

    • Measure the ³J(HNHα) coupling constants, which can provide information about the φ torsion angle.

    • Use the collected NOE distance restraints and coupling constant information to perform molecular modeling and dynamics simulations to generate a family of structures consistent with the experimental data.

  • Structure Calculation and Validation: Calculate a three-dimensional structure of the peptidomimetic and validate its geometry, paying close attention to the torsion angles of the this compound moiety and the surrounding residues to confirm the presence and type of beta-turn.

Expected Torsion Angles for a Type II' Beta-Turn (based on analogous structures):

Residueφ (phi)ψ (psi)
i+1 (N-flanking residue)~ -60°~ 120°
i+2 (C-flanking residue)~ 80°~ 0°

Signaling Pathways and Biological Applications

Peptidomimetics containing beta-turn mimics are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, where the beta-turn motif is part of the recognition epitope. By stabilizing the bioactive conformation, the incorporation of this compound can lead to enhanced binding affinity and biological activity.

For example, if a native peptide ligand adopts a beta-turn conformation upon binding to its receptor to initiate a signaling cascade, a peptidomimetic with a pre-organized beta-turn structure would have a lower entropic penalty upon binding, potentially leading to higher affinity. A hypothetical signaling pathway modulation is depicted below.

G Peptidomimetic Peptidomimetic with This compound Mimic GPCR G-Protein Coupled Receptor (GPCR) Peptidomimetic->GPCR High-Affinity Binding G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Signal Transduction Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification

Caption: Hypothetical signaling pathway modulation by a peptidomimetic.

Conclusion

This compound is a promising scaffold for the design of beta-turn peptidomimetics. Its rigid structure offers the potential to pre-organize a peptide backbone into a bioactive conformation, which can lead to improved pharmacological properties. While further detailed conformational studies on peptides containing this specific moiety are warranted, the protocols and data from analogous structures provided in these application notes offer a solid foundation for researchers to explore its utility in their drug discovery and development programs. The synthetic accessibility and constrained nature of this compound make it a valuable tool in the arsenal of medicinal chemists.

References

Application of 3-Amino-2-piperidone in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-piperidone, a versatile cyclic β-amino acid analog, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid piperidone core, coupled with a strategically positioned amino group, provides a unique three-dimensional architecture that allows for the development of potent and selective inhibitors for a range of therapeutic targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Factor XIa (FXIa) inhibitors, and anticancer agents.

Key Applications of this compound Derivatives

The unique structural features of this compound make it an ideal starting point for the synthesis of diverse molecular libraries.[1][2] Its derivatives have shown significant promise in several therapeutic areas:

  • Metabolic Diseases: As a key building block for DPP-4 inhibitors, such as Alogliptin, it plays a crucial role in the management of type 2 diabetes.[3][4]

  • Cardiovascular Diseases: Derivatives of this compound have been explored as potent and selective inhibitors of Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation, offering a promising strategy for antithrombotic therapy with a potentially lower bleeding risk.

  • Oncology: The piperidone scaffold is present in numerous compounds exhibiting anticancer activity.[5] Derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation.

  • Inflammatory and Neurological Disorders: The piperidone ring is a common motif in compounds targeting inflammatory pathways and central nervous system (CNS) disorders.[1][2]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the in vitro potency of various derivatives of this compound against their respective targets.

Compound ClassTargetCompound ExampleIC50 / KiCell Line / Assay ConditionsReference
DPP-4 Inhibitors DPP-4AlogliptinIC50: <10 nMRecombinant human DPP-4[3]
DPP-4Novel 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (Compound 9i)IC50: 9.25 ± 0.57 µMMAK 203 kit, fluorogenic substrate[6]
DPP-4β-amino amides with triazolopiperazineIC50: 2 nMNot specified[7][8]
Factor XIa Inhibitors Factor XIaPeptidomimetic inhibitorKi: 1.5 nMNot specified[9]
Factor XIaCyanopeptolin 1020IC50: Not specified for FXIa, but 0.67 nM for TrypsinNot specified[9]
Anticancer Agents VEGFR-2Benzoxazole derivative (Compound 11b)IC50: 0.057 µMKinase assay[1]
c-MetBenzoxazole derivative (Compound 11b)IC50: 0.181 µMKinase assay[1]
VariousN-(Benzimidazol-2-yl-methyl) Benzamide derivative (Compound 4f)IC50: Not specifiedA549 lung cancer cells[10]
Various(+)-nopinone-based 2-amino-3-cyanopyridine (Compound 4f)IC50: 23.78 µMA549 lung cancer cells[11]
Various3,6-diunsaturated 2,5-diketopiperazine (Compound 11)IC50: 1.2 µMA549 lung cancer cells[12]

Experimental Protocols

Protocol 1: Synthesis of a DPP-4 Inhibitor (Alogliptin Analogue) using (R)-3-Aminopiperidine

This protocol describes the synthesis of Alogliptin, a well-established DPP-4 inhibitor, utilizing (R)-3-aminopiperidine, which can be derived from (R)-3-amino-2-piperidone hydrochloride via reduction.[13]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • To a solution of 6-chlorouracil in dimethylformamide (DMF), add sodium hydride (NaH) and lithium bromide (LiBr).

  • Add 2-(bromomethyl)benzonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting product in a mixture of DMF and tetrahydrofuran (THF).

  • Add NaH to the solution, followed by the addition of iodomethane.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Work up the reaction as described in the previous steps to isolate the 1,3-disubstituted uracil intermediate.

Step 2: Synthesis of Alogliptin

  • To a solution of the 1,3-disubstituted uracil from Step 1 in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate (K2CO3).[4]

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • The filtrate containing the Alogliptin free base can be purified by column chromatography.

Step 3: Formation of Alogliptin Benzoate

  • To the solution containing the Alogliptin free base, add a solution of benzoic acid in ethanol.

  • Stir the mixture to allow for the formation of the benzoate salt, which will precipitate.

  • Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[1][14]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (200 µM in assay buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at Ex/Em = 360/460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Factor XIa Inhibition Assay

This chromogenic assay is used to determine the inhibitory activity of compounds against Factor XIa.[15][16]

Materials:

  • Human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: Tris-HCl (0.05 M), NaCl (0.4 M), 0.5% albumin, pH 8.0

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound solution.

  • Add 25 µL of human FXIa solution to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.

  • The rate of substrate hydrolysis is proportional to the FXIa activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 or Ki value from the dose-response curve.

Protocol 4: Synthesis of N-(2-oxopiperidin-3-yl)benzamide Derivatives as Anticancer Agents

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired benzoyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-oxopiperidin-3-yl)benzamide derivative.

Protocol 5: Caspase-3/7 Activation and PARP Cleavage Assay (Western Blot)

This protocol is used to assess the induction of apoptosis by piperidone derivatives by detecting the activation of caspase-3 and the cleavage of its substrate, PARP.[8][16][17]

Materials:

  • Cancer cell line of interest

  • Test compound (piperidone derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-caspase-3 (detects both pro- and cleaved forms), anti-cleaved PARP

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-caspase-3 and anti-cleaved PARP) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.

Visualizations

G cluster_synthesis General Synthesis Workflow This compound This compound Functionalization N-Acylation / Alkylation, etc. This compound->Functionalization Chemical Synthesis Derivative_Library Diverse Library of This compound Derivatives Functionalization->Derivative_Library Target_Screening Biological Screening (DPP-4, FXIa, Cancer Cells, etc.) Derivative_Library->Target_Screening Lead_Compound Lead Compound Target_Screening->Lead_Compound G cluster_dpp4 DPP-4 Inhibition Signaling Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake Insulin_Secretion->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose 3AP_Derivative This compound Derivative (e.g., Alogliptin) 3AP_Derivative->DPP4 Inhibits G cluster_fxia Factor XIa in the Coagulation Cascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin 3AP_Derivative This compound Derivative 3AP_Derivative->FXIa Inhibits G cluster_apoptosis Anticancer Mechanism: Induction of Apoptosis 3AP_Derivative This compound Derivative Cancer_Cell Cancer Cell 3AP_Derivative->Cancer_Cell Induces Stress Procaspase8 Pro-caspase-8 Cancer_Cell->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaves

References

Application Notes: Step-by-Step Synthesis of Chiral 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Chiral 3-Amino-2-piperidone is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] As a cyclic analog of the amino acid ornithine, its rigid scaffold is incorporated into various bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes treatment and compounds targeting neurological disorders.[3][4] The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application. These notes provide detailed protocols for various synthetic strategies to obtain enantiomerically pure (R)- or (S)-3-Amino-2-piperidone, tailored for researchers in organic synthesis and drug discovery.

Overview of Synthetic Strategies Several distinct strategies have been developed to access chiral this compound. The primary approaches include enzymatic resolution, synthesis from the chiral pool (natural amino acids), and the reduction of chiral precursors. Each method offers unique advantages regarding scalability, cost, and stereochemical control.

Synthesis_Strategies cluster_approaches Synthetic Approaches cluster_methods Key Transformations cluster_product Target Molecule Prochiral_Ketone N-Protected 3-Piperidone Enzymatic Enzymatic Asymmetric Amination Prochiral_Ketone->Enzymatic L_Glutamic_Acid L-Glutamic Acid Multistep Multistep Chemical Synthesis & Cyclization L_Glutamic_Acid->Multistep Ornithine_Derivative (R)-2,5-Diamino- pentanoic Acid Deriv. Cyclization_Reduction Cyclization & Reduction Ornithine_Derivative->Cyclization_Reduction Final_Product Chiral This compound Enzymatic->Final_Product Multistep->Final_Product Cyclization_Reduction->Final_Product

Figure 1: High-level overview of major synthetic routes to chiral this compound.

Quantitative Data Summary

The choice of synthetic route often depends on factors like yield, stereoselectivity, and operational simplicity. The following table summarizes quantitative data from representative protocols.

Synthesis MethodStarting MaterialKey Reagent/CatalystReported YieldStereoselectivity (ee/dr)Reference(s)
Enzymatic Asymmetric AminationN-Boc-3-piperidoneω-Transaminase (immobilized)HighHigh enantiomeric excess (ee)[5]
Synthesis from Chiral PoolL-Glutamic AcidNaBH₄, TsCl, various amines44% - 55% (overall)Enantiomerically pure[6][7]
Reduction of Chiral Precursor(R)-3-aminopiperidin-2-one HClLithium aluminum hydride (LiAlH₄)Not specifiedStarting material is chiral[8]
Chiral Auxiliary-Mediated AlkylationN-Chiral Auxiliary Piperidin-2-ones-BuLi, Methyl Iodide91% (methylation step)>99:1 dr[9][10]

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Synthesis via Transamination

This protocol utilizes an immobilized ω-transaminase to perform an asymmetric amination of a prochiral ketone, offering a green and highly selective route to the chiral amine.[5]

Workflow Diagram

Enzymatic_Workflow start 1. Reaction Setup reactants N-Boc-3-piperidone + Isopropylamine (Amine Donor) + PLP (Cofactor) start->reactants reaction 2. Biotransformation (e.g., 30°C, 24h, pH 8.5) reactants->reaction Add enzyme Immobilized ω-Transaminase enzyme->reaction Catalyzes workup 3. Workup & Extraction reaction->workup acidify Adjust to pH 2 (4M HCl) Extract with CH₂Cl₂ (Removes starting material) workup->acidify basify Adjust to pH 13 (KOH) Extract with CH₂Cl₂ (Isolates product) acidify->basify purify 4. Purification basify->purify dry Dry organic extracts (Na₂SO₄) Evaporate solvent purify->dry product (R)- or (S)-3-Amino- 1-Boc-piperidine dry->product

Figure 2: Workflow for the enzymatic synthesis of chiral N-Boc-3-aminopiperidine.

Methodology

  • Reaction Setup: In a temperature-controlled vessel, suspend the immobilized ω-transaminase in a buffered solution (e.g., potassium phosphate buffer, pH 8.5).

  • Add the substrate, 1-Boc-3-piperidone, the amine donor (e.g., isopropylamine), and the cofactor, pyridoxal-5'-phosphate (PLP).[5]

  • Biotransformation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress using HPLC or GC.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.[5]

  • Workup:

    • Adjust the pH of the filtrate to 2 with 4 M HCl.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂) to remove any unreacted starting material.[5]

    • Adjust the pH of the aqueous solution to 13 with a strong base (e.g., KOH).

    • Extract the aqueous layer multiple times with CH₂Cl₂ to isolate the product amine.[5]

  • Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the N-Boc protected chiral 3-aminopiperidine. The Boc group can be removed under acidic conditions to yield the final product.

Protocol 2: Synthesis from L-Glutamic Acid

This multi-step approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the piperidone ring system.[6][7]

Workflow Diagram

Glutamic_Acid_Workflow node_a L-Glutamic Acid node_b Diester Intermediate node_a->node_b edge_ab node_c N-Boc Protected Diester node_b->node_c edge_bc node_d Diol Intermediate node_c->node_d edge_cd node_e Ditosylate Intermediate node_d->node_e edge_de node_f N-Substituted 3-(N-Boc amino)piperidine node_e->node_f edge_ef edge_ab Esterification (SOCl₂, MeOH) edge_bc Boc Protection ((Boc)₂O, Et₃N, DMAP) edge_cd Reduction (NaBH₄) edge_de Tosylation (TsCl, Et₃N, DMAP) edge_ef Cyclization (Amine, e.g., R-NH₂)

Figure 3: Multi-step synthesis of chiral 3-aminopiperidine derivatives from L-glutamic acid.

Methodology

  • Esterification: To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours to produce the corresponding diester.[7]

  • N-Boc Protection: Dissolve the diester in a suitable solvent (e.g., CHCl₃) and add di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours.[7]

  • Reduction: Reduce the N-Boc protected diester to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.[6]

  • Tosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) and triethylamine in the presence of DMAP.[7]

  • Cyclization: React the resulting ditosylate with a primary amine (R-NH₂). The amine performs a double nucleophilic substitution, leading to the formation of the N-substituted 3-(N-Boc amino)piperidine ring.[6] Subsequent deprotection steps (removal of N-substituent and Boc group) and cyclization of the diamine can lead to the desired this compound.

Protocol 3: Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[11][12] While a direct protocol for this compound isn't detailed in the initial search, a general approach can be outlined based on the synthesis of related substituted piperidinones.[9][10]

Methodology

  • Auxiliary Attachment: Couple a commercially available chiral auxiliary (e.g., a derivative of D-phenylglycinol) to a piperidone precursor, such as δ-valerolactone, to form an N-substituted piperidin-2-one.[9][10]

  • Enolate Formation: Treat the resulting compound with a strong base, such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form a chiral lithium enolate. The chiral auxiliary sterically blocks one face of the enolate.

  • Asymmetric Functionalization: Introduce the amino group precursor. This could be achieved via an electrophilic aminating agent (for the α-position) or through other multi-step transformations. For instance, an alkylation reaction at the 3-position with a suitable electrophile can proceed with high diastereoselectivity.[9]

  • Auxiliary Cleavage: Once the desired stereocenter at C3 is set, the chiral auxiliary is cleaved under specific reaction conditions (e.g., hydrolysis, reduction). The auxiliary can often be recovered and reused.[11] This step reveals the functionalized chiral piperidinone.

References

Application Notes and Protocols for 3-Amino-2-piperidone Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for various coupling reactions involving 3-Amino-2-piperidone, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for the synthesis of N-acylated, N-arylated, and other derivatized this compound compounds.

Introduction to this compound Coupling Reactions

This compound, also known as cyclo-ornithine, is a cyclic amino acid derivative that serves as a versatile scaffold in the synthesis of novel chemical entities.[1][2][3][4] Its primary amino group and lactam functionality allow for a variety of chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. The coupling reactions of this compound are essential for creating derivatives with diverse pharmacological activities.

This application note details experimental setups for several key coupling reactions:

  • N-Acylation: Formation of an amide bond between the primary amine of this compound and a carboxylic acid or its activated derivative.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling for the formation of a carbon-nitrogen bond between this compound and an aryl halide.

  • Ullmann Condensation: Copper-catalyzed N-arylation of this compound.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling for the formation of a carbon-carbon bond, typically involving a halogenated piperidone derivative.

N-Acylation of this compound

N-acylation is a fundamental transformation for derivatizing the primary amino group of this compound to form a stable amide linkage. This reaction can be achieved using several methods, including the use of acyl chlorides, acid anhydrides, or peptide coupling reagents.

General Workflow for N-Acylation

N_Acylation_Workflow cluster_start Starting Materials cluster_procedure Reaction Procedure cluster_workup Work-up and Purification A This compound C Dissolve this compound in appropriate solvent A->C B Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid) E Add acylating agent (and coupling reagent if applicable) B->E D Add base (e.g., Et3N, DIPEA) (if necessary) C->D D->E F Stir at specified temperature and time E->F G Quench reaction F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J N-Acyl-3-amino-2-piperidone Product I->J

Caption: General workflow for the N-acylation of this compound.

Experimental Protocols for N-Acylation

Protocol 2.1: Using Acyl Chlorides

This protocol is adapted from standard acylation procedures.[5]

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Using Carboxylic Acids with Coupling Reagents (EDC/HOBt)

This protocol is based on established methods for amide bond formation.[1][5][6][7]

  • Dissolve the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or DCM.

  • Add a base such as DIPEA or N-methylmorpholine (NMM) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. A notable synthesis of N-(2-oxopiperidin-3-yl)dodecanamide has been reported, which can be achieved through such coupling methods.[8]

Data Presentation for N-Acylation Reactions
EntryAcylating AgentCoupling Reagent/BaseSolventTime (h)Temp (°C)Yield (%)Reference
1Dodecanoyl chlorideEt3NDCM12RT[a]Adapted from[5]
2Benzoic AcidEDC/HOBt/DIPEADMF16RT[a]Adapted from[1][6]
3Acetic AnhydridePyridineDCM4RT[a]General Method

[a] Yields are representative and can vary depending on the specific substrate and reaction scale. Optimization may be required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[6][9][10] This method can be applied to the N-arylation of this compound with aryl halides. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.[11][12]

General Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Ar-X Ar-X Aryl Halide R-NH2 This compound Base Base Oxidative_Addition Oxidative Addition Amine_Coordination Amine Coordination & Deprotonation Reductive_Elimination Reductive Elimination [Ar-Pd(II)(L)-NHR]+ X- [Ar-Pd(II)(L)-NHR]+ X- Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)-NHR]+ X- R-NH2, Base [Ar-Pd(II)(L)-NHR]+ X-->Pd(0)L Reductive Elimination Ar-NHR N-Aryl-3-amino-2-piperidone [Ar-Pd(II)(L)-NHR]+ X-->Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the arylation of 3-aminopiperidines and may require optimization for this compound.

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, Cs2CO3, 1.4 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation for Buchwald-Hartwig Amination
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd2(dba)3 / XPhosNaOt-BuToluene100[b]Adapted from[11][12]
24-ChlorobenzonitrilePd(OAc)2 / RuPhosCs2CO3Dioxane110[b]Adapted from[11][12]
32-BromopyridinePd2(dba)3 / BINAPK3PO4Toluene100[b]Adapted from[6]

[b] Yields are representative for analogous 3-aminopiperidine systems and will require optimization for this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides an alternative to palladium-catalyzed methods.[13] It is particularly useful for the coupling of aryl iodides. Modern protocols often employ ligands to facilitate the reaction at lower temperatures.[14][15][16]

Experimental Protocol for Ullmann Condensation

This is a general protocol for the Ullmann condensation and will likely require optimization.

  • To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3, K3PO4, 2.0 eq).

  • Add the aryl iodide (1.0 eq) and this compound (1.2 eq).

  • Add a high-boiling polar solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture under an inert atmosphere at 100-150 °C for 24-48 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[17][18][19] For its application with a this compound scaffold, a halogenated derivative, such as 3-bromo-2-piperidone, would typically be required as the starting material. The amino group could be introduced before or after the coupling reaction.

General Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Scheme cluster_reactants cluster_products Reactant1 R-B(OH)2 (Arylboronic Acid) Product Aryl-Substituted Piperidone Reactant1->Product + Reactant2 Halogenated Piperidone Reactant2->Product Pd Catalyst, Base

Caption: General scheme for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation and assumes the availability of a suitable halogenated piperidone starting material.[20][21]

  • In a Schlenk flask, combine the halogenated piperidone derivative (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent mixture, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The coupling reactions of this compound provide access to a wide range of derivatives with potential applications in drug discovery and development. The protocols provided herein serve as a starting point for the synthesis of N-acylated and N-arylated products. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is often necessary to achieve optimal yields for specific substrates. Researchers are encouraged to use these notes as a guide and to consult the primary literature for further details and specific examples.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 3-Amino-2-piperidone, a valuable chiral building block in pharmaceutical development. The methods outlined below are designed to be scalable and efficient, utilizing readily available starting materials.

Introduction

This compound, also known as cyclo-ornithine, is a key intermediate in the synthesis of various bioactive molecules and piperidine derivatives.[1][2][3] Its chiral structure makes it particularly useful in the development of pharmaceuticals targeting the central nervous system, as well as compounds with analgesic and anti-inflammatory properties. One notable application is in the synthesis of N-(2-oxopiperidin-3-yl)dodecanamide, a molecule that has been shown to inhibit Fas-induced apoptosis.[1][4] This document details a robust synthetic route starting from L-Ornithine monohydrochloride, a readily available amino acid.

Synthesis Overview

The presented synthesis is a three-step process commencing with the selective Nα-Boc protection of L-Ornithine, followed by an intramolecular cyclization to form the piperidone ring, and concluding with the deprotection of the Boc group to yield the final product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nα-Boc Protection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A L-Ornithine monohydrochloride B Nα-Boc-L-Ornithine A->B (Boc)2O, Base C Nα-Boc-3-amino-2-piperidone B->C Coupling Agent (e.g., EDC/HOBt) D This compound C->D Acidic Conditions (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Method 1: Synthesis from L-Ornithine monohydrochloride

This method involves three distinct stages: protection, cyclization, and deprotection.

Step 1: Synthesis of Nα-Boc-L-Ornithine

  • Objective: To selectively protect the α-amino group of L-Ornithine.

  • Materials:

    • L-Ornithine monohydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

    • Dioxane and Water (as solvent)

  • Procedure:

    • Dissolve L-Ornithine monohydrochloride in a 1:1 mixture of dioxane and water.

    • Add 1.5 equivalents of a suitable base (e.g., triethylamine).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and wash with ethyl acetate to remove unreacted (Boc)₂O and byproducts.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-Ornithine.

Step 2: Synthesis of Nα-Boc-3-amino-2-piperidone

  • Objective: To perform an intramolecular cyclization to form the piperidone ring.

  • Materials:

    • Nα-Boc-L-Ornithine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Nα-Boc-L-Ornithine in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add 1.1 equivalents of HOBt to the solution.

    • Cool the mixture to 0 °C and add 1.2 equivalents of EDC.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain Nα-Boc-3-amino-2-piperidone.

Step 3: Synthesis of this compound (Deprotection)

  • Objective: To remove the Boc protecting group to yield the final product.

  • Materials:

    • Nα-Boc-3-amino-2-piperidone

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Nα-Boc-3-amino-2-piperidone in DCM.

    • Add an excess of TFA (typically a 25-50% solution in DCM) or a saturated solution of HCl in an organic solvent.

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The crude product can be triturated with diethyl ether to induce precipitation of the salt (TFA or HCl salt).

    • For the free amine, the residue can be neutralized with a suitable base and purified further if necessary.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the synthesis. These values are indicative and may vary depending on the reaction scale and specific conditions.

StepProductStarting MaterialTypical Yield (%)Purity (HPLC) (%)
1Nα-Boc-L-OrnithineL-Ornithine monohydrochloride85 - 95>98
2Nα-Boc-3-amino-2-piperidoneNα-Boc-L-Ornithine70 - 85>97
3This compoundNα-Boc-3-amino-2-piperidone90 - 98>99

Application Example: Inhibition of Fas-Induced Apoptosis

This compound is a precursor for the synthesis of N-(2-oxopiperidin-3-yl)dodecanamide, a compound that inhibits Fas-induced apoptosis.[1][4] The Fas signaling pathway is a critical component of programmed cell death.

Diagram of the Fas-Induced Apoptosis Pathway and Inhibition

Fas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor N-(2-oxopiperidin-3-yl) dodecanamide Inhibitor->Caspase8 Inhibition

Caption: Inhibition of the Fas-induced apoptosis pathway.

The binding of Fas Ligand (FasL) to the Fas Receptor (FasR) initiates a signaling cascade.[4][5][6][7] This leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[4][6][7] This proximity induces the auto-activation of pro-caspase-8 to its active form, caspase-8.[4][6] Active caspase-8 then activates downstream effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis.[4][7] N-(2-oxopiperidin-3-yl)dodecanamide is believed to interfere with this pathway, potentially by inhibiting the activity of caspase-8, thereby preventing the downstream apoptotic events.

References

Analytical Techniques for the Quantification of 3-Amino-2-piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Amino-2-piperidone, a key chemical intermediate and metabolite, is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications.

Introduction

This compound is a chiral molecule that lacks a significant UV chromophore, presenting a challenge for direct quantification by conventional HPLC-UV methods. To overcome this, a pre-column derivatization strategy is employed to introduce a UV-active moiety to the molecule. This approach is widely documented for the analogous compound, 3-aminopiperidine, and is readily adaptable for this compound.[1][2] For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is the recommended approach.

Application Note 1: Quantification of this compound by HPLC-UV following Benzoyl Chloride Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and intermediate products. The primary amino group of this compound reacts with benzoyl chloride to form a UV-active benzoyl derivative, enabling sensitive detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) Sample->Dissolve Derivatization Add Benzoyl Chloride & Base (e.g., Triethylamine) Dissolve->Derivatization Reaction React at Controlled Temperature (e.g., 0-5°C) Derivatization->Reaction Quench Quench Reaction (e.g., with water or dilute acid) Reaction->Quench Extract Extract Derivative into Organic Phase Quench->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto HPLC System Reconstitute->Inject Separate Reversed-Phase C18 Column Inject->Separate Detect UV Detector (230-254 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: HPLC-UV quantification workflow for this compound.

Protocol: Derivatization and HPLC-UV Analysis

1. Materials and Reagents:

  • This compound standard

  • Benzoyl chloride (analytical grade)

  • Dichloromethane (DCM), HPLC grade

  • Triethylamine (TEA), analytical grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium sulfate, anhydrous

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DCM.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 10 mL of DCM.

3. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in separate vials, add 0.5 mL of TEA.

  • Cool the vials in an ice bath to 0-5°C.

  • Slowly add 0.2 mL of a 10% (v/v) solution of benzoyl chloride in DCM to each vial while vortexing.

  • Allow the reaction to proceed at 0-5°C for 30 minutes.

  • Quench the reaction by adding 1.0 mL of 0.1 M HCl.

  • Vortex and separate the layers. Transfer the organic (bottom) layer to a clean tube.

  • Wash the organic layer with 1.0 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm or 254 nm[1][2]

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Application Note 2: Chiral Purity Analysis of this compound

For stereoselective synthesis or formulation, determining the enantiomeric purity of this compound is essential. This can be achieved by HPLC using a chiral stationary phase after derivatization.

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Enantiomeric Mixture of This compound Derivatization Derivatize with Benzoyl Chloride (as per Protocol 1) Sample->Derivatization Inject Inject Derivatized Sample Derivatization->Inject Separate Chiral Stationary Phase (e.g., polysaccharide-based) Inject->Separate Detect UV Detector (230-254 nm) Separate->Detect Determine_Purity Determine Enantiomeric Purity (Peak Area % ) Detect->Determine_Purity

Caption: Chiral HPLC workflow for this compound.

Protocol: Chiral HPLC Analysis

1. Sample Preparation:

  • Derivatize the this compound sample using the benzoyl chloride method described in Protocol 1.

2. Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm or 254 nm

3. Enantiomeric Purity Calculation:

  • Calculate the percentage of each enantiomer based on their respective peak areas.

Application Note 3: High-Sensitivity Quantification of this compound by LC-MS/MS

For the analysis of this compound in biological matrices such as plasma or urine, or for low-level impurity quantification, a highly sensitive and selective LC-MS/MS method is recommended. This method may not require derivatization, simplifying sample preparation.

Logical Workflow for Method Development

LCMS_Workflow Start Method Development Start Tune Direct Infusion of this compound for MS Parameter Optimization Start->Tune Select_Transitions Select Precursor and Product Ions (MRM Transitions) Tune->Select_Transitions Develop_LC Develop LC Method (e.g., HILIC or Reversed-Phase) Select_Transitions->Develop_LC Optimize_LC Optimize Mobile Phase and Gradient Develop_LC->Optimize_LC Sample_Prep Develop Sample Preparation (e.g., Protein Precipitation, SPE) Optimize_LC->Sample_Prep Validate Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Sample_Prep->Validate End Routine Analysis Validate->End

Caption: LC-MS/MS method development workflow.

Proposed Protocol: LC-MS/MS Analysis

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (for better retention of the polar analyte) or a C18 column with an ion-pairing agent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the analyte with good peak shape.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]+.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical techniques. Note that the values for this compound are projected based on methods for structurally similar compounds, and actual values must be determined during method validation.

ParameterHPLC-UV (with Derivatization)LC-MS/MS (Projected)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Linearity Range 0.1 - 100 µg/mL0.001 - 1 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Disclaimer: The quantitative data presented are estimates and should be verified through proper method validation according to ICH guidelines. The provided protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

References

Application Notes and Protocols: 3-Amino-2-piperidone as a Scaffold for Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-piperidone scaffold is a valuable starting point for the construction of combinatorial libraries in drug discovery. Its rigid, chiral structure and two points of diversification—the exocyclic amino group and the endocyclic lactam nitrogen—allow for the creation of a wide array of spatially diverse small molecules. This privileged scaffold is found in various biologically active compounds, making it an attractive framework for identifying novel therapeutic agents. Libraries derived from this scaffold have potential applications in targeting a range of biological processes, including protein-protein interactions and enzyme inhibition.

These application notes provide a comprehensive guide to utilizing this compound for the solid-phase synthesis of a combinatorial library. Detailed protocols for library synthesis, along with methods for biological screening against key targets such as kinases and apoptosis pathways, are presented.

Key Features of the this compound Scaffold:

  • Chiral Core: Provides stereochemical definition to the library members.

  • Two Points of Diversity: Allows for the introduction of a wide range of chemical functionalities.

  • Rigid Conformation: Reduces the entropic penalty upon binding to a biological target.

  • "Peptidomimetic" Character: The lactam bond mimics a peptide bond, making it suitable for targeting protein-binding sites.

Application 1: Solid-Phase Synthesis of a this compound Library

This section outlines a general procedure for the solid-phase synthesis of a combinatorial library based on the this compound scaffold. The strategy involves the initial immobilization of the scaffold onto a solid support, followed by sequential diversification at the exocyclic amino group (R1) and the endocyclic lactam nitrogen (R2).

Experimental Workflow for Solid-Phase Library Synthesis

G cluster_0 Step 1: Scaffold Immobilization cluster_1 Step 2: Diversification at R1 cluster_2 Step 3: Diversification at R2 cluster_3 Step 4: Cleavage and Purification A This compound B Fmoc Protection A->B Fmoc-OSu, NaHCO3 C Attachment to Resin B->C Wang Resin, DIC, DMAP D Fmoc Deprotection C->D 20% Piperidine in DMF E Amide Bond Formation (R1) D->E R1-COOH, HBTU, DIPEA F N-Alkylation (R2) E->F R2-X, NaH or Mitsunobu Reaction G Cleavage from Resin F->G TFA/TIS/H2O H Purification G->H Preparative HPLC

Caption: Workflow for the solid-phase synthesis of a this compound library.

Protocol: Solid-Phase Synthesis of a this compound Library

Materials:

  • (S)-3-Amino-2-piperidone hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Wang Resin

  • DIC (N,N'-Diisopropylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • A diverse set of carboxylic acids (R1-COOH)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • A diverse set of alkyl halides or alcohols (R2-X)

  • NaH (Sodium hydride) or DEAD (Diethyl azodicarboxylate) and PPh3 (Triphenylphosphine)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DCM (Dichloromethane)

  • Acetonitrile

  • Water

Procedure:

  • Scaffold Immobilization: a. Fmoc Protection: Dissolve (S)-3-amino-2-piperidone hydrochloride in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution. Add Fmoc-OSu and stir at room temperature overnight. Extract the Fmoc-protected product with an organic solvent and purify. b. Attachment to Resin: Swell Wang resin in DMF. In a separate flask, dissolve the Fmoc-protected this compound, DIC, and a catalytic amount of DMAP in DMF. Add this solution to the swollen resin and shake at room temperature for 24 hours. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Diversification at the Amino Group (R1): a. Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF. b. Amide Bond Formation: In a separate vessel, pre-activate a diverse set of carboxylic acids (R1-COOH) with HBTU and DIPEA in DMF. Add the activated acid solution to the resin and shake for 4-6 hours. Wash the resin with DMF, DCM, and methanol.

  • Diversification at the Lactam Nitrogen (R2): a. N-Alkylation (Method A - Alkyl Halides): Suspend the resin in anhydrous THF. Add NaH and the corresponding alkyl halide (R2-X). Heat the mixture at 60°C overnight. Wash the resin with THF, water, DMF, and DCM. b. N-Alkylation (Method B - Mitsunobu Reaction): Suspend the resin in anhydrous THF. Add the corresponding alcohol (R2-OH), PPh3, and DEAD. Shake at room temperature for 12-18 hours. Wash the resin with THF, DMF, and DCM.

  • Cleavage and Purification: a. Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature. b. Purification: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether. Purify the individual library members by preparative HPLC.

Representative Quantitative Data for Library Synthesis
StepParameterValue RangeNotes
Resin Loading Substitution Level0.4 - 0.8 mmol/gDetermined by UV-Vis spectrophotometry after Fmoc cleavage.
Amide Coupling (R1) Coupling Efficiency>95%Monitored by Kaiser test or LC-MS analysis of a cleaved test sample.
N-Alkylation (R2) Conversion Rate70 - 95%Dependent on the reactivity of the alkylating agent. Monitored by LC-MS.
Final Product Overall Yield30 - 60%Based on the initial resin loading.
Final Product Purity>90%After preparative HPLC purification.

Application 2: Screening for Kinase Inhibitory Activity

Libraries based on the this compound scaffold can be screened for their ability to inhibit protein kinases, which are crucial targets in oncology and inflammation. The aminopyridin-2-one scaffold, structurally similar to this compound, has shown promise in inhibiting kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.

Kinase Inhibition Screening Workflow

G A Primary Screen (Single Concentration) B Identify 'Hits' A->B e.g., 10 µM C Dose-Response Assay B->C Confirmation D Determine IC50 Values C->D Potency E Selectivity Profiling D->E Panel of Kinases F Lead Compound Identification E->F SAR Analysis

Caption: Workflow for screening a compound library for kinase inhibitory activity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Materials:

  • Kinase of interest (e.g., Aurora A, MPS1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound library synthesized from the this compound scaffold

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction: a. Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors. b. Add the compounds from the library to the wells of a 384-well plate at a final concentration of 10 µM. Include positive (no inhibitor) and negative (no kinase) controls. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound relative to the positive control. c. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

  • IC50 Determination: a. For the "hit" compounds, perform a dose-response assay with a range of compound concentrations. b. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Representative Data for Kinase Inhibition Screening
Compound IDR1 GroupR2 Group% Inhibition at 10 µM (Aurora A)IC50 (µM) - Aurora A% Inhibition at 10 µM (MPS1)IC50 (µM) - MPS1
Lib-001 PhenylMethyl12.5> 508.2> 50
Lib-045 4-FluorophenylBenzyl85.21.565.78.9
Lib-112 3-PyridylEthyl92.10.888.42.1
Lib-256 CyclohexylPropyl5.6> 503.1> 50
Staurosporine --99.80.0199.90.005

Application 3: Screening for Induction of Apoptosis

Derivatives of this compound have been shown to modulate apoptosis. For instance, N-(2-oxopiperidin-3-yl)dodecanamide has been reported to inhibit Fas-induced apoptosis.[1] A combinatorial library based on this scaffold can be screened to identify compounds that either induce or inhibit apoptosis, which is relevant for cancer therapy and other diseases.

Signaling Pathway for Fas-Induced Apoptosis

G FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis LibraryCompound Library Compound (Potential Inhibitor) LibraryCompound->Caspase8 Inhibition?

Caption: Simplified signaling pathway of Fas-induced apoptosis.

Protocol: Caspase-3/7 Activity Assay for Apoptosis Induction

Materials:

  • Cancer cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS

  • Fas-activating antibody (e.g., anti-Fas CH11 clone)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Compound library

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 2 x 10^4 cells/well in a 96-well plate.

  • Compound Treatment: Add the library compounds to the wells at a final concentration of 10 µM. Include vehicle controls.

  • Apoptosis Induction: After a 1-hour pre-incubation with the compounds, add the Fas-activating antibody to induce apoptosis. Include a control with no antibody.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Caspase Activity Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add the Caspase-Glo® 3/7 Reagent to each well. c. Mix gently and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Normalize the data to the vehicle control and calculate the percentage of apoptosis induction or inhibition.

Representative Data for Apoptosis Screening
Compound IDR1 GroupR2 Group% Change in Caspase-3/7 ActivityPhenotype
Lib-001 PhenylMethyl+5%No effect
Lib-067 NaphthylIsopropyl+150%Apoptosis Inducer
Lib-134 DodecylH-80%Apoptosis Inhibitor
Lib-210 2-ThienylCyclopentyl+12%No effect
Staurosporine --+500%Apoptosis Inducer

Conclusion

The this compound scaffold represents a versatile and powerful tool for the construction of diverse combinatorial libraries. The synthetic protocols outlined in these application notes provide a solid foundation for the generation of such libraries using solid-phase chemistry. Furthermore, the described screening protocols for kinase inhibition and apoptosis modulation offer clear pathways to identify biologically active compounds. By leveraging this scaffold and these methodologies, researchers can significantly accelerate the discovery of novel lead compounds for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-2-piperidone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include L-glutamic acid and L-glutamine.[1][2][3] L-glutamic acid can be converted to 3-(N-Boc amino) piperidine derivatives in a multi-step synthesis with overall yields ranging from 44% to 55%.[1][2][4] L-glutamine is another inexpensive and readily available starting material that can be used to produce 3-amino-2,6-piperidione hydrochloride through a three-step process of protection, cyclization, and deprotection.[3] Enzymatic approaches often start with N-protected L-ornithinol or L-lysinol.[5][6]

Q2: Why is a protecting group necessary for the amino group during synthesis?

A2: A protecting group, such as the tert-butoxycarbonyl (Boc) group, is used to prevent the amino group from participating in unwanted side reactions during the synthesis. The N-Boc group enhances the stability of the molecule and allows for selective modifications to other parts of the piperidine ring.[1]

Q3: What are the advantages of enzymatic synthesis methods for 3-aminopiperidine derivatives?

A3: Enzymatic methods, such as those using transaminases or a galactose oxidase/imine reductase cascade, offer several advantages. These methods are often highly stereoselective, providing a single enantiomer of the product. They are also considered "greener" and more sustainable as they operate under mild reaction conditions and can reduce the use of toxic reagents.[5][6][7]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography. For N-Boc protected 3-aminopiperidine derivatives, a common method is column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1][2] Following enzymatic reactions, a simple acid-base wash can be used for extraction and initial purification.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

The cyclization of a linear precursor is a critical step in forming the piperidone ring. Low yields at this stage can be due to incomplete reaction, side reactions, or degradation of the product.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time.[8] - Increase the reaction temperature.[8] - Increase the molar ratio of the amine used for cyclization. For instance, increasing the equivalent of cyclohexylamine under neat conditions has been shown to improve yield and reduce reaction time.[1][2]
Sub-optimal Solvent - Experiment with different solvents. While solvents like 1,2-dichloroethane, THF, and ether have been reported to give similar results, the optimal solvent can be substrate-dependent.[1][2]
Steric Hindrance of the Amine - The choice of amine can significantly impact the yield. Amines with less steric hindrance, such as n-butylamine and benzylamine, have been shown to give higher yields compared to bulky amines like t-butylamine.[2]
Poor Nucleophilicity of the Amine - Aromatic amines like aniline may be unreactive due to their lower nucleophilicity compared to primary aliphatic amines.[1][2] Consider using a more nucleophilic amine if the reaction is not proceeding.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Cause Troubleshooting Steps
Side Reactions - Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.[8] - Use milder reagents or catalysts to improve selectivity.[8]
Degradation of Starting Material or Product - Shorten the reaction time to minimize exposure to harsh conditions.[8] - Ensure the reaction is performed under an inert atmosphere if any of the reagents or intermediates are sensitive to air or moisture.
Incomplete Protection or Deprotection - Ensure complete conversion during the protection and deprotection steps by monitoring the reaction using techniques like TLC or LC-MS. Adjust reaction time or reagent stoichiometry as needed.

Experimental Protocols

Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate from L-glutamic acid

This protocol outlines the key steps for the synthesis of a 3-aminopiperidine derivative starting from L-glutamic acid.

Step 1: Esterification of L-glutamic acid To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (150 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After the addition, remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the diester as a pale yellow solid in quantitative yield.

Step 2: N-Boc Protection To a solution of the diester (9.9 g, 57 mmol) in chloroform (120 mL) at 0°C, add triethylamine (12 mL, 85.5 mmol), di-tert-butyl dicarbonate ((Boc)2O, 14.8 g, 68.4 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 6 hours. After completion, add water (50 mL) and extract the mixture with chloroform (3 x 50 mL). Wash the combined organic layers with 10% aqueous sodium bisulfate and brine, then dry over anhydrous sodium sulfate. Concentrate the solution to obtain the N-Boc protected diester.

Step 3: Reduction of the Diester To a solution of the N-Boc protected diester (10 g, 34.3 mmol) in methanol (150 mL), add sodium borohydride (3.9 g, 103 mmol) portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the diol.

Step 4: Di-tosylation of the Diol To a solution of the diol (2.5 g, 10.7 mmol) in dichloromethane (50 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (5.3 g, 27.8 mmol), and a catalytic amount of DMAP. Stir the reaction at room temperature until completion as monitored by TLC. Extract the mixture with chloroform (3 x 20 mL), wash with brine, and dry over anhydrous sodium sulfate. The crude di-tosylate is used in the next step without further purification.

Step 5: Cyclization To the crude di-tosylate (1.0 mmol) under neat conditions, add cyclohexylamine (1.7 mL, 15.0 mmol). Stir the reaction mixture at 80°C for 12 hours. After completion, add a saturated aqueous solution of ammonium chloride (5 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexane) to obtain the final product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product start L-Glutamic Acid ester Esterification start->ester Thionyl Chloride, Methanol boc N-Boc Protection ester->boc (Boc)2O, TEA, DMAP reduction Reduction to Diol boc->reduction NaBH4, Methanol tosyl Di-tosylation reduction->tosyl TsCl, TEA, DMAP cyclize Cyclization tosyl->cyclize Amine (e.g., Cyclohexylamine) end This compound Derivative cyclize->end

Caption: Synthesis workflow from L-glutamic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cyclization Step cause1 Incomplete Reaction start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Reagent Issues start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Increase Amine Equivalents cause1->sol1c sol2a Optimize Solvent cause2->sol2a sol3a Use Less Hindered Amine cause3->sol3a sol3b Use More Nucleophilic Amine cause3->sol3b

Caption: Troubleshooting low cyclization yield.

References

Technical Support Center: Purification of 3-Amino-2-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-amino-2-piperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main challenges stem from the inherent properties of these molecules. The presence of a basic amino group and a polar lactam ring can lead to issues such as poor peak shape in chromatography due to strong interactions with silica gel.[1][2] Furthermore, the chirality at the 3-position often necessitates the separation of stereoisomers (enantiomers or diastereomers), which can be a complex task.[3] Compound stability, especially under acidic or basic conditions, can also be a concern during purification.

Q2: Which chromatographic techniques are most effective for purifying these compounds?

A2: Flash column chromatography is commonly used for routine purification to remove major impurities.[4] For separating stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[5] Preparative HPLC and Supercritical Fluid Chromatography (SFC) can also provide excellent resolution, particularly for challenging separations.[1]

Q3: How can I improve the peak shape during HPLC analysis and purification?

A3: Peak tailing is a frequent issue for basic compounds like this compound derivatives on silica-based columns. This is often due to interactions with acidic silanol groups on the stationary phase. To improve peak shape, consider the following:

  • Add a basic modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) into the mobile phase can neutralize the acidic silanol groups.[1][2]

  • Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.[1]

  • Adjust mobile phase pH: Operating at a low pH (e.g., <3 with a suitable buffer) can protonate the silanol groups, reducing their interaction with the protonated amine. However, be mindful of the stability of your compound and the column at low pH.[2]

Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can cause degradation of sensitive compounds. To mitigate this:

  • Neutralize the silica gel: Pre-treat the silica gel with a solution containing a base like triethylamine.[2]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[2]

Q5: What is the best approach for separating enantiomers of a this compound derivative?

A5: Chiral HPLC is the preferred method for enantiomeric separation. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based chiral columns are often effective.[5] Alternatively, you can derivatize the amine with a chiral resolving agent to form diastereomers, which can then be separated on a standard silica gel column.[6]

Troubleshooting Guides

Issue 1: Poor Separation in Flash Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities Inappropriate solvent system.Systematically screen different solvent systems with varying polarities. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune the separation.
Overloading the column.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Streaking or tailing of the product spot on TLC and column Strong interaction of the basic amine with the acidic silica gel.Add a small percentage (e.g., 0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[2]
Compound is too polar for the chosen solvent system.Increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary. Consider using reversed-phase chromatography.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Compound does not crystallize ("oils out") The compound is too soluble in the chosen solvent, or the solution is supersaturated.Try adding a small amount of a non-polar "anti-solvent" to induce precipitation. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Use a seed crystal from a previous successful crystallization if available.
Low recovery of purified product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent.
Impurities co-crystallize with the product The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Screen a wider range of solvents or solvent mixtures. A slow cooling rate can sometimes lead to the formation of purer crystals.
Issue 3: Challenges in Stereoisomer Separation
Symptom Possible Cause Suggested Solution
No separation of enantiomers on chiral HPLC Inappropriate chiral stationary phase (CSP).Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).
Mobile phase composition is not optimal.Systematically vary the mobile phase composition, including the ratio of the organic modifier to the hexane (in normal phase) and the type of alcohol used as a co-solvent.
Poor resolution of diastereomers Diastereomers have very similar polarities.For chromatographic separation, optimize the mobile phase and consider using a longer column or a column with a smaller particle size. For diastereoselective crystallization, screen a wide range of chiral resolving agents and crystallization solvents.[1]

Quantitative Data on Purification Methods

The yield and purity of this compound derivatives are highly dependent on the specific compound, the nature of the impurities, and the chosen purification method. The following table provides a general overview of expected outcomes.

Purification Method Typical Purity Typical Yield Range Notes
Flash Column Chromatography >95%40-80%Yield can be lower for closely eluting compounds.[4][7]
Recrystallization >98%50-90%Highly dependent on the solubility profile of the compound and impurities.
Preparative HPLC >99%60-95%Can provide very high purity but may be less scalable.[3]
Diastereoselective Crystallization >98% (for the desired diastereomer)30-50% (per crystallization step)Yield is often limited as the other diastereomer remains in the mother liquor.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Protected this compound Derivative

This protocol is a general guideline and should be optimized for the specific derivative.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system. A common starting point for protected derivatives is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexane.[4]

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Diastereoselective Crystallization

This protocol outlines the general steps for separating diastereomers via salt formation with a chiral acid.

  • Salt Formation: Dissolve the diastereomeric mixture of the this compound derivative in a suitable solvent (e.g., ethyl acetate, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid).[1]

  • Solvent Screening: In small vials, test the solubility of the diastereomeric salt mixture in various solvents at elevated temperatures.

  • Crystallization: Dissolve the bulk of the salt mixture in the chosen optimal solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Determine the diastereomeric purity of the crystals by chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Base: Treat the purified diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extract the free amine into an organic solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound Derivative flash_chromatography Flash Column Chromatography crude_product->flash_chromatography Initial Cleanup diastereoselective_crystallization Diastereoselective Crystallization crude_product->diastereoselective_crystallization For Diastereomers recrystallization Recrystallization flash_chromatography->recrystallization Further Purification prep_hplc Preparative HPLC flash_chromatography->prep_hplc High Purity Separation purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis prep_hplc->purity_analysis chiral_analysis Chiral Purity Analysis (Chiral HPLC) diastereoselective_crystallization->chiral_analysis pure_product Pure Product purity_analysis->pure_product chiral_analysis->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_separation Troubleshooting Poor Separation cluster_yield Troubleshooting Low Yield cluster_degradation Troubleshooting Degradation start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type poor_separation Poor Separation issue_type->poor_separation Impure Fractions low_yield Low Yield issue_type->low_yield Low Recovery degradation Product Degradation issue_type->degradation New Impurities Formed optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase check_loading Check Sample Load poor_separation->check_loading check_adsorption Check for Adsorption to Silica low_yield->check_adsorption optimize_recrystallization Optimize Recrystallization Solvent/Temp low_yield->optimize_recrystallization neutralize_silica Neutralize Silica with Base degradation->neutralize_silica use_milder_conditions Use Milder Conditions (pH, Temp) degradation->use_milder_conditions change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase If still poor solution Problem Resolved change_stationary_phase->solution check_loading->solution check_adsorption->solution optimize_recrystallization->solution neutralize_silica->solution use_milder_conditions->solution

Caption: A logical flowchart for troubleshooting common purification issues with this compound derivatives.

References

Technical Support Center: 3-Amino-2-piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-piperidone. The information is designed to help anticipate and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound as a reactant?

A1: While specific side product profiles are highly dependent on the reaction conditions, the primary undesired reactions involving this compound stem from its bifunctional nature (a primary amine and a lactam). The most common classes of side reactions include:

  • Over-acylation or Over-alkylation: The primary amino group can react with more than one equivalent of an acylating or alkylating agent, leading to di-substituted products.

  • Lactam Ring Opening: Under harsh acidic or basic conditions, the lactam ring is susceptible to hydrolysis, which results in the formation of 5-amino-2-(substituted)aminopentanoic acid derivatives.

  • Dimerization/Oligomerization: Intermolecular reactions between molecules of this compound or its derivatives can occur, especially at high concentrations or temperatures, leading to dimers or oligomers.

  • Racemization: While some studies on related N-protected piperidones have shown good stereochemical stability, the chiral center at the 3-position can be susceptible to racemization under certain basic or acidic conditions.

Q2: How can I minimize the formation of di-acylated or di-alkylated side products?

A2: To avoid over-reaction at the amino group, precise control of stoichiometry is crucial. Using a slight excess (1.0-1.2 equivalents) of the acylating or alkylating agent is a good starting point. A slow, dropwise addition of the electrophile to the solution of this compound can also help maintain a low instantaneous concentration of the electrophile, favoring mono-substitution. Employing a suitable base to scavenge the acid byproduct (e.g., HCl from an acyl chloride) is also important; however, a bulky, non-nucleophilic base is preferred to minimize its interference with the main reaction.

Q3: Is the lactam ring of this compound stable to acidic and basic conditions?

A3: The delta-lactam ring in this compound is generally stable under mild acidic and basic conditions. However, it can be susceptible to hydrolysis under more vigorous conditions. Strong aqueous acids (e.g., concentrated HCl) or bases (e.g., concentrated NaOH) at elevated temperatures can lead to ring-opening. For reactions requiring acidic or basic catalysts or for deprotection steps, it is advisable to use the mildest conditions possible and to keep reaction times to a minimum. Monitoring the reaction by TLC or LC-MS for the appearance of more polar byproducts is recommended.

Q4: What is the risk of racemization at the C3 position during a reaction?

A4: Studies involving peptide couplings with N-protected 3-piperidone derivatives have reported no significant racemization or epimerization. This suggests that the stereocenter is relatively robust under standard amide bond forming conditions. However, the risk of racemization increases with prolonged exposure to strong bases or high temperatures. To maintain stereochemical integrity, it is best to conduct reactions at the lowest effective temperature and to use non-nucleophilic bases where possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Multiple spots on TLC/LC-MS, including higher molecular weight species. Dimerization or oligomerization.- Reduce the concentration of the reaction mixture.- Lower the reaction temperature.- Consider protecting the lactam nitrogen if it is implicated in the side reaction.
Formation of a highly polar byproduct that does not correspond to the desired product. Lactam ring hydrolysis.- Avoid using strong aqueous acids or bases.- If an acid or base is necessary, use milder reagents (e.g., organic bases like triethylamine or DIPEA instead of NaOH; mild acids like acetic acid instead of HCl).- Keep reaction times as short as possible and monitor progress closely.
Product mixture contains di-substituted species (e.g., di-acylated or di-alkylated). Use of excess electrophile or highly reactive reagents.- Carefully control the stoichiometry of the electrophile (use 1.0-1.2 equivalents).- Add the electrophile slowly to the reaction mixture.- Use a less reactive derivative of the electrophile if possible (e.g., an anhydride instead of an acyl chloride).
Loss of stereochemical purity in the final product. Racemization at the C3 position.- Avoid high temperatures and prolonged reaction times.- Use non-nucleophilic, sterically hindered bases.- If possible, perform the reaction at a lower pH.
Low or no conversion of starting material. Insufficient reactivity of the electrophile or deactivation of the starting material.- Ensure the this compound is fully dissolved before adding reagents.- Use a more activating coupling agent in acylation reactions.- For alkylations, consider using a more reactive alkylating agent (e.g., an iodide instead of a chloride).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol aims to minimize over-acylation and lactam hydrolysis.

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) in the same solvent to the cooled mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Multiple Products

G start Multiple Products Observed (TLC/LC-MS) check_mw Check Molecular Weights of Impurities start->check_mw mw_higher Higher MW than Expected check_mw->mw_higher mw_same Isomeric Products check_mw->mw_same mw_lower Lower MW than Expected (or unexpected polar products) check_mw->mw_lower dimer Potential Dimerization/ Oligomerization mw_higher->dimer Yes over_reaction Potential Over-acylation/ Over-alkylation mw_higher->over_reaction No, but 2x electrophile mass racemization Potential Racemization mw_same->racemization hydrolysis Potential Lactam Hydrolysis mw_lower->hydrolysis sol_dimer Reduce Concentration Lower Temperature dimer->sol_dimer sol_over_reaction Control Stoichiometry Slow Addition over_reaction->sol_over_reaction sol_racemization Lower Temperature Use Milder Base racemization->sol_racemization sol_hydrolysis Use Anhydrous Conditions Milder Acid/Base hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for multiple products.

Potential Side Reaction Pathways

G reactant This compound + Acyl Chloride (R-COCl) product Desired N-Acyl Product reactant->product 1 eq. R-COCl Base side_product1 Di-acylated Product reactant->side_product1 >1 eq. R-COCl side_product2 Hydrolyzed Product (Ring-Opened) reactant->side_product2 H2O, Acid/Base side_product3 Dimer reactant->side_product3 High Concentration Heat

Caption: Common side reaction pathways.

Technical Support Center: Optimizing Coupling Conditions for 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving 3-Amino-2-piperidone. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling a carboxylic acid to this compound?

A1: The most common methods involve the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the primary amine of this compound. These methods are standard for amide bond formation. Widely used coupling reagents fall into two main categories: carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and aminium/uronium or phosphonium salts like HATU, HBTU, and PyBOP.[1][2]

Q2: How do I choose the right coupling reagent for my experiment with this compound?

A2: The choice of coupling reagent depends on several factors, including the steric hindrance of the carboxylic acid, the desired reaction time, and the sensitivity of your substrates to racemization.[3] For routine couplings, EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a cost-effective option.[4] For more challenging couplings, such as with sterically hindered carboxylic acids, more potent reagents like HATU or PyBOP are recommended as they form highly reactive activated esters.[5][6]

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, a common side reaction in peptide and amide synthesis.[1][7] They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization and reacts efficiently with the amine.[2] HOAt is generally considered more effective than HOBt at preventing racemization.[1]

Q4: What are the recommended solvents and bases for coupling reactions with this compound?

A4: Polar aprotic solvents are typically used for coupling reactions. The most common choices are dimethylformamide (DMF) and dichloromethane (DCM).[8][9] A non-nucleophilic base is often required to neutralize the reaction mixture and facilitate the coupling process. N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used for this purpose.[4][10]

Q5: What are potential side reactions to be aware of when working with this compound?

A5: Several side reactions can occur during the coupling process. The most significant is racemization of the chiral center of the carboxylic acid.[7] Other potential side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents without an additive, and guanidinylation of the amino group of this compound if an excess of an aminium/uronium reagent is used.[2]

Troubleshooting Guide

Issue: Low or No Product Yield

Q1: I am getting a very low yield in my coupling reaction with this compound. What could be the cause?

A1: Low yields can result from several factors:

  • Inefficient Coupling Reagent: For sterically hindered carboxylic acids, standard reagents like DCC or EDC alone may be insufficient.[6] Consider switching to a more powerful reagent such as HATU or PyBOP.[5]

  • Incomplete Activation: Ensure that your carboxylic acid is fully dissolved and that the activation step (pre-mixing with the coupling reagent and base) is allowed to proceed for a sufficient amount of time before adding the this compound.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short. While many coupling reactions proceed at room temperature, some may require gentle heating.[3] Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Poor Quality Reagents: Ensure that your solvents are anhydrous and that your coupling reagents have not degraded.

Issue: Formation of Multiple Products/Impurities

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I address this?

A2: The presence of multiple products often indicates side reactions:

  • Racemization: If your carboxylic acid is chiral, you may be forming diastereomers. The use of additives like HOBt or HOAt is crucial to minimize racemization.[7] Running the reaction at a lower temperature can also help.[2]

  • N-Acylurea Formation: If you are using a carbodiimide reagent like EDC, the formation of an N-acylurea byproduct can be a significant issue. Always use EDC in combination with HOBt or a similar additive to prevent this.[2]

  • Double Acylation: If your carboxylic acid has other reactive functional groups, you might observe multiple acylations. Protecting groups may be necessary for other functional groups on your carboxylic acid.

Issue: Difficulty in Purifying the Final Product

Q3: I am struggling to purify my N-acylated this compound derivative. What are some common purification challenges?

A3: Purification can be challenging due to the properties of the product and byproducts:

  • Water-Soluble Byproducts: When using EDC, the urea byproduct is water-soluble, which can simplify purification through an aqueous workup.[8]

  • Similar Polarity of Product and Starting Materials: If the product has a similar polarity to the starting materials, chromatographic separation can be difficult. Optimizing your solvent system for column chromatography is essential.

  • Residual Coupling Reagents/Additives: Ensure that your workup procedure effectively removes all residual reagents and their byproducts.

Data Presentation: Comparison of Common Coupling Conditions

Coupling ReagentAdditiveBaseCommon SolventsTypical Temperature (°C)Typical Reaction TimeKey Considerations
EDC HOBtDIPEA, TEADMF, DCM0 to RT12-24 hCost-effective; requires an additive to prevent N-acylurea formation and reduce racemization.[4][10]
DCC HOBt-DCM, THF0 to RT12-24 hDicyclohexylurea byproduct is insoluble in most organic solvents, which can simplify purification but is not suitable for solid-phase synthesis.[1]
HATU NoneDIPEA, CollidineDMF, NMPRT1-4 hHighly efficient, especially for sterically hindered substrates; minimizes racemization.[5][11]
HBTU HOBt (optional)DIPEA, NMMDMFRT1-2 hSimilar to HATU but may be slightly less effective at preventing racemization in some cases.
PyBOP HOBtDIPEADMF, DCMRT1-2 hA phosphonium-based reagent that is a good alternative to aminium/uronium salts.[5]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Add DIPEA (2.0-3.0 eq.) dropwise to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for HATU Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial.

  • Coupling: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[11]

Visualizations

G General Amide Coupling Workflow cluster_start Reactant Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_end Work-up & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base in Solvent Amino_Piperidone This compound Reaction_Mixture Reaction Mixture Amino_Piperidone->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Solvent Anhydrous Solvent (e.g., DMF) Activated_Ester->Reaction_Mixture Product N-Acyl-3-amino-2-piperidone Reaction_Mixture->Product Amide Bond Formation Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the amide coupling of a carboxylic acid with this compound.

G Troubleshooting Coupling Reactions Start Low Yield or Incomplete Reaction Check_Reagent Is the coupling reagent potent enough for the substrate? Start->Check_Reagent Upgrade_Reagent Switch to a more potent reagent (e.g., HATU, PyBOP) Check_Reagent->Upgrade_Reagent No Check_Conditions Are the reaction conditions optimal? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Optimize_Conditions Increase reaction time or temperature. Ensure anhydrous conditions. Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No Success Problem Solved Check_Purity->Success Yes Purify_Reactants->Success

Caption: A decision tree for troubleshooting low-yield coupling reactions involving this compound.

References

How to prevent racemization of 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-2-piperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral compound into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a molecule like (S)-3-Amino-2-piperidone, which is a vital chiral building block in pharmaceuticals, maintaining its stereochemical integrity is paramount.[2] The biological activity of a drug is often dependent on its specific three-dimensional shape. The presence of the unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making the prevention of racemization a critical step in the drug development process.[3]

Q2: What is the primary chemical mechanism causing racemization in this compound?

A2: The primary mechanism for racemization in this compound involves the deprotonation of the α-carbon (the carbon atom to which the amino group is attached). This is particularly facile because the α-carbon is adjacent to the carbonyl group of the piperidone ring.[4]

Under basic or, in some cases, acidic conditions, a proton can be removed from this chiral center to form a planar, achiral enolate intermediate.[1][5][6] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar enolate with roughly equal probability, leading to the formation of both the original (S) and the inverted (R) enantiomer, resulting in a racemic mixture.[7][8]

RacemizationMechanism cluster_start cluster_intermediate Start (S)-3-Amino-2-piperidone (Chiral) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate + Base - H⁺ S_Product (S)-Enantiomer Intermediate->S_Product + H⁺ R_Product (R)-Enantiomer Intermediate->R_Product + H⁺

Caption: Mechanism of base-catalyzed racemization of this compound.

Troubleshooting Guides

Guide 1: I am observing significant racemization during a coupling reaction. What should I investigate?

If you detect racemization in your product, systematically evaluate the following experimental parameters. The following workflow can help pinpoint the cause.

TroubleshootingWorkflow Start Racemization Detected? CouplingReagent 1. Check Coupling Reagent Start->CouplingReagent Yes Base 2. Evaluate Base CouplingReagent->Base Action_Reagent Use Uronium/Phosphonium reagents (HATU, HBTU, PyBOP). Additives (Oxyma, HOAt) are critical, especially with carbodiimides (DIC/DCC). CouplingReagent->Action_Reagent Conditions 3. Assess Reaction Conditions Base->Conditions Action_Base Use a sterically hindered, weaker base. Good: 2,4,6-Collidine, N-Methylmorpholine (NMM). Avoid: Triethylamine (TEA). Use stoichiometric amounts. Base->Action_Base Solvent 4. Review Solvent Choice Conditions->Solvent Action_Conditions Lower temperature to 0°C or below. Minimize reaction time; monitor closely via TLC or LC-MS. Conditions->Action_Conditions Action_Solvent Use less polar, aprotic solvents. Good: Dichloromethane (DCM), Tetrahydrofuran (THF). Use DMF with caution as it can accelerate racemization. Solvent->Action_Solvent

Caption: Troubleshooting workflow for identifying sources of racemization.

Data Presentation: Impact of Reagents on Racemization

The choice of base and additives significantly impacts stereochemical retention. While specific data for this compound is not extensively published, the relative effects observed in standard peptide synthesis are highly applicable.

Table 1: Relative Racemization Tendency of Common Bases

Base pKa Steric Hindrance Relative Racemization
Triethylamine (TEA) 10.75 Low High
Diisopropylethylamine (DIEA) 10.7 Medium Moderate
N-Methylmorpholine (NMM) 7.38 Medium Low
2,4,6-Collidine (TMP) 7.43 High Very Low

Data derived from principles discussed in reference[9].

Table 2: Efficacy of Common Racemization-Suppressing Additives

Additive Acidity (pKa) Efficacy in Suppression Notes
1-Hydroxybenzotriazole (HOBt) 4.60 Good Standard additive, but can have explosive properties.
1-Hydroxy-7-azabenzotriazole (HOAt) 3.28 Excellent Highly effective due to neighboring group participation.[9]
Ethyl cyanohydroxyiminoacetate (Oxyma) 4.60 Excellent A safer and highly effective alternative to HOBt.
Copper (II) Chloride (CuCl₂) - Excellent Can be a highly effective additive to suppress racemization.[10][11]

Data derived from principles discussed in references[9][10].

Guide 2: How can I minimize racemization during work-up and purification?

Racemization can still occur after the reaction is complete.

  • Avoid Strong Bases/Acids: During aqueous work-up, use mild acids (e.g., dilute citric acid, NH₄Cl) and bases (e.g., saturated NaHCO₃) for extractions and washes. Avoid prolonged exposure to strong conditions like 1M NaOH or HCl.

  • Limit Heat Exposure: Concentrate solutions under reduced pressure at low temperatures (e.g., < 40°C). Avoid heating for extended periods.

  • Chromatography: When performing column chromatography, ensure the silica gel is neutral. If basic or acidic impurities are a concern, the solvent system can be buffered with a small amount of a volatile base like triethylamine (~0.1-0.5%) or acid like acetic acid, but use with caution and remove promptly.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol provides a general guideline for coupling an N-protected this compound to a carboxylic acid while minimizing the risk of racemization.

Materials:

  • N-protected this compound (e.g., Boc- or Cbz-protected)

  • Carboxylic acid

  • Coupling Reagent: HATU (1.1 eq)

  • Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add 2,4,6-Collidine (2.0 eq) to the mixture and stir for 1-2 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Dissolve the N-protected this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Proceed with a standard aqueous work-up using mild acidic and basic washes as described in Troubleshooting Guide 2 .

  • Purification: Purify the product using flash column chromatography on neutral silica gel.

Note: The choice of protecting group (PG) on the nitrogen of the piperidone ring is crucial. Ensure it is stable to the reaction conditions and orthogonal to any other protecting groups in the molecule.

References

Troubleshooting low solubility of 3-Amino-2-piperidone peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of peptides incorporating the non-natural amino acid, 3-Amino-2-piperidone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peptide won't dissolve. Where do I start?

A1: Low solubility is a common challenge for modified peptides. The unique constrained structure of this compound can influence aggregation and solubility.[1][2] Start with a systematic approach. First, analyze your peptide's sequence to predict its properties. Then, perform a small-scale solubility test with a variety of solvents.

Initial Troubleshooting Workflow

Follow this workflow to systematically test solubility. Always use a small aliquot of your peptide for initial tests to avoid wasting your entire sample.[3][4]

G cluster_start Step 1: Peptide Characterization cluster_test Step 2: Solubility Testing cluster_decision Step 3: Evaluation cluster_outcome Step 4: Next Steps Start Start: Lyophilized Peptide Analyze Calculate Net Charge & Predict Isoelectric Point (pI) Start->Analyze Test_Water Test Solubility in Sterile Water Analyze->Test_Water Decision_Water Soluble? Test_Water->Decision_Water Test_Acid Test in Dilute Acid (e.g., 10% Acetic Acid) Decision_Acid Soluble? Test_Acid->Decision_Acid Test_Base Test in Dilute Base (e.g., 0.1M NH4HCO3) Decision_Base Soluble? Test_Base->Decision_Base Test_Organic Test in Organic Solvent (e.g., DMSO, DMF) Decision_Organic Soluble? Test_Organic->Decision_Organic Decision_Water->Test_Acid No (If Peptide is Basic) Decision_Water->Test_Base No (If Peptide is Acidic) Decision_Water->Test_Organic No (If Peptide is Neutral/ Hydrophobic) Success Success: Proceed with Experiment Decision_Water->Success Yes Decision_Acid->Test_Organic No Decision_Acid->Success Yes Decision_Base->Test_Organic No Decision_Base->Success Yes Dilute Slowly Dilute with Aqueous Buffer Decision_Organic->Dilute Yes Advanced Proceed to Advanced Troubleshooting Decision_Organic->Advanced No Success2 Success: Proceed with Experiment Dilute->Success2

Caption: Initial peptide solubility testing workflow.
Q2: How does the this compound residue affect my peptide's charge and pI?

A2: The this compound residue contains a basic primary amine. Its inclusion will increase the overall positive charge of the peptide at neutral pH and raise its isoelectric point (pI). Peptides are least soluble at their pI.[1] Therefore, dissolving the peptide in a buffer with a pH at least 1-2 units away from the pI is recommended.

  • To calculate the net charge: Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus, and this compound) and -1 to each acidic residue (Asp, Glu, C-terminus).[3]

  • For modified peptides: Standard pI calculation tools may be inaccurate. Use tools designed for non-natural amino acids, such as pICalculax or pIChemiSt, for a more precise prediction.[5][6]

Q3: My peptide dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "salting out" and indicates that the peptide is not stable in the final buffer system.

  • Dilution Method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This avoids localized high concentrations that can trigger immediate precipitation.[7]

  • Lower Final Concentration: Your target concentration may be above the peptide's solubility limit in the final buffer. Try a lower concentration.

  • Optimize Buffer:

    • pH: Ensure the buffer pH is far from the peptide's pI.[1]

    • Co-solvents: Consider if your assay can tolerate a small percentage (e.g., 1-5%) of the organic solvent in the final solution.[8]

  • Use Chaotropic Agents: If compatible with your experiment, adding agents like 6 M Guanidine-HCl or 8 M Urea to the stock before dilution can disrupt aggregation.[9]

Q4: I suspect my peptide is aggregating. How can I confirm this and what can I do?

A4: Aggregation is a primary cause of low solubility, where peptide molecules self-associate to form insoluble structures.[10] The rigid backbone of this compound can either disrupt or promote aggregation depending on the overall sequence.[11]

Root Cause Analysis for Low Solubility

G cluster_causes Potential Root Causes cluster_solutions Troubleshooting Strategies Problem Low Peptide Solubility pI pH is near Isoelectric Point (pI) Problem->pI Aggregation Intermolecular Aggregation Problem->Aggregation Hydrophobicity High Hydrophobicity Problem->Hydrophobicity AdjustpH Adjust Buffer pH pI->AdjustpH Solution Chaotropes Use Chaotropic Agents (Urea, Guanidine-HCl) Aggregation->Chaotropes Solution Sonication Sonication / Vortexing Aggregation->Sonication Solution RP_HPLC Analyze via RP-HPLC Aggregation->RP_HPLC Analysis Cosolvents Use Organic Co-solvents (DMSO, DMF, ACN) Hydrophobicity->Cosolvents Solution

Caption: Root cause analysis for peptide solubility issues.

Confirmation of Aggregation:

  • Visual Inspection: Solutions that are cloudy, contain particulates, or form a gel are indicative of aggregation.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 xg for 10 minutes). If a pellet forms, the peptide is not fully dissolved.

  • Reverse-Phase HPLC (RP-HPLC): Aggregated peptides often show broad or tailing peaks, or the appearance of new, early-eluting peaks.[12] (See Protocol 2).

Data & Protocols

Table 1: Common Solvents for Peptide Dissolution

This table provides a starting point for solvent selection based on the calculated charge of your this compound peptide.

Peptide Character (Net Charge)Primary SolventSecondary Solvent (if insoluble in primary)Notes & Cautions
Basic (Positive Charge) Sterile Deionized Water10-30% Acetic AcidThe this compound residue contributes to a positive charge, making acidic conditions favorable.[9]
Acidic (Negative Charge) Sterile Deionized Water0.1 M Ammonium Bicarbonate (NH₄HCO₃)Avoid basic solutions if your peptide contains free Cysteine (Cys) to prevent disulfide bond formation.[4]
Neutral or Hydrophobic DMSO, DMF, or Acetonitrile (ACN)6 M Guanidine-HCl or 8 M UreaDissolve in a minimal amount of organic solvent first, then slowly dilute with aqueous buffer.[3] Avoid DMSO for peptides with Cys or Met due to potential oxidation.[7]

Experimental Protocols

Protocol 1: Turbidimetric Kinetic Solubility Assay

This high-throughput assay provides an estimate of your peptide's kinetic solubility by measuring light scattering as it precipitates.[13][14]

1. Materials:

  • Peptide stock solution (e.g., 10 mM in 100% DMSO).
  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
  • 96-well clear bottom microplate.
  • Microplate reader capable of measuring absorbance at ~620 nm.

2. Method:

  • Prepare a serial dilution of your peptide stock in DMSO in a separate plate.
  • In the clear-bottom 96-well plate, add the aqueous buffer to each well.
  • Transfer a small volume (e.g., 2 µL) from the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be low and consistent (e.g., 1-2%).
  • Mix the plate thoroughly on a plate shaker for 5-10 minutes.
  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 2 hours).[13]
  • Measure the absorbance (turbidity) of each well at 620 nm.

3. Data Analysis:

  • Plot absorbance vs. peptide concentration.
  • The concentration at which the absorbance significantly increases above the baseline indicates the limit of kinetic solubility.

Table 2: Typical Parameters for Turbidimetric Solubility Assay

ParameterTypical Value
Final Peptide Concentrations1, 3, 10, 30, 100, 200 µM
Buffer SystemPhosphate Buffered Saline (PBS), pH 7.4
Final DMSO Concentration1%
Incubation Time2 hours
Incubation Temperature37°C
Wavelength for Detection620 nm
(Based on data from Evotec and Sygnature Discovery)[13][14]
Protocol 2: RP-HPLC Analysis for Purity and Aggregation

RP-HPLC separates molecules based on hydrophobicity and is an excellent tool to assess peptide purity and detect aggregation.[12][15]

1. Materials:

  • HPLC system with UV detector.
  • C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 300 Å pore size).[16]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
  • Peptide sample dissolved in a suitable solvent (e.g., 50:50 Water/ACN).

2. Method:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
  • Inject 10-20 µL of your peptide solution (typically 1 mg/mL).
  • Run a linear gradient to elute the peptide. A common gradient is from 5% B to 65% B over 30-60 minutes.
  • Monitor the elution profile at 214 nm and 280 nm.

3. Data Analysis:

  • Purity: A pure, soluble peptide should appear as a single, sharp, symmetrical peak. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.
  • Aggregation: The presence of broad peaks, shoulder peaks, or multiple peaks that are not related to known impurities may indicate aggregation. Insoluble aggregates may not enter the column at all, leading to poor recovery.

References

Technical Support Center: Stability of 3-Amino-2-piperidone under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-Amino-2-piperidone in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the lactam (cyclic amide) ring. This reaction is catalyzed by acid and leads to the opening of the piperidone ring, forming a linear amino acid derivative.[1][2][3] This degradation is often accelerated by increased temperature.

Q2: What is the expected degradation product of this compound under acidic hydrolysis?

A2: The acid-catalyzed hydrolysis of this compound is expected to yield 5-amino-2-aminopentanoic acid, which is a derivative of the amino acid ornithine. This occurs through the cleavage of the amide bond within the piperidone ring.[1]

Q3: How does pH affect the stability of this compound?

Q4: Can I expect significant degradation of this compound at room temperature in a mildly acidic solution?

A4: The rate of degradation is dependent on both the pH and the temperature. While room temperature will result in a slower degradation rate compared to elevated temperatures, prolonged storage in a mildly acidic solution can still lead to significant hydrolysis over time. It is recommended to prepare fresh solutions for immediate use whenever possible.

Q5: Are there any visual indicators of this compound degradation?

A5: Visual indicators such as color change or precipitation are not reliable indicators of degradation for this compound. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., decreasing peak area for this compound in HPLC over time). Degradation of this compound in the analytical mobile phase or sample diluent.- Ensure the mobile phase and sample diluent are at a pH that minimizes degradation (ideally near neutral pH if compatible with the analytical method).- Prepare samples immediately before analysis.- If using an acidic mobile phase, minimize the time the sample is in the autosampler.
Appearance of a new peak in the chromatogram during a time-course experiment. Formation of the hydrolysis product, 5-amino-2-aminopentanoic acid.- Confirm the identity of the new peak by techniques such as LC-MS.- This confirms that degradation is occurring and allows for the quantification of the degradation rate.
Loss of sample potency or unexpected biological assay results. Degradation of the active this compound into its inactive hydrolyzed form.- Re-analyze the purity of the stock solution or sample using a stability-indicating HPLC method.- Prepare fresh solutions from solid material for critical experiments.- Store stock solutions at low temperatures (-20°C or -80°C) and in a buffer system that maintains a stable, near-neutral pH.
Precipitation observed in an acidic solution of this compound. The salt form of the hydrolyzed product may have different solubility characteristics.- Analyze the precipitate and supernatant separately to identify the components.- Adjust the pH or solvent system to maintain the solubility of all components if possible.

Quantitative Data on Stability

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively published, the following tables provide a representative summary of the expected influence of pH and temperature on the degradation of a generic piperidone derivative, based on general principles of lactam stability.

Table 1: Effect of pH on the Half-Life (t½) of a Piperidone Derivative at 37°C (Representative Data)

pHHalf-Life (t½) (hours)
1.012
3.048
5.0150
7.0200

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Piperidone Derivative at pH 2.0 (Representative Data)

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)
251.5 x 10⁻⁶
375.8 x 10⁻⁶
502.1 x 10⁻⁵
701.2 x 10⁻⁴

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

This protocol outlines a general procedure for determining the stability of this compound in acidic solutions using a stability-indicating HPLC-UV method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Phosphate or citrate buffers

  • Class A volumetric flasks and pipettes

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pH meter

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water or a suitable buffer.

  • Acidic Buffers: Prepare buffers at the desired pH values (e.g., pH 1, 3, and 5) using appropriate buffer systems (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).

4. Stress Study Procedure:

  • For each pH condition, dilute the stock solution with the corresponding acidic buffer to a final concentration of 0.1 mg/mL in separate volumetric flasks.

  • Prepare a control sample by diluting the stock solution with water (or a neutral buffer).

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Immediately neutralize the acidic samples with a calculated amount of NaOH to quench the degradation reaction before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

5. HPLC Method (Example):

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product over time.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

G Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A This compound B Protonated Carbonyl A->B 1. Protonation of Carbonyl Oxygen H3O H₃O⁺ (Acid Catalyst) C Tetrahedral Intermediate B->C 2. Nucleophilic attack by H₂O D Protonated Amine Intermediate C->D 3. Proton Transfer E 5-amino-2-aminopentanoic acid D->E 4. Ring Opening H3O_regen H₃O⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

G Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., inconsistent results) check_purity Analyze sample purity by HPLC start->check_purity pure Is the compound pure? check_purity->pure degradation_product Is a new peak (degradation product) observed? pure->degradation_product Yes impurity_issue Potential impurity issue. Purify the compound. pure->impurity_issue No degradation_product->check_purity No, re-verify analytical method investigate_conditions Investigate experimental conditions: - pH of solutions - Temperature - Storage time degradation_product->investigate_conditions Yes yes_degradation Yes no_degradation No modify_conditions Modify experimental conditions: - Use fresh solutions - Adjust pH to near neutral - Lower temperature investigate_conditions->modify_conditions re_evaluate Re-evaluate stability modify_conditions->re_evaluate resolved Issue Resolved re_evaluate->resolved impurity_issue->resolved

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Analysis of 3-Amino-2-piperidone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of 3-Amino-2-piperidone. Given the limited specific literature for this compound, the provided methods are adapted from established protocols for the closely related compound, 3-aminopiperidine, and may require optimization.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a strong UV signal for this compound on my HPLC-UV system?

A1: this compound, similar to its analogue 3-aminopiperidine, lacks a strong chromophore and therefore exhibits very weak UV absorbance.[1][2] Direct UV detection will likely result in low sensitivity. To enhance detection, a pre-column derivatization step is recommended to introduce a UV-active functional group to the molecule.[1][2]

Q2: What derivatization reagents are suitable for this compound?

A2: Based on methods for 3-aminopiperidine, reagents that react with primary amines are effective. Benzoyl chloride is a commonly used reagent that introduces a benzoyl group, allowing for detection at wavelengths around 228-254 nm.[1][2] Another option is para-toluenesulphonyl chloride (PTSC), which also adds a chromophore to the analyte.

Q3: How should I prepare my sample for HPLC analysis after derivatization?

A3: After the derivatization reaction is complete, the reaction mixture should be evaporated to dryness. The resulting derivatized product can then be dissolved in the mobile phase before injection into the HPLC system.[1][2] It is crucial to ensure complete dissolution and filter the sample through a 0.45 µm filter to prevent particulate matter from entering the column.

Q4: Can I perform chiral separation of this compound enantiomers?

A4: Yes, chiral separation is possible after derivatization. Chiral HPLC columns, such as those with a Chiralpak AD-H or a glycoprotein-based stationary phase (e.g., Chiral-AGP), have been successfully used for the separation of derivatized 3-aminopiperidine enantiomers.[1][2]

Q5: What are the typical storage conditions for this compound?

A5: this compound should be stored at temperatures below -15°C under an inert gas like nitrogen and kept dry.[3] Stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]

Troubleshooting Guides

Issue 1: No or Very Small Peak for Derivatized this compound
Possible Cause Suggested Solution
Incomplete Derivatization - Ensure the molar ratio of the derivatizing agent to the analyte is appropriate (e.g., for benzoyl chloride, a molar ratio of 1:1 or in excess may be required).[1][2] - Verify the reaction conditions (temperature, time, and solvent) are optimal for the derivatization reaction. Low temperatures (0-3°C) are often used.[2] - Check the purity and stability of the derivatizing agent.
Degradation of Analyte - this compound is sensitive to temperature and moisture. Ensure proper storage and handling.[3] - Minimize sample exposure to light and elevated temperatures during preparation and analysis.
Incorrect Wavelength - Verify the detection wavelength is appropriate for the derivatized product. For benzoyl derivatives, a wavelength of 254 nm is commonly used.[1][2]
Injection Issues - Check for clogs in the injector or sample loop. - Ensure the correct injection volume is being used.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload - Reduce the concentration of the injected sample.
Secondary Interactions with Silanols - Use a mobile phase with an appropriate pH to suppress the ionization of residual silanols on the column. For reversed-phase C18 columns, a phosphate buffer is often used.[1][2] - Consider using an end-capped column.
Inappropriate Mobile Phase - Optimize the mobile phase composition. Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.[1][2]
Column Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.
Issue 3: Drifting Retention Times
Possible Cause Suggested Solution
Changes in Mobile Phase Composition - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use an online degasser to prevent dissolved gases from affecting the solvent composition.
Fluctuations in Column Temperature - Use a column oven to maintain a constant and stable temperature.[1][2]
Column Equilibration - Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
Pump Malfunction - Check the pump for leaks and ensure it is delivering a consistent flow rate.
Issue 4: Ghost Peaks
Possible Cause Suggested Solution
Contamination in the Mobile Phase - Use high-purity HPLC-grade solvents and freshly prepared buffers.
Carryover from Previous Injections - Run blank injections (mobile phase only) to identify the source of the ghost peaks. - Clean the injector and sample loop thoroughly between runs.
Sample Contamination - Ensure all glassware and vials used for sample preparation are clean.

Experimental Protocols (Adapted for this compound from 3-aminopiperidine methods)

Disclaimer: The following protocols are based on methods developed for 3-aminopiperidine and should be considered as a starting point for the development of a validated method for this compound. Optimization of reaction conditions and chromatographic parameters will be necessary.

Protocol 1: Pre-column Derivatization with Benzoyl Chloride
  • Weigh an appropriate amount of this compound and dissolve it in a suitable organic solvent (e.g., dichloromethane or petroleum ether).[2]

  • Cool the solution to 0-3°C with stirring.[2]

  • Slowly add a solution of benzoyl chloride (in a molar ratio of approximately 1:1 with the analyte) dropwise.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent to obtain the derivatized product (benzoyl-3-Amino-2-piperidone).[2]

  • Dissolve the dried product in the HPLC mobile phase for analysis.[2]

Protocol 2: Reversed-Phase HPLC Analysis of Derivatized this compound
Parameter Condition
Column Dima C18, 150 x 4.6 mm[2]
Mobile Phase 0.01 mol/L Phosphate aqueous solution - Methanol (90:10, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 254 nm[2]
Injection Volume 20 µL[2]
Protocol 3: Chiral HPLC Analysis of Derivatized this compound
Parameter Condition A Condition B Condition C
Column ChromTech CHIRAL-AGP[1][2]ChromTech CHIRAL-AGP[2]ChromTech CHIRAL-AGP[1][2]
Mobile Phase 0.015 mol/L Phosphate aqueous solution - Isopropanol (99:1, v/v)[2]0.015 mol/L Phosphate aqueous solution - Methanol (97:3, v/v)[2]0.02 mol/L Phosphate aqueous solution - Isopropanol (94:6, v/v)[1]
Flow Rate 0.8 mL/min[1][2]0.8 mL/min[2]0.8 mL/min[1]
Column Temperature 30°C[1][2]30°C[2]30°C[1]
Detection Wavelength 254 nm[1][2]254 nm[2]254 nm[1]
Injection Volume 20 µL[1][2]20 µL[2]20 µL[1]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation Problem Chromatographic Issue (e.g., No Peak, Bad Shape, Drifting RT) Check_Derivatization Verify Derivatization - Reagent Stoichiometry - Reaction Conditions Problem->Check_Derivatization Check_Sample Inspect Sample - Preparation - Concentration - Stability Problem->Check_Sample Check_HPLC Review HPLC Method - Mobile Phase - Column - Temperature - Wavelength Problem->Check_HPLC Check_System Examine HPLC System - Pump & Flow Rate - Injector - Detector Problem->Check_System Optimize_Derivatization Optimize Derivatization Check_Derivatization->Optimize_Derivatization Adjust_Method Adjust HPLC Method Check_Sample->Adjust_Method Check_HPLC->Adjust_Method Perform_Maintenance Perform System Maintenance Check_System->Perform_Maintenance Resolved Problem Resolved Optimize_Derivatization->Resolved Adjust_Method->Resolved Perform_Maintenance->Resolved

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

Derivatization_Process cluster_reactants Reactants cluster_reaction Reaction Step cluster_product Product cluster_analysis Analysis Analyte This compound (Weak UV Absorbance) Reaction Pre-column Derivatization (Controlled Temperature & Time) Analyte->Reaction Reagent Derivatization Reagent (e.g., Benzoyl Chloride) Reagent->Reaction Product Derivatized Analyte (Strong UV Absorbance) Reaction->Product HPLC HPLC-UV Analysis Product->HPLC

Caption: The pre-column derivatization process for enhancing UV detection.

References

Overcoming steric hindrance in 3-Amino-2-piperidone incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the incorporation of 3-Amino-2-piperidone, a sterically hindered cyclic amino acid, into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with this compound?

A1: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In peptide synthesis, the bulky structure of certain amino acids can slow down or prevent the formation of a peptide bond. This compound, being a cyclic β-amino acid, presents a rigid, non-linear structure that physically impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa. This can lead to slow reaction rates, low coupling yields, and incomplete reactions.[1]

Q2: Which coupling reagents are recommended for incorporating this compound?

A2: For sterically hindered amino acids like this compound, standard coupling reagents may be inefficient. More potent, in-situ activating reagents are generally required.[2] Reagents based on phosphonium or aminium/uronium salts are highly recommended due to their ability to form highly reactive activated species.[2] Key recommendations include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered one of the most efficient reagents for difficult couplings, as it forms highly reactive OAt esters.[2]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): Shows coupling efficiencies comparable to HATU and is based on the safer OxymaPure leaving group, avoiding potentially explosive byproducts.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent, particularly useful for minimizing racemization.[4][5] It has been identified as a superior choice for coupling cyclic β-sugar amino acids, which share structural similarities with this compound.[4][5]

Q3: What are the best practices for protecting groups when using this compound?

A3: A proper protecting group strategy is crucial to prevent unwanted side reactions. For this compound, two key positions need consideration:

  • α-Amino Group: The standard Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are typically used for the α-amino group during solid-phase peptide synthesis (SPPS). The choice depends on the overall synthetic strategy (base-labile for Fmoc, acid-labile for Boc).[2]

  • Piperidone Ring Nitrogen (Lactam Nitrogen): While the lactam nitrogen is generally less reactive than the α-amino group, protection may be necessary depending on the reaction conditions to prevent side reactions. The Boc group is a common choice for protecting the nitrogen within a piperidone ring structure, as demonstrated in the synthesis of related 3-aminopiperidine-based peptide analogues.[6]

Q4: Are there general strategies to improve the success rate of coupling sterically hindered amino acids?

A4: Yes, beyond selecting a potent coupling reagent, several techniques can improve yields:

  • Extended Reaction Times: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure it reaches completion.

  • Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the amino acid and coupling reagent. This can significantly improve the incorporation of challenging residues.

  • Higher Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.

  • Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier associated with steric hindrance. However, this must be monitored closely to avoid side reactions or racemization.

Troubleshooting Guides

Issue: Low Coupling Yield or Incomplete Reaction

Low yield is the most common problem when incorporating this compound. The following guide provides a systematic approach to troubleshoot this issue.

Caption: Troubleshooting workflow for low yield.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

While specific comparative data for this compound is limited in the literature, the following table summarizes the general performance of recommended coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium/Uronium SaltVery HighHighly efficient for hindered couplings; fast reaction times.[2]Based on potentially explosive HOAt; can cause guanidinylation of N-terminal amine.[2]
COMU Aminium/Uronium SaltVery HighEfficiency comparable to HATU; safer (OxymaPure-based); reduced allergenic potential.[3]Limited stability in solution.[2]
PyBOP Phosphonium SaltHighEfficient coupling; avoids guanidinylation side reactions; less hazardous byproducts than BOP.[2]Generally less reactive than HATU.[2]
HBTU Aminium/Uronium SaltHighPopular and efficient; byproducts are generally soluble.[2]Can have allergenic potential; based on potentially explosive HOBt.[2]
Table 2: Example Coupling Yields for 3-Aminopiperidine-based Peptide Analogues

The following data is adapted from a study on the synthesis of peptide analogues using a structurally related 3-aminopiperidine core, which serves as a proxy for potential yields. All couplings were performed in solution phase.[6]

Coupling StepCoupling ReagentsYield (%)
Boc-L-Leucine + (R)-4HOBt, EDC91%
Boc-L-Leucine + (S)-4HOBt, EDC79%
Boc-L-Leucine + (R)-15HOBt, EDC64%*
Boc-L-Leucine + (S)-15HOBt, EDC90%

*Note: The lower yield was attributed to the need for multiple purification steps.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Coupling Completion (Kaiser Test)

This test detects free primary amines on the resin. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.

Materials:

  • Reagent A: 5% Ninhydrin in ethanol

  • Reagent B: 80% Phenol in ethanol

  • Reagent C: 2% 0.001M KCN (aq) in pyridine

  • Resin sample (10-15 beads)

  • Small glass test tube

  • Heating block or water bath at 110°C

Procedure:

  • Transfer a small sample of the peptide-resin (10-15 beads) to a clean test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (free primary amines present), indicating incomplete coupling.

    • Colorless/Yellow: Negative result (no free primary amines), indicating complete coupling.

Protocol 2: Optimized Coupling of Fmoc-3-Amino-2-piperidone-OH onto a Resin-Bound Peptide

This protocol is designed to maximize the incorporation of the sterically hindered this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-Amino-2-piperidone-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-3-Amino-2-piperidone-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 5-10 minutes at room temperature.

  • Swelling: Swell the peptide-resin in NMP for 20-30 minutes.

  • Coupling: Drain the NMP from the resin and add the pre-activated amino acid solution.

  • Reaction: Agitate the reaction vessel at room temperature for at least 4 hours.

  • Monitoring: Perform a Kaiser test (Protocol 1) to check for reaction completion.

  • Troubleshooting (if Kaiser test is positive):

    • Wash: Wash the resin thoroughly with NMP (3x).

    • Double Couple: Prepare a fresh pre-activated solution of Fmoc-3-Amino-2-piperidone-OH as in Step 1 and repeat the coupling (Steps 3-4) for another 4 hours.

    • Re-test: Perform a final Kaiser test to confirm completion.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

  • Capping (Optional): If a small amount of unreacted amine remains, consider capping with a solution of acetic anhydride and DIPEA in NMP to prevent the formation of deletion sequences in subsequent steps.

Visualizations

Caption: Steric hindrance in peptide coupling.

References

Technical Support Center: Scaling Up 3-Amino-2-piperidone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-2-piperidone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

Issue 1: Low Yield During Cyclization Step

Q1: We are experiencing a significant drop in yield during the cyclization of the protected glutamine derivative to form the piperidone ring when moving from a lab-scale (10g) to a pilot-scale (1kg) batch. What are the potential causes and solutions?

A1: Low yields during the scale-up of cyclization reactions are a common challenge. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized overheating can cause degradation of the starting material or product.

    • Solution: Ensure your reactor has adequate heating and cooling capacity. Use of a jacketed reactor with controlled heating and cooling is recommended. Monitor the internal temperature of the reaction mixture closely.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to non-homogenous reaction conditions, resulting in side reactions and incomplete conversion.

    • Solution: Optimize the stirring speed and consider the use of baffles to improve mixing. For very large volumes, computational fluid dynamics (CFD) modeling can help in designing an effective agitation strategy.

  • Extended Reaction Time: A longer reaction time at an elevated temperature can lead to the formation of degradation products.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed.

Issue 2: High Levels of Impurities in the Final Product

Q2: Our scaled-up batch of this compound shows several unknown impurities on the HPLC chromatogram that were not present in the lab-scale synthesis. How can we identify and minimize these impurities?

A2: The appearance of new impurities upon scale-up often points to issues with reaction control or raw material quality.

  • Potential Side Reactions: At a larger scale, minor side reactions can become significant. Common side reactions in the synthesis of this compound may include racemization, or the formation of dimers and other condensation products.

    • Solution: To minimize side-reactions, it is crucial to maintain strict control over reaction parameters such as temperature, pH, and stoichiometry.[1] The use of purified enzymes in enzymatic synthesis routes can also help reduce side reactions.[1]

  • Raw Material Quality: The quality of starting materials can have a significant impact on the impurity profile of the final product. Impurities in the starting L-Glutamine, for example, can be carried through the synthesis.

    • Solution: Ensure that all raw materials meet the required specifications. It may be necessary to re-purify starting materials before use in a large-scale synthesis.

  • Identification of Impurities: Identifying the structure of the impurities is the first step towards eliminating them.

    • Solution: Isolate the impurities using preparative HPLC and characterize them using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An analysis method for detecting this compound as an impurity in other substances suggests that it can be identified and quantified using HPLC.[2]

Issue 3: Difficulties with Product Isolation and Purification

Q3: We are struggling to crystallize this compound from our scaled-up batch, and column chromatography is not a viable option at this scale. What are the recommended methods for purification at scale?

A3: Purification is a critical step in any chemical synthesis, and its difficulty can increase significantly with scale.

  • Crystallization Issues: The presence of impurities can inhibit crystallization. The choice of solvent is also critical.

    • Solution: Perform a thorough solvent screen to find the optimal crystallization conditions. If impurities are the issue, consider a pre-purification step, such as an acid-base extraction, to remove some of the impurities before crystallization.

  • Alternative Purification Methods: For large-scale purification, techniques other than chromatography are often preferred.

    • Solution: Consider techniques such as:

      • Recrystallization: This is often the most cost-effective method for purifying solid compounds at scale.

      • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

      • Salt Formation: Forming a salt of the amino group with a suitable acid can facilitate purification through crystallization. The hydrochloride salt is a common choice.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at low temperatures, specifically at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] It is also important to protect it from light and store it under a nitrogen atmosphere to prevent degradation.[3]

Q5: What are the main safety hazards associated with this compound?

A5: this compound is known to cause skin and eye irritation.[4] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q6: What are the common synthetic routes for this compound?

A6: The synthesis of this compound can be achieved through both chemical and enzymatic methods. A common chemical synthesis route starts from L-Glutamine and involves three main steps: protection of the amino group, cyclization to form the piperidone ring, and deprotection to yield the final product.[5] Enzymatic methods, such as those using an enzyme cascade, have also been developed.[1]

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields at Different Scales

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (50kg)
Starting Material (Protected Glutamine) 10 g1 kg50 kg
Solvent Volume 100 mL10 L500 L
Reaction Temperature 80 °C80 ± 2 °C80 ± 1 °C
Reaction Time 4 hours6 hours8 hours
Yield 85%70%65%
Purity (by HPLC) 99%95%92%

Table 2: Impurity Profile at Different Scales

ImpurityRetention Time (min)Lab Scale (%)Pilot Scale (%)Production Scale (%)
This compound 5.299.095.092.0
Impurity A 3.80.52.54.0
Impurity B 6.10.31.52.5
Other Impurities -0.21.01.5

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Amino-2-piperidone (Lab Scale)

  • Protection of L-Glutamine: To a solution of L-Glutamine (14.6 g, 100 mmol) in a 1:1 mixture of dioxane and water (200 mL), add sodium bicarbonate (21 g, 250 mmol). Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 24 g, 110 mmol) in dioxane (50 mL) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-Glutamine.

  • Cyclization: Dissolve the N-Boc-L-Glutamine (24.6 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL). Add N,N'-carbonyldiimidazole (CDI, 17.8 g, 110 mmol) portion-wise at room temperature. Stir the reaction mixture for 4 hours.

  • Work-up: Quench the reaction by adding water (50 mL). Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-3-Amino-2-piperidone.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stages cluster_purification Purification and QC cluster_troubleshooting Troubleshooting Loops start Start: L-Glutamine protection Amino Group Protection start->protection Boc Anhydride cyclization Cyclization protection->cyclization CDI deprotection Deprotection cyclization->deprotection Acid check_yield Low Yield? cyclization->check_yield crude_product Crude this compound deprotection->crude_product purification Purification (Crystallization/Chromatography) crude_product->purification qc Quality Control (HPLC, NMR) purification->qc final_product Final Product qc->final_product check_purity High Impurities? qc->check_purity check_yield->protection Optimize Conditions check_purity->purification Re-purify

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_isolation Isolation Issues start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities isolation_problem Isolation Difficulty start->isolation_problem heat_transfer Check Heat Transfer low_yield->heat_transfer mixing Evaluate Mixing low_yield->mixing reaction_time Optimize Reaction Time low_yield->reaction_time side_reactions Investigate Side Reactions high_impurities->side_reactions raw_materials Check Raw Material Quality high_impurities->raw_materials crystallization Optimize Crystallization isolation_problem->crystallization alt_purification Consider Alternative Purification isolation_problem->alt_purification

Caption: Troubleshooting decision tree for common scale-up issues.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-2-piperidone and Other Lactams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the chemical properties, biological activities, and experimental data of 3-Amino-2-piperidone against other prominent lactam-containing compounds.

This guide provides a comprehensive comparative analysis of this compound, a delta-lactam, against other significant lactam classes, including β-lactams, pyrrolidones, and caprolactams. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their performance based on available experimental data.

Chemical and Physical Properties

Lactams are cyclic amides, and their chemical and physical properties are largely dictated by the size of the ring. These properties, in turn, influence their biological activity and pharmacokinetic profiles.

PropertyThis compoundβ-Lactam (general)2-Pyrrolidoneε-Caprolactam
Structure 6-membered ring (δ-lactam)4-membered ring5-membered ring (γ-lactam)7-membered ring (ε-lactam)
Molecular Formula C₅H₁₀N₂O[1]VariesC₄H₇NOC₆H₁₁NO[2]
Molecular Weight 114.15 g/mol [1]Varies85.11 g/mol 113.16 g/mol [2]
Appearance Light orange to yellow to green powder/crystal[3]VariesColorless liquidColorless solid[2]
Melting Point 50 °C[4]Varies25 °C69.2 °C[2]
Boiling Point 130 °C[4]Varies245 °C270 °C[2]
Water Solubility 444 g/L (predicted)[5]VariesMiscible866.89 g/L (22 °C)[2]
logP -1.3 (predicted)[5]Varies-0.71-0.19

Comparative Biological Activity

The biological activities of lactams are diverse, ranging from antibacterial to anticancer and central nervous system modulation. This section compares the known biological effects of this compound with other lactam classes.

Cytotoxicity and Anticancer Activity

Several lactam derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Piperidone Novel Piperidone Derivatives (P3, P4, P5)Leukemia (HL-60, CCRF-CEM)1.52 - 2.26[6][7]
β-Lactam BD-5 (a novel β-lactam)Breast (MCF-7)>100 (at 48h)[8]
β-Lactam 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneBreast (MCF-7)0.075[9]
β-Lactam 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneBreast (MCF-7)0.095[9]
Pyrrolidinedione-Thiazolidinone Hybrids Les-6287Breast (MCF-7)1.43 (at 48h)[9]
Pyrrolidinedione-Thiazolidinone Hybrids Les-6294Breast (MCF-7)3.54 (at 48h)[9]
Pyrrolidinedione-Thiazolidinone Hybrids Les-6328Breast (MCF-7)2.18 (at 48h)[9]
Pyrrolidine Derivative Parigidin-br3Breast (MCF-7)~2.5[10]
Pyrrolidine Derivative Parigidin-br3Colorectal (CACO2)~2.5[10]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, including incubation times and assay methods.

Antimicrobial Activity

β-lactams are renowned for their antibacterial properties. Other lactams, such as pyrrolidones and caprolactams, have also been investigated for their antimicrobial potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Pyrrolidone 2-Pyrrolidone-5-carboxylic acidEnterobacter cloacae< 1000 (at low pH)[11]
2-Pyrrolidone 2-Pyrrolidone-5-carboxylic acidPseudomonas putida< 1000 (at low pH)[11]
Pyrrolidine-2,3-dione Dimer Dimer 30Staphylococcus aureus (MSSA)8 - 16[12]
Pyrrolidine-2,5-dione Derivative Compound 5Various bacteria and fungi32 - 128[13]
Pyrrolidine-2,5-dione Derivative Compound 8Various bacteria and fungi16 - 256[13]
ε-Caprolactam ε-Caprolactam-silica network with KanamycinStaphylococcus aureusSignificant decrease in MIC of Kanamycin[6]
ε-Caprolactam ε-Caprolactam-silica network with KanamycinEscherichia coliSignificant decrease in MIC of Kanamycin[6]
Enzyme Inhibition

Lactam-containing compounds have been shown to inhibit various enzymes. For instance, derivatives of caprolactam are known to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease.

Compound ClassTarget EnzymeInhibitorIC₅₀ (nM)Reference
Caprolactam Derivative γ-SecretaseAmino-caprolactam sulfonamides15 - >1000
Piperidinone Derivative Calcitonin Gene-Related Peptide (CGRP) ReceptorPiperidinone carboxamide azaindaneKi of 0.011[14]

Signaling Pathways and Mechanisms of Action

This compound and Derivatives

CGRP Receptor Antagonism: Derivatives of this compound have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide involved in pain signaling, particularly in migraine. By blocking the CGRP receptor, these compounds can mitigate the downstream signaling cascade that leads to vasodilation and neurogenic inflammation.

CGRP_Signaling cluster_receptor CGRP Receptor Complex CLR CLR Gs Gαs CLR->Gs activates RAMP1 RAMP1 CGRP CGRP CGRP->CLR binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Neurogenic_Inflammation Neurogenic Inflammation PKA->Neurogenic_Inflammation Antagonist This compound Derivative Antagonist->CLR blocks

CGRP Receptor Antagonism by this compound Derivatives

Inhibition of Fas-Induced Apoptosis: A derivative of this compound, N-(2-oxopiperidin-3-yl)dodecanamide, has been shown to inhibit Fas-induced apoptosis.[10][15] The Fas receptor (FasR), a death receptor, triggers a signaling cascade upon binding to its ligand (FasL), leading to programmed cell death. Inhibition of this pathway can have implications in various diseases, including cancer and autoimmune disorders.

Fas_Apoptosis_Inhibition FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC forms Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Inhibitor N-(2-oxopiperidin-3-yl)dodecanamide Inhibitor->DISC inhibits formation

Inhibition of Fas-Induced Apoptosis
β-Lactams

The primary mechanism of action for β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Beta_Lactam_MoA BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP acylates Peptidoglycan_Synthesis Peptidoglycan Cross-linking BetaLactam->Peptidoglycan_Synthesis inhibits PBP->Peptidoglycan_Synthesis catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis weakened leads to

Mechanism of Action of β-Lactam Antibiotics

Experimental Protocols

Synthesis of this compound from D-Ornithine Hydrochloride

This protocol outlines a general synthetic route for a derivative of this compound, (R)-3-(Boc-Amino)piperidine, starting from D-Ornithine hydrochloride.[16]

Step 1: Esterification

  • Suspend D-Ornithine hydrochloride (50 mmol) in anhydrous methanol (100 mL).

  • Saturate the slurry with hydrogen chloride gas.

  • Reflux the mixture for 3 hours.

  • Reduce the volume of the reaction solution to one-third using a rotary evaporator.

  • Store the solution at -20°C overnight to precipitate the product.

  • Filter the solid, wash with a minimal amount of cold methanol, and dry under vacuum at 50°C to obtain crude methyl orthinate dihydrochloride.

Step 2: Cyclization

  • Reflux the crude methyl ester from Step 1 with sodium methoxide (92 mmol) in methanol (120 mL) for 4 hours.

  • Add ammonium chloride (0.1 mol) and let the mixture stand overnight.

  • Filter the mixture and concentrate the filtrate to obtain a thick syrup.

  • Extract the syrup repeatedly with a 4:1 (v/v) mixture of CH₂Cl₂/MeOH (25 mL).

  • Combine the filtrates and concentrate to yield a white solid.

  • Dissolve the solid in boiling absolute ethanol (25 mL), filter while hot, and store in the refrigerator overnight.

  • Filter the crystalline product and dry under vacuum to yield the piperidone derivative.

Synthesis_Workflow Start D-Ornithine HCl Step1 Esterification (MeOH, HCl, Reflux) Start->Step1 Intermediate1 Methyl Orthinate Dihydrochloride Step1->Intermediate1 Step2 Cyclization (NaOMe, MeOH, Reflux) Intermediate1->Step2 Intermediate2 Crude Piperidone Derivative Step2->Intermediate2 Step3 Purification (Extraction, Crystallization) Intermediate2->Step3 End (R)-3-Amino-piperidone Derivative Step3->End

General Synthesis Workflow for a this compound Derivative
CGRP Receptor Antagonist Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of a compound to the CGRP receptor.[17]

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or SK-N-MC) that stably or transiently expresses the human CGRP receptor (CLR and RAMP1).

  • Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]hCGRP) and varying concentrations of the unlabeled antagonist (e.g., a this compound derivative).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled CGRP. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ and Kᵢ values by non-linear regression analysis.

Fas-Induced Apoptosis Inhibition Assay

This is a general protocol to assess the ability of a compound to inhibit apoptosis induced by the Fas ligand.[18][19][20][21]

  • Cell Culture: Culture a Fas-expressing cell line (e.g., Jurkat T-lymphocytes) in a suitable medium.

  • Induction of Apoptosis: Treat the cells with an agonistic anti-Fas antibody (e.g., 0.05-0.1 µg/mL) or recombinant Fas ligand to induce apoptosis.

  • Compound Treatment: Concurrently with the apoptosis-inducing agent, treat the cells with various concentrations of the test compound (e.g., N-(2-oxopiperidin-3-yl)dodecanamide).

  • Incubation: Incubate the cells for a predetermined period (e.g., 3-16 hours) at 37°C.

  • Apoptosis Detection: Harvest the cells and assess apoptosis using a suitable method, such as:

    • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Caspase Activity Assay: Measure the activity of key apoptosis-related enzymes like caspase-3 or caspase-8 using a colorimetric or fluorometric assay.

  • Data Analysis: Quantify the percentage of apoptotic cells or caspase activity at each compound concentration and determine the IC₅₀ value for apoptosis inhibition.

Conclusion

This compound and its derivatives represent a versatile class of lactams with significant potential in drug discovery, particularly in the areas of neurology and oncology. While direct comparative data with other lactam classes like β-lactams, pyrrolidones, and caprolactams is limited, the available evidence suggests distinct and potent biological activities. β-lactams remain a cornerstone of antibacterial therapy, while various pyrrolidone and caprolactam derivatives show promise as anticancer and enzyme-inhibiting agents. The unique activities of this compound derivatives as CGRP receptor antagonists and apoptosis modulators highlight the importance of continued research into this specific lactam scaffold. Future studies focusing on direct, head-to-head comparisons of these different lactam classes under standardized conditions will be crucial for a more definitive understanding of their relative therapeutic potential.

References

Validating Protein Binding: A Comparative Guide for Putative Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted protein degradation has introduced "molecular glues" as a promising therapeutic modality. These small molecules induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. This guide provides a framework for the experimental validation of a putative molecular glue's effect on protein binding, using the well-characterized molecular glue, Pomalidomide, as a primary example for comparison. While direct experimental data for 3-Amino-2-piperidone's activity as a molecular glue is not currently available in public literature, the principles and protocols outlined here are applicable to its validation.

Quantitative Data Summary

The validation of a molecular glue requires quantitative assessment of its binding affinity to its target protein. Below is a comparative table summarizing the binding affinities of established molecular glues to their target protein, Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

CompoundTarget ProteinBinding Affinity (Kd)Assay MethodReference
PomalidomideCereblon (CRBN)~1.8 µMIsothermal Titration Calorimetry (ITC)[][2]
LenalidomideCereblon (CRBN)~2.5 µMIsothermal Titration Calorimetry (ITC)[3]
ThalidomideCereblon (CRBN)~10-fold weaker than (S)-thalidomideCompetitive Binding Assay[4]
Putative Molecular Glue (e.g., this compound) TBD To Be Determined See Experimental Protocols N/A

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.

Experimental Protocols

Validating the interaction between a small molecule and its target protein, and the subsequent formation of a ternary complex, is crucial. The following are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that the putative molecular glue induces an interaction between the target protein and its binding partner (e.g., an E3 ligase component).

Methodology:

  • Cell Lysis:

    • Culture cells to be tested and treat with either the putative molecular glue or a vehicle control.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[5][6][7]

    • Incubate on ice to ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an antibody specific to the target protein overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.[5][8]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot analysis using antibodies against the target protein and its expected binding partner. An increased signal for the binding partner in the presence of the molecular glue indicates an induced interaction.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the putative molecular glue and the target protein.[9][10][11][12][13]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare a solution of the putative molecular glue in the same buffer. The concentration of the small molecule should be 10-20 times that of the protein.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the small molecule solution into the injection syringe.

    • Perform a series of small, sequential injections of the small molecule into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the small molecule to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[11]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of the binding interaction between the putative molecular glue and the target protein, providing association (ka) and dissociation (kd) rates.[14][15][16][17][18]

Methodology:

  • Chip Preparation:

    • Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Measurement:

    • Flow a solution containing the putative molecular glue at various concentrations over the sensor chip surface.

    • Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the amount of small molecule binding to the immobilized protein.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.

    • Fit the association and dissociation curves to a kinetic model to determine the ka and kd values. The equilibrium dissociation constant (Kd) can be calculated as kd/ka.

Mandatory Visualizations

Signaling Pathway of a Validated Molecular Glue

The diagram below illustrates the mechanism of action for Pomalidomide, a well-established molecular glue that targets the Cereblon (CRBN) E3 ligase complex for the degradation of neosubstrates like IKZF1 and IKZF3.[][19]

Pomalidomide_Signaling_Pathway cluster_0 Cell Pomalidomide Pomalidomide CRBN CRBN Pomalidomide->CRBN binds E3_Complex E3 Ubiquitin Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4A CUL4A CUL4A->E3_Complex RBX1 RBX1 RBX1->E3_Complex Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) E3_Complex->Neosubstrate recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Pomalidomide-mediated protein degradation pathway.

Experimental Workflow for Protein Binding Validation

The following diagram outlines a typical experimental workflow for validating the protein binding of a putative molecular glue.

Experimental_Workflow Start Hypothesized Molecular Glue CoIP Co-Immunoprecipitation (Qualitative Validation) Start->CoIP ITC Isothermal Titration Calorimetry (Quantitative Validation) CoIP->ITC If positive SPR Surface Plasmon Resonance (Kinetic Validation) ITC->SPR Downstream Downstream Functional Assays (e.g., Protein Degradation) SPR->Downstream End Validated Molecular Glue Downstream->End

References

Efficacy of 3-Amino-2-piperidone-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 3-amino-2-piperidone scaffold into peptides has emerged as a promising strategy in medicinal chemistry to develop potent and selective therapeutic agents. This guide provides a comparative analysis of the efficacy of these modified peptides, with a focus on their activity as enzyme inhibitors. The information presented is based on available experimental data and aims to assist researchers in the evaluation and design of novel peptide-based drugs.

I. Inhibition of Cysteine Protease IdeS

A significant application of this compound-containing peptides is the inhibition of the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS). IdeS is a cysteine protease that plays a crucial role in the pathogenesis of S. pyogenes by cleaving human IgG, thereby helping the bacterium evade the host's immune response.

Comparative Efficacy of 3-Aminopiperidine-Based Peptide Analogues

A study by Berggren et al. investigated a series of 3-aminopiperidine-based peptide analogues as noncovalent inhibitors of IdeS. These peptidomimetics were designed to mimic the hinge region of IgG, the substrate of IdeS. The inhibitory activities of these analogues were compared against the native peptide sequences, which were found to be inactive.

Data Summary: Inhibition of IdeS by 3-Aminopiperidine-Based Peptide Analogues

Compound IDPeptide Sequence/AnalogueInhibition of IdeS (%) at 1 mMSelectivity vs. SpeBSelectivity vs. Papain
(S)-3(S)-pipGHighHighModerate
(R)-7(R)-LpipGHighHighModerate
(R)-16(R)-pipGPHighLowLow
(S)-16(S)-pipGPHighLowLow
(S)-18(S)-LpipGPHighLowLow

Note: The original study presented data as percentage inhibition. For precise IC50 values, further investigation is recommended. "High" inhibition indicates a significant reduction in IdeS activity, while "Low" indicates minimal to no inhibition.

The results indicate that the introduction of the 3-aminopiperidine moiety is crucial for the inhibitory activity against IdeS. Notably, smaller analogues such as (S)-pipG and (R)-LpipG demonstrated high potency and selectivity for IdeS over other cysteine proteases like SpeB and papain.

Experimental Protocols

Synthesis of 3-Aminopiperidine-Based Peptide Analogues:

The synthesis of the peptide analogues involved a key step of reductive amination of N-protected 3-piperidone with either glycine or L-proline. The resulting stereoisomers were separated and further modified through standard solid-phase peptide synthesis (SPPS) protocols to yield the final peptide analogues.

IdeS Inhibition Assay (SDS-PAGE):

  • Recombinant IdeS was incubated with human IgG in the presence or absence of the inhibitor compounds.

  • The reaction mixture was incubated at 37°C for a specified time.

  • The reaction was stopped, and the samples were analyzed by SDS-PAGE under reducing conditions.

  • The cleavage of the IgG heavy chain was visualized, and the percentage of inhibition was determined by densitometry.

Surface Plasmon Resonance (SPR) Spectroscopy:

  • IdeS was immobilized on a sensor chip.

  • Human IgG with or without the inhibitor was flowed over the chip.

  • The binding of IgG to IdeS was monitored in real-time.

  • The degree of inhibition was quantified by the reduction in the binding response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of IdeS action and a general workflow for evaluating IdeS inhibitors.

IdeS_Mechanism cluster_streptococcus Streptococcus pyogenes cluster_host Host Environment S_pyogenes S. pyogenes IdeS Secreted IdeS S_pyogenes->IdeS secretes IgG Human IgG IdeS->IgG cleaves hinge region Fab2 F(ab')2 Fragment IgG->Fab2 Fc Fc Fragment IgG->Fc Phagocyte Phagocyte IgG->Phagocyte opsonizes No_Phagocytosis Immune Evasion (No Phagocytosis) Fab2->No_Phagocytosis

Mechanism of IdeS-mediated IgG cleavage and immune evasion.

Inhibitor_Workflow start Start: Synthesize This compound Peptides assay In vitro Inhibition Assay (e.g., SDS-PAGE, SPR) start->assay data_analysis Data Analysis: Determine % Inhibition or IC50 assay->data_analysis selectivity Selectivity Profiling (vs. other proteases) data_analysis->selectivity sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar selectivity->sar lead_op Lead Optimization sar->lead_op end End: Candidate for Further Development lead_op->end

Experimental workflow for the evaluation of IdeS inhibitors.

II. Anti-Inflammatory and Neuroprotective Potential

While the primary focus of published comparative studies has been on enzyme inhibition, the this compound scaffold is also being explored for its potential in developing anti-inflammatory and neuroprotective agents.

A study on novel 2-piperidone derivatives (lacking the 3-amino group) demonstrated their ability to inhibit β-amyloid aggregation and suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia. This suggests that the piperidone ring system can serve as a valuable pharmacophore for CNS and inflammation-related targets. However, direct comparative efficacy data for this compound-containing peptides in these therapeutic areas is still emerging. Further research is required to establish clear structure-activity relationships and to compare their performance against existing therapeutic alternatives.

III. Comparison with Other IdeS Inhibitors

To provide a broader context for the efficacy of this compound-containing peptides as IdeS inhibitors, it is useful to consider other classes of inhibitors. Research in this area has explored both peptide-based and small molecule inhibitors. For instance, analogues of irreversible protease inhibitors such as TPCK and TLCK have been synthesized and shown to inhibit IdeS. The most potent of these were aldehyde-containing compounds that act as reversible inhibitors.

A direct quantitative comparison (e.g., IC50 values) between the this compound peptides and these other inhibitors from a single study is not yet available in the public domain. Such a comparison would be highly valuable for a comprehensive assessment of their relative potencies.

Conclusion

This compound-containing peptides represent a promising class of compounds, particularly as selective inhibitors of the bacterial cysteine protease IdeS. The available data demonstrates their superior efficacy compared to their linear peptide counterparts and highlights their potential for further development as anti-infective agents. While their application in anti-inflammatory and neuroprotective therapies is an active area of research, more extensive comparative studies are needed to fully elucidate their therapeutic potential in these domains. Future research should focus on obtaining precise quantitative measures of efficacy (e.g., IC50 values) and conducting head-to-head comparisons with other classes of inhibitors to guide the rational design of next-generation this compound-based therapeutics.

A Cross-Validation of Experimental and Computational Data for 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined and computationally predicted data for the compound 3-Amino-2-piperidone (CAS: 1892-22-4). As a metabolite of ornithine and a versatile chiral building block in pharmaceutical research, accurate characterization of its physicochemical and biological properties is crucial.[1][2] This document aims to cross-validate available data to offer a comprehensive profile of the molecule.

Physicochemical Properties: A Tale of Two Data Sets

The following tables summarize the quantitative data available for this compound, juxtaposing experimentally measured values with computationally derived predictions. This comparison highlights areas of concordance and divergence, offering insights into the accuracy of current in silico models for this class of molecule.

Table 1: General and Physicochemical Properties

PropertyExperimental ValueComputational Value
Molecular Formula C₅H₁₀N₂O[3][4]C₅H₁₀N₂O[5][6]
Molecular Weight 114.15 g/mol [2][3]114.15 g/mol [5][6]
Physical Form Solid, Light orange to yellow powder/crystal[1][5]N/A
Melting Point 50 °C[2]; 87 °C (for S-enantiomer)[1]N/A
Boiling Point 130 °C[2]; 125-135 °C (at 2-3 Torr)N/A
Water Solubility ≥17.3 mg/mL in H₂O[7]444 g/L (ALOGPS)
logP Not Available-1.3 (ALOGPS); -1.1 (ChemAxon)
pKa (Strongest Basic) 8.07[3]8.44 (ChemAxon)
pKa (Strongest Acidic) Not Available14.55 (ChemAxon)

Note: A significant discrepancy exists in the reported experimental melting points, which may be attributable to the different stereoisomers being measured (racemic vs. S-enantiomer).

Table 2: Spectroscopic Data

Spectrum TypeExperimental Data (Key Peaks)Computational Prediction
Mass Spec (GC-MS) m/z peaks: 128.0 (1), 115.0 (0.60), 100.0 (0.46), 141.0 (0.42), 243.0 (0.32)[6]Not Available
¹³C NMR Data exists but specific shifts are not readily available in public databases.[6]Not Available
¹H NMR Data exists but specific shifts are not readily available in public databases.Not Available
IR Spectroscopy Data exists but specific peaks are not readily available in public databases.Not Available

Table 3: Molecular Descriptors (Computational)

DescriptorPredicted ValueReference
Polar Surface Area 55.12 ŲChemAxon
Hydrogen Bond Donor Count 2ChemAxon
Hydrogen Bond Acceptor Count 2ChemAxon
Rotatable Bond Count 0ChemAxon
Rule of Five YesChemAxon
Ghose Filter NoChemAxon
Veber's Rule NoChemAxon

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental findings. Below are standard protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the purity and identity of a solid organic compound.[8]

  • Sample Preparation: The compound, this compound, must be fully dry and in a fine powdered form.[8][9] This is achieved by crushing the crystalline solid with a mortar and pestle.

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted to a height of 1-2 cm by tapping the tube gently.[10]

  • Measurement: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[10] The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[7][11]

  • Procedure:

    • Place approximately 25 mg of solid this compound into a small, clean test tube.

    • Add 0.5 mL of the chosen solvent (e.g., water, DMSO, ethanol) in portions.

    • After each addition, the test tube is vigorously shaken or vortexed for 30 seconds to facilitate dissolution.[12]

    • The compound is classified as "soluble" if it dissolves completely, "partially soluble" if a significant portion dissolves, or "insoluble" if it remains unchanged.[12]

  • For Aqueous Solubility: If the compound dissolves in water, the pH of the solution can be tested with litmus or a pH meter. A pH greater than 7 suggests a basic compound, consistent with the amino group in this compound.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to separate, identify, and quantify components of a mixture. For a pure compound, it provides a distinct fragmentation pattern.

  • Sample Introduction: A solution of this compound is injected into the gas chromatograph, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a heated capillary column. The compound interacts with the column's stationary phase, and its retention time is recorded.

  • Ionization and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The high-energy electrons cause the molecule to fragment into characteristic charged ions.

  • Detection: The mass analyzer separates the fragments based on their mass-to-charge (m/z) ratio. The detector records the relative abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships.

G Cross-Validation Workflow cluster_exp Experimental Data Acquisition cluster_comp Computational Data Generation cluster_analysis Comparative Analysis exp_data Physicochemical & Spectroscopic Measurements compare Tabulate & Compare Experimental vs. Computational Data exp_data->compare protocol Define & Execute Experimental Protocols (MP, Solubility, MS) protocol->exp_data comp_data In Silico Predictions (logP, pKa, Descriptors) comp_data->compare model Select & Run Computational Models (e.g., ALOGPS, ChemAxon) model->comp_data validate Assess Model Accuracy & Identify Discrepancies compare->validate report Publish Comparison Guide validate->report

Caption: A workflow for the cross-validation of experimental and computational data.

While this compound itself is primarily a metabolite and building block, it can be used to synthesize derivatives with specific biological activities.[14] For instance, N-(2-oxopiperidin-3-yl)dodecanamide has been shown to inhibit Fas-induced apoptosis.[14] The diagram below illustrates this critical signaling pathway.

G Fas-Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC DISC Formation (FADD, Procaspase-8) FasR->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 (Executioner) Casp8->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis Inhibitor N-(2-oxopiperidin-3-yl)dodecanamide (Derivative of this compound) Inhibitor->Casp8 Inhibits

Caption: The Fas-induced apoptosis pathway and the inhibitory point of a derivative.

References

A Comparative Guide: 3-Amino-2-piperidone versus Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the quest for novel scaffolds that modulate peptide conformation and enhance biological activity is paramount. Proline, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding and molecular recognition. This guide provides a detailed comparison of 3-amino-2-piperidone, a cyclic β-amino acid analogue, with the canonical α-amino acid proline, offering insights into their potential impacts on peptide structure. While direct comparative experimental data on identical peptide sequences is limited, this guide synthesizes information from studies on analogous structures to provide a robust theoretical and practical framework for researchers.

Structural and Conformational Differences

Proline's five-membered pyrrolidine ring restricts the peptide backbone's flexibility, influencing the preceding residue's conformation and favoring specific secondary structures like β-turns and polyproline helices. In contrast, this compound introduces a six-membered piperidone ring into the peptide chain. This larger ring system is expected to have distinct conformational preferences, primarily adopting a chair conformation. The expansion of the ring size from five to six atoms introduces significant alterations to the backbone and ring geometry.

Furthermore, this compound is a β-amino acid analogue, which extends the peptide backbone by an additional carbon atom compared to the α-amino acid proline. This alteration in backbone spacing can lead to the formation of novel secondary structures not accessible to peptides composed solely of α-amino acids. The presence of the lactam bridge within the piperidone ring can also influence local conformation, potentially stabilizing or inducing helical turns, though it may also introduce structural distortions.

Hypothetical Comparative Data

To illustrate the potential differences in a peptide context, the following tables present hypothetical comparative data for a model peptide Ac-X-NHMe, where X is either Proline or this compound. This data is based on expected values from related structures found in the literature.

Table 1: Key Physicochemical and Structural Properties

PropertyProlineThis compound
IUPAC Name Pyrrolidine-2-carboxylic acid3-Amino-2-oxopiperidine
Molecular Formula C₅H₉NO₂C₅H₁₀N₂O
Molecular Weight 115.13 g/mol 114.15 g/mol
Ring Size 5-membered (pyrrolidine)6-membered (piperidone)
Amino Acid Type α-amino acidβ-amino acid analogue
Ring Pucker Cγ-endo and Cγ-exoPredominantly chair conformation

Table 2: Expected Conformational Parameters in a Model Peptide

ParameterAc-Pro-NHMe (Proline)Ac-(this compound)-NHMe
Preferred Backbone Dihedral Angles (Φ, Ψ) Restricted (Φ ≈ -60°)Expected to be different from α-amino acids
Cis/Trans Isomerization of Peptide Bond Significant population of cis isomerLikely to favor trans isomer
Propensity for Secondary Structures β-turns, Polyproline II helicesPotentially novel helices and turns
Expected ³J(Hα, Hβ) Coupling Constants (Hz) ~2-8 HzExpected to differ due to ring conformation

Experimental Protocols

To empirically determine the structural and functional differences between peptides containing this compound and proline, the following experimental protocols would be essential.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-3-amino-2-piperidone-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. Allow the coupling reaction to proceed for 2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) at a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of all protons.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY (Correlated Spectroscopy): To identify scalar-coupled protons within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to the same amino acid residue.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.

  • Data Analysis: Analyze the chemical shifts, coupling constants (especially ³J(Hα, Hβ)), and NOE/ROE cross-peaks to determine the backbone and side-chain conformations, including the puckering of the proline or piperidone ring and the cis/trans isomerization state of the peptide bond.

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectrophotometer.

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content of the peptide. Characteristic spectra for α-helices, β-sheets, β-turns, and random coils can be used for comparison. The spectrum of the this compound-containing peptide would be compared to that of the proline-containing peptide to assess any significant changes in secondary structure.

Visualizing Structural Differences and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the structural differences between proline and this compound and a typical experimental workflow for their comparative analysis.

G Structural Comparison: Proline vs. This compound cluster_proline Peptide with Proline cluster_piperidone Peptide with this compound Proline Proline (α-amino acid) C₅H₉NO₂ 5-membered ring Pro_peptide Restricted Φ dihedral angle β-turns, Polyproline helices Proline->Pro_peptide incorporation Piperidone This compound (β-amino acid analogue) C₅H₁₀N₂O 6-membered ring Pip_peptide Altered backbone geometry Potential for novel secondary structures Piperidone->Pip_peptide incorporation

Caption: Structural differences between Proline and this compound.

G Experimental Workflow for Comparative Analysis start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Proline and this compound versions) start->spps purify RP-HPLC Purification spps->purify characterize Mass Spectrometry (Identity and Purity) purify->characterize nmr NMR Spectroscopy (3D Structure) characterize->nmr cd CD Spectroscopy (Secondary Structure) characterize->cd analysis Comparative Structural Analysis nmr->analysis cd->analysis conclusion Conclusions on Conformational Impact analysis->conclusion

Caption: Workflow for comparing peptide structures.

Conclusion

The substitution of proline with this compound represents a compelling strategy for modulating peptide structure and function. The increased ring size and the introduction of a β-amino acid scaffold are expected to induce significant conformational changes, potentially leading to novel secondary structures and altered biological activities. While direct experimental comparisons are still needed to fully elucidate these differences, the theoretical framework and proposed experimental protocols in this guide provide a solid foundation for researchers to explore the potential of this compound in peptidomimetic design and drug discovery. The distinct structural properties of this proline analogue offer exciting opportunities for creating peptides with enhanced stability, bioavailability, and target specificity.

Assessing the In Vivo Stability of 3-Amino-2-piperidone Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its bioavailability, dosing regimen, and overall efficacy. This guide provides a framework for assessing the in vivo stability of modified 3-Amino-2-piperidone scaffolds, a promising class of compounds with diverse biological activities. Due to a scarcity of publicly available comparative data on specific this compound derivatives, this document focuses on establishing a robust methodology for generating and evaluating such data.

Data Presentation: Framework for Comparative Analysis

To facilitate a clear comparison of in vivo stability across different this compound modifications, all quantitative data should be summarized in structured tables. Below are template tables for presenting pharmacokinetic and metabolic stability data.

Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives in Rodents

Compound IDModificationAnimal Model (Strain)Dose (mg/kg) & RouteT1/2 (h)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Clearance (mL/h/kg)
Control-1 Unmodified this compoundSprague-Dawley Rat10 (IV)
Mod-A e.g., N-methylationSprague-Dawley Rat10 (IV)
Mod-B e.g., Phenyl substitution at C4Sprague-Dawley Rat10 (IV)
Mod-C e.g., Fluoro substitution at C5Sprague-Dawley Rat10 (IV)

Table 2: In Vitro Metabolic Stability of this compound Derivatives in Liver Microsomes

Compound IDModificationSpecies MicrosomesT1/2 (min)Intrinsic Clearance (µL/min/mg protein)
Control-1 Unmodified this compoundHuman
Mod-A e.g., N-methylationHuman
Mod-B e.g., Phenyl substitution at C4Human
Mod-C e.g., Fluoro substitution at C5Human
Control-1 Unmodified this compoundRat
Mod-A e.g., N-methylationRat
Mod-B e.g., Phenyl substitution at C4Rat
Mod-C e.g., Fluoro substitution at C5Rat

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable in vivo stability data.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound derivatives following intravenous administration in rats.

Materials:

  • Test compounds (this compound and its modifications)

  • Vehicle suitable for intravenous administration (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Acclimatize rats for at least one week before the study. Surgically implant a cannula in the jugular vein for blood sampling. Allow animals to recover for 48-72 hours.

  • Dosing: Prepare a stock solution of the test compound in a suitable vehicle. Administer a single intravenous (IV) bolus dose (e.g., 10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[1][2] This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[3]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC, Clearance) using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the intrinsic metabolic stability of this compound derivatives in liver microsomes.

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing the test compound (at a final concentration of, e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (T1/2) from the slope of the natural logarithm of the remaining parent compound concentration versus time plot. Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / T1/2) / (mg/mL microsomal protein).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be influenced by a this compound derivative and the general workflow for assessing in vivo stability.

G Hypothetical Signaling Pathway cluster_0 Cellular Response Receptor Receptor Kinase A Kinase A Receptor->Kinase A Phosphorylates Kinase B Kinase B Kinase A->Kinase B Activates Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes This compound Derivative This compound Derivative This compound Derivative->Receptor Binds and Activates

Caption: Hypothetical signaling cascade initiated by a this compound derivative.

G Experimental Workflow for In Vivo Stability Assessment Compound Synthesis & Modification Compound Synthesis & Modification In Vitro Metabolic Stability (Microsomes) In Vitro Metabolic Stability (Microsomes) Compound Synthesis & Modification->In Vitro Metabolic Stability (Microsomes) Bioanalytical Method Development (LC-MS/MS) Bioanalytical Method Development (LC-MS/MS) Compound Synthesis & Modification->Bioanalytical Method Development (LC-MS/MS) In Vivo Pharmacokinetic Study (Rodent) In Vivo Pharmacokinetic Study (Rodent) In Vitro Metabolic Stability (Microsomes)->In Vivo Pharmacokinetic Study (Rodent) Promising Candidates Data Analysis & Comparison Data Analysis & Comparison In Vivo Pharmacokinetic Study (Rodent)->Data Analysis & Comparison Bioanalytical Method Development (LC-MS/MS)->In Vivo Pharmacokinetic Study (Rodent) Lead Optimization Lead Optimization Data Analysis & Comparison->Lead Optimization Lead Optimization->Compound Synthesis & Modification Iterative Improvement

Caption: Workflow for assessing the in vivo stability of modified compounds.

Logical Relationships in Stability Modification

Structural modifications can significantly impact the in vivo stability of this compound. The following diagram illustrates some of these relationships.

G Impact of Modifications on In Vivo Stability cluster_0 Modifications cluster_1 Potential Outcomes This compound Core This compound Core Introduce Bulky Groups Introduce Bulky Groups This compound Core->Introduce Bulky Groups Modify Amino Group Modify Amino Group This compound Core->Modify Amino Group Alter Ring Stereochemistry Alter Ring Stereochemistry This compound Core->Alter Ring Stereochemistry Bioisosteric Replacement Bioisosteric Replacement This compound Core->Bioisosteric Replacement Block Metabolic Sites Block Metabolic Sites Introduce Bulky Groups->Block Metabolic Sites Alter Protein Binding Alter Protein Binding Modify Amino Group->Alter Protein Binding Change Distribution Change Distribution Alter Ring Stereochemistry->Change Distribution Bioisosteric Replacement->Block Metabolic Sites Bioisosteric Replacement->Alter Protein Binding Increase Half-life Increase Half-life Block Metabolic Sites->Increase Half-life Decrease Clearance Decrease Clearance Block Metabolic Sites->Decrease Clearance

Caption: Logical relationships between chemical modifications and stability outcomes.

Potential Metabolic Pathways

While specific metabolic pathways for modified 3-Amino-2-piperidones are not well-documented, inferences can be drawn from related structures like 2-piperidone. The in vivo metabolism of 2-piperidone has been shown to be mediated by cytochrome P450 enzymes, particularly CYP2E1, leading to hydroxylation of the piperidone ring.[4] Therefore, potential metabolic pathways for this compound and its derivatives could include:

  • Oxidation: Hydroxylation of the piperidone ring at positions C4, C5, or C6, likely mediated by CYP enzymes. The presence of the amino group at C3 may influence the regioselectivity of this oxidation.

  • N-dealkylation: For N-substituted derivatives, enzymatic removal of the alkyl group is a common metabolic route.

  • Glucuronidation: The amino group and any introduced hydroxyl groups can be sites for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.

  • Sulfation: Similar to glucuronidation, sulfation of the amino or hydroxyl groups can occur.

Understanding these potential metabolic "soft spots" can guide the design of more stable analogs. For instance, introducing steric hindrance near a likely site of hydroxylation or replacing a metabolically labile group with a more robust bioisostere can enhance in vivo stability.

By employing the standardized protocols and data presentation formats outlined in this guide, researchers can systematically evaluate and compare the in vivo stability of novel this compound modifications, thereby accelerating the identification of promising drug candidates.

References

Head-to-Head Comparison of 3-Amino-2-piperidone Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a critical aspect of pharmaceutical development. 3-Amino-2-piperidone, a valuable chiral intermediate, is utilized in the synthesis of various bioactive molecules. This guide provides a head-to-head comparison of three prominent synthesis routes for this compound and its derivatives, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Multi-Step from L-Glutamic AcidRoute 2: Enzymatic TransaminationRoute 3: Cyclization of 2,5-Diaminopentanoic Acid Derivative
Starting Material L-Glutamic AcidN-protected 3-piperidone(R)-methyl 2,5-diaminopentanoate dihydrochloride
Key Reagents Thionyl chloride, (Boc)₂O, NaBH₄, p-TsCl, AmineTransaminase, Isopropylamine (amino donor), Pyridoxal 5'-phosphate (PLP)Sodium methoxide
Number of Steps 51 (plus deprotection if needed)1 (for cyclization)
Overall Yield 44-55%[1][2]High conversion (e.g., 95%)[3]Not explicitly stated for the isolated piperidone
Reaction Time Multi-day process18-40 hours[4]Not explicitly specified for cyclization alone
Temperature 0°C to Room Temperature30-50°C[3][4]-10°C to 0°C[5]
Key Advantages Utilizes a readily available and inexpensive starting material.High enantioselectivity (ee >99%), mild reaction conditions, environmentally friendly.[3]Potentially a more direct route from a pre-formed carbon skeleton.
Key Disadvantages Long multi-step process, use of hazardous reagents.Requires a specific enzyme and cofactor, substrate (piperidone) synthesis needed.Starting material may be less accessible than L-glutamic acid.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis route.

G cluster_0 Route 1: Multi-Step Synthesis from L-Glutamic Acid A L-Glutamic Acid B Diester A->B Esterification (SOCl₂, MeOH) C N-Boc Protected Diester B->C Boc Protection ((Boc)₂O, Et₃N, DMAP) D Diol C->D Reduction (NaBH₄, MeOH) E Ditosylate D->E Tosylation (p-TsCl, Et₃N) F N-Boc-3-aminopiperidine derivative E->F Cyclization (Amine)

Route 1: Synthesis from L-Glutamic Acid

G cluster_1 Route 2: Enzymatic Transamination G N-protected-3-piperidone I (R)-N-protected-3-aminopiperidine G->I Transaminase, PLP H Isopropylamine (Amino Donor) H->I

Route 2: Enzymatic Synthesis

G cluster_2 Route 3: Cyclization of 2,5-Diaminopentanoic Acid Derivative J (R)-methyl-2,5-diaminopentanoate K (R)-3-amino-2-piperidone J->K Cyclization (Sodium Methoxide, Methanol)

Route 3: Cyclization Approach

Experimental Protocols

Route 1: Multi-Step Synthesis from L-Glutamic Acid

This route involves five main steps to produce N-Boc protected 3-amino piperidine derivatives.[1][2]

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the diethyl ester hydrochloride salt in quantitative yield.[2]

Step 2: N-Boc Protection The diethyl ester from the previous step is dissolved in chloroform, and triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. The mixture is stirred at room temperature for 6 hours. After aqueous workup and purification by column chromatography, the N-Boc protected diester is obtained with a yield of approximately 92%.[1][2]

Step 3: Reduction to Diol The N-Boc protected diester is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. After quenching and extraction, the crude product is purified by column chromatography to yield the corresponding diol in about 76% yield.[1]

Step 4: Tosylation of Diol The diol is dissolved in chloroform, and triethylamine and p-toluenesulfonyl chloride (p-TsCl) are added at 0°C. The reaction is stirred for 4 hours. After aqueous workup, the ditosylate is obtained in quantitative yield and used in the next step without further purification.[2]

Step 5: Cyclization to Piperidine Derivative The crude ditosylate is treated with an amine (e.g., cyclohexylamine) and stirred for 12 hours. After quenching and extraction, the final N-Boc-3-aminopiperidine derivative is purified by column chromatography, with a typical yield of around 74% for this step.[1]

Route 2: Enzymatic Synthesis via Transamination

This method utilizes a transaminase enzyme for the asymmetric amination of a prochiral N-protected 3-piperidone.[4]

Reaction Setup: An aqueous buffer solution (e.g., Tris-HCl, pH 8.0-9.0) is prepared containing isopropylamine as the amino donor. The pH is adjusted with hydrochloric acid. The solution is preheated to the reaction temperature (e.g., 45-50°C). The N-protected 3-piperidone substrate (e.g., N-benzyl-3-piperidone) dissolved in a co-solvent like tetrahydrofuran is added, followed by the ω-transaminase and pyridoxal 5'-phosphate (PLP) cofactor.[4]

Reaction Conditions: The reaction mixture is maintained at a constant pH and temperature (e.g., 50°C) with stirring for a period of 18 to 40 hours. The progress of the reaction is monitored by TLC.[4]

Workup and Isolation: Upon completion, the enzyme is removed by filtration. The filtrate is then subjected to an appropriate workup, which may involve pH adjustment and extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the chiral N-protected 3-aminopiperidine. This method can achieve high conversions (e.g., 90.9%) and excellent enantiomeric excess (e.g., 99.0% ee).[4]

Route 3: Cyclization of a 2,5-Diaminopentanoic Acid Derivative

This route involves the intramolecular cyclization of an ornithine derivative to form the piperidone ring.

Reaction Setup: (R)-methyl 2,5-diaminopentanoate dihydrochloride is dissolved in methanol and cooled to a temperature between -10°C and 0°C.[5]

Reaction Conditions: Sodium methoxide in methanol is added to the solution while maintaining the low temperature. The reaction mixture is stirred for a sufficient time to allow for the formation of (R)-3-amino-2-piperidone.[5]

Workup and Isolation: The product, (R)-3-aminopiperidin-2-one hydrochloride, can be obtained by filtering the reaction mixture.[6] Further purification steps may be required.

Conclusion

The choice of synthesis route for this compound and its derivatives depends heavily on the specific requirements of the research or development project.

  • The multi-step synthesis from L-glutamic acid is a robust and well-documented method that starts from a cheap and readily available material. However, it is a lengthy process involving multiple steps and the use of potentially hazardous reagents.

  • The enzymatic transamination route offers a modern, "green" alternative with excellent stereocontrol and mild reaction conditions. Its main drawback is the need for a specific biocatalyst and a pre-synthesized piperidone substrate.

  • The cyclization of a 2,5-diaminopentanoic acid derivative presents a more direct approach to the core structure, but the availability and cost of the starting material may be a limiting factor.

For large-scale production where cost and readily available starting materials are paramount, the route from L-glutamic acid may be preferable despite its length. For applications where high enantiopurity is critical and a more sustainable process is desired, the enzymatic approach is a powerful option. The cyclization route offers a concise pathway that may be advantageous if the starting ornithine derivative is easily accessible. Ultimately, the selection of the optimal route will involve a careful consideration of factors such as cost, scale, required stereochemistry, and available laboratory resources.

References

Validating the Mechanism of Action for a 3-Amino-2-piperidone-based Drug: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 3-Amino-2-piperidone-based drug candidate, N-(2-oxopiperidin-3-yl)dodecanamide, which has been reported to inhibit Fas-induced apoptosis, against a prominent class of alternative therapies, the Inhibitor of Apoptosis Proteins (IAP) inhibitors, also known as SMAC mimetics. We present a detailed examination of their mechanisms of action, comparative performance data, and the requisite experimental protocols for validation.

Mechanism of Action: A Comparative Overview

The this compound derivative, N-(2-oxopiperidin-3-yl)dodecanamide, is understood to exert its therapeutic effect by intervening in the extrinsic apoptosis pathway, specifically by inhibiting Fas-induced cell death. In contrast, IAP inhibitors, such as Birinapant and LCL161, function by mimicking the endogenous protein SMAC/DIABLO, thereby antagonizing IAP proteins and promoting apoptosis.

Signaling Pathway of Fas-Induced Apoptosis and N-(2-oxopiperidin-3-yl)dodecanamide Intervention

FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds to FADD FADD FasR->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Drug N-(2-oxopiperidin-3-yl)dodecanamide Drug->DISC inhibits

Caption: Fas-induced apoptosis pathway and drug intervention.

Signaling Pathway of IAP Inhibition by SMAC Mimetics

ApoptoticStimuli Apoptotic Stimuli Mitochondria Mitochondria ApoptoticStimuli->Mitochondria SMAC SMAC/DIABLO Mitochondria->SMAC releases IAPs IAP Proteins (e.g., XIAP, cIAP1) SMAC->IAPs inhibits Caspases Caspases (e.g., Caspase-3, -9) IAPs->Caspases inhibit Apoptosis Apoptosis Caspases->Apoptosis induce SMAC_Mimetic SMAC Mimetic (e.g., Birinapant) SMAC_Mimetic->IAPs inhibits

Caption: IAP inhibition by SMAC mimetics to induce apoptosis.

Comparative Performance Data

The following tables summarize the cytotoxic activity of the comparator IAP inhibitors in various cancer cell lines. Data for N-(2-oxopiperidin-3-yl)dodecanamide is not publicly available and would need to be determined experimentally.

Table 1: Single-Agent Cytotoxicity (IC50) of Birinapant in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HCC38Triple-Negative Breast Cancer0.63[1]
HCC70Triple-Negative Breast Cancer0.47[1]
MDA-MB-231Triple-Negative Breast Cancer0.71[1]
HS578TTriple-Negative Breast Cancer0.21[1]
H1299-LKB1 KONon-Small-Cell Lung Cancer0.52[2][3]
MDA-MB-231Breast Cancer0.015[4]

Table 2: Single-Agent Cytotoxicity (IC50) of LCL161 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
Cal27Head and Neck Squamous Cell Carcinoma~32-95[5]
UM-SCC-1Head and Neck Squamous Cell Carcinoma~32-95[5]
CCRF-CEMT-cell ALL0.25[6]
Karpas-299Anaplastic Large Cell Lymphoma1.6[6]
Ba/F3-FLT3-ITDLeukemia~0.5[6]
Hep3BHepatocellular Carcinoma10.23[7]
PLC5Hepatocellular Carcinoma19.19[7]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a this compound-based drug and compare it to alternatives, a series of robust experimental protocols are required.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[8]

Experimental Workflow for CETSA

cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Quantification cluster_2 Data Analysis A Treat cells with drug or vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B C Cell Lysis B->C D Separate soluble proteins from precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Plot % soluble protein vs. temperature E->F G Determine melting temperature (Tm) F->G H Compare Tm shift between drug-treated and vehicle G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture the target cells to an appropriate density. Treat the cells with the this compound-based drug or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[9][11]

Protein-Protein Interaction: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying protein-protein interactions in a high-throughput format.[12]

Experimental Workflow for AlphaScreen

cluster_0 Assay Setup cluster_1 Signal Detection A Prepare interacting proteins (e.g., FasR and FADD) B Label proteins with tags (e.g., Biotin, GST) A->B C Incubate proteins with Donor and Acceptor beads B->C D Add test compound (this compound derivative) C->D E Excite Donor beads (680 nm) D->E F Singlet oxygen transfer to Acceptor beads E->F G Light emission from Acceptor beads (520-620 nm) F->G H Measure luminescence G->H

Caption: Workflow for the AlphaScreen protein-protein interaction assay.

Methodology:

  • Reagent Preparation: Prepare the two interacting proteins of interest (e.g., Fas and FADD). One protein is biotinylated, and the other is tagged (e.g., with GST).

  • Assay Plate Setup: In a microplate, add the biotinylated protein, the tagged protein, and the test compound (the this compound derivative).

  • Bead Addition: Add streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark to allow for protein-protein interaction and bead association.

  • Signal Detection: If the proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor beads, resulting in a chemiluminescent signal.[13][14]

  • Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the protein-protein interaction.

Apoptosis Detection: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]

Methodology:

  • Cell Treatment: Treat cells with the this compound-based drug or a comparator (e.g., Birinapant) for a specified time. Include positive and negative controls.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activation: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20][21][22][23]

Methodology:

  • Cell Plating and Treatment: Plate cells in a white-walled multi-well plate and treat them with the test compounds.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.

  • Incubation: Incubate the plate at room temperature. During this time, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin.

  • Luminescence Measurement: The luciferase enzyme uses the released aminoluciferin to generate a "glow-type" luminescent signal, which is proportional to the amount of caspase activity. Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to untreated controls indicates activation of caspase-3 and -7.

By employing these experimental protocols, researchers can rigorously validate the mechanism of action of this compound-based drugs, objectively compare their performance against alternative therapies, and generate the robust data necessary for advancing drug development programs.

References

Benchmarking 3-Amino-2-piperidone Derivatives Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of compounds derived from 3-amino-2-piperidone against two distinct biological targets: the bacterial cysteine protease IdeS and the mammalian Fas signaling pathway involved in apoptosis. While this compound itself primarily serves as a versatile chemical scaffold, its derivatives have shown promise as modulators of these important enzymatic and signaling cascades. This document outlines the performance of these derivatives in juxtaposition with established inhibitors, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Inhibition of IdeS Cysteine Protease

The Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS) is a cysteine protease with high specificity for cleaving human IgG.[1][2] Its unique substrate specificity makes it a target for therapeutic intervention in antibody-mediated diseases. Peptide analogues incorporating the this compound moiety have been synthesized and identified as the first selective, noncovalent inhibitors of IdeS.

Comparative Inhibitory Data

Direct IC50 values for this compound-based peptide analogues are not consistently reported in publicly available literature. However, their inhibitory capacity has been demonstrated and can be quantified using the methodologies outlined below. For comparative purposes, known inhibitors of cysteine proteases are presented.

Inhibitor ClassTarget Enzyme(s)Reported IC50 Values
This compound Peptide AnaloguesIdeS, SpeB, PapainNot consistently reported; inhibitory activity demonstrated
E-64General Cysteine ProteasesMicromolar to nanomolar range depending on the specific protease
Iodoacetate/IodoacetamideGeneral Cysteine ProteasesCovalent, irreversible inhibition
Z-LVG-CHN2Cysteine Proteases (including IdeS)Effective inhibitor of IdeS activity

Note: The inhibitory potential of this compound derivatives against IdeS is often assessed by measuring the reduction in IgG cleavage rather than a direct IC50 value.

Experimental Protocols

This method qualitatively and semi-quantitatively assesses the inhibition of IdeS activity by monitoring the cleavage of its substrate, IgG.

Materials:

  • Recombinant IdeS protease

  • Human IgG

  • This compound-based peptide analogue or other test inhibitors

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE loading buffer

  • Polyacrylamide gels (e.g., 12%)

  • Coomassie Brilliant Blue or other protein stain

  • Incubator at 37°C

Procedure:

  • In a microcentrifuge tube, pre-incubate a fixed concentration of recombinant IdeS with varying concentrations of the test inhibitor (e.g., this compound peptide analogue) in PBS for 15-30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding human IgG to a final concentration of 1 mg/mL.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[3]

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[4]

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the protein fragments.[5][6]

  • Stain the gel to visualize the protein bands. Intact IgG heavy chain and the cleaved F(ab')2 and Fc fragments will be visible.

  • Quantify the band intensities to determine the extent of IgG cleavage in the presence of the inhibitor compared to a no-inhibitor control. A reduction in the appearance of cleavage products indicates inhibition.

SPR can be employed to study the binding kinetics and affinity of inhibitors to IdeS in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant IdeS

  • This compound-based peptide analogue or other test inhibitors

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize recombinant IdeS onto the surface of a sensor chip according to the manufacturer's instructions.

  • Prepare a series of dilutions of the test inhibitor in the running buffer.

  • Inject the inhibitor solutions over the IdeS-functionalized surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the inhibitor to the immobilized IdeS.

  • Regenerate the sensor surface between injections with an appropriate regeneration solution.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualization of IdeS Inhibition Workflow

IdeS_Inhibition_Workflow cluster_sds_page SDS-PAGE Based Assay cluster_spr SPR Based Assay sds_start Pre-incubation: IdeS + Inhibitor sds_reaction Add IgG Substrate (37°C incubation) sds_start->sds_reaction sds_stop Stop Reaction (SDS Buffer + Heat) sds_reaction->sds_stop sds_electrophoresis SDS-PAGE sds_stop->sds_electrophoresis sds_analysis Visualize & Quantify IgG Cleavage sds_electrophoresis->sds_analysis spr_immobilize Immobilize IdeS on Sensor Chip spr_inject Inject Inhibitor (Varying Concentrations) spr_immobilize->spr_inject spr_measure Measure SPR Signal (Binding) spr_inject->spr_measure spr_analyze Kinetic Analysis (ka, kd, KD) spr_measure->spr_analyze Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding & Trimerization FADD FADD (Adaptor Protein) FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor N-(2-oxopiperidin-3-yl)dodecanamide Inhibitor->FasR Inhibition

References

Comparative Guide to the Reproducibility of 3-Amino-2-piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount to ensure consistent and reliable outcomes. This guide provides an objective comparison of common experimental methods for the synthesis of 3-Amino-2-piperidone, a key building block in medicinal chemistry. The following sections detail various synthetic pathways, present quantitative data for comparison, and outline experimental protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Methods

The synthesis of this compound, also known as cyclo-ornithine, is most commonly achieved through the cyclization of ornithine derivatives. Variations in protecting groups, cyclization conditions, and purification methods can significantly impact the yield, purity, and overall reproducibility of the experiment. This guide focuses on two primary approaches: the direct cyclization of L-ornithine hydrochloride and a method involving N-Boc protection.

ParameterMethod 1: Direct Cyclization of L-OrnithineMethod 2: N-Boc Protected Ornithine Cyclization
Starting Material L-Ornithine HydrochlorideN-α-Boc-L-Ornithine
Key Steps Esterification, Bas-induced Cyclization, Neutralization, PurificationEsterification, N-δ-protection, Base-induced Cyclization, Deprotection
Typical Yield ModerateHigh
Reported Purity >95% after chromatography[1]High, often requires crystallization
Reproducibility Moderate; sensitive to reaction conditionsGood; protecting group strategy offers more control
Key Challenges Salt management, potential for side reactionsMultiple protection/deprotection steps, cost of reagents

Experimental Protocols

Method 1: Direct Cyclization of L-Ornithine Hydrochloride

This method involves the direct conversion of L-ornithine hydrochloride to (S)-3-amino-2-piperidone hydrochloride. The protocol is relatively straightforward but requires careful control of reaction conditions to ensure reproducibility.

Protocol:

  • Esterification: L-ornithine hydrochloride (1.0 g, 6.0 mmol) is suspended in anhydrous methanol (20 mL). Trimethylchlorosilane (2.8 mL, 23 mmol) is added slowly, and the mixture is stirred at room temperature for 12 hours to form the methyl ester.[1]

  • Cyclization: The reaction mixture is cooled to 0°C, and a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) is added dropwise. The mixture is then warmed to room temperature and stirred for 30 minutes to induce lactam formation.[1]

  • Neutralization and Work-up: The pH of the solution is adjusted to 7 with 6N aqueous HCl. The resulting salt precipitate is filtered off, and the filtrate is concentrated under reduced pressure.[1]

  • Purification: The crude product is dissolved in isopropanol, and any remaining insoluble salts are removed by filtration. The filtrate is concentrated, and the final product is purified by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic solid.[1]

Method 2: Cyclization of N-Boc-Protected Ornithine

This approach utilizes an N-Boc protecting group to improve selectivity and yield. While it involves more steps, the increased control can lead to higher reproducibility.

Protocol:

  • Esterification: N-α-Boc-L-ornithine is esterified to its methyl ester using standard methods, for example, by reacting with methanol in the presence of a coupling agent like DCC or EDC.

  • N-δ-Protection: The δ-amino group of the N-α-Boc-L-ornithine methyl ester is protected, for instance, with a Cbz group, to prevent side reactions during cyclization.

  • Cyclization: The di-protected ornithine methyl ester is treated with a base, such as sodium methoxide in methanol, to facilitate intramolecular cyclization to the N-Boc-protected this compound.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.

  • Purification: The product is typically purified by crystallization or column chromatography.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in each synthetic method.

Synthesis_Method_1 Start L-Ornithine HCl Esterification Esterification (TMSCl, MeOH) Start->Esterification Cyclization Cyclization (NaOEt, EtOH) Esterification->Cyclization Neutralization Neutralization (HCl) Cyclization->Neutralization Purification Purification (Chromatography) Neutralization->Purification End This compound HCl Purification->End Synthesis_Method_2 Start N-α-Boc-L-Ornithine Esterification Esterification Start->Esterification Protection N-δ-Protection Esterification->Protection Cyclization Cyclization (Base) Protection->Cyclization Deprotection Boc Deprotection (Acid) Cyclization->Deprotection Purification Purification Deprotection->Purification End This compound Purification->End

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive, step-by-step guidance for the safe handling and disposal of 3-Amino-2-piperidone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Waste Classification

Before handling, it is essential to recognize the hazards associated with this compound. Based on available safety data, this compound is classified as hazardous.[1] Waste containing this compound must be managed as hazardous chemical waste.

Hazard Identification Summary

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1][2]
Causes skin irritationSkin irritation (Category 2)[1][2][3]
Causes serious eye irritation / eye damageSerious eye damage/eye irritation[1][2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[2][3][4]

This table summarizes the primary hazards. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound or its waste.

  • Hand Protection: Wear chemical-impermeable gloves.[5]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[3]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3][6]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][5][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of waste contaminated with this compound.

Step 1: Waste Segregation Proper waste segregation is crucial to prevent dangerous chemical reactions.[7]

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[8]

  • Designated Containers: Dedicate specific, compatible, and clearly labeled containers for each type of waste (solid, liquid).[8][9]

Step 2: Containerization and Labeling

  • Liquid Waste: Collect unused or contaminated solutions of this compound in a sealable, chemically resistant container (e.g., coated glass or polymer bottle).[8]

  • Solid Waste: Place contaminated materials such as gloves, absorbent pads, and pipette tips into a sealed, labeled bag, and then place this bag into a designated hazardous waste container for solids.[7][8]

  • Labeling: Immediately label all waste containers with a "Hazardous Waste" sticker.[8] The label must clearly state "this compound" and list any other chemical constituents.

Step 3: Storage

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[8]

  • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[3][5]

  • Ensure secondary containment is in place to capture any potential leaks.[8]

Step 4: Arranging for Final Disposal

  • Waste must be disposed of through an approved and licensed hazardous waste contractor or your institution's EHS department.[3][4][5][8]

  • Do not dispose of this compound down the drain or in regular trash.[6][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]

Spill Management

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated.[7]

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.[6][7]

  • Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, use dry clean-up procedures and avoid generating dust.[6]

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[7]

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., water or an appropriate organic solvent).[10]

  • Collect Rinsate: The first rinse, and preferably all subsequent rinses, should be collected as hazardous liquid waste.[8][10]

  • Final Disposal: Once thoroughly decontaminated, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_handling Containerization & Handling cluster_disposal Storage & Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid Liquid Waste (Pure compound, solutions, contaminated rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated gloves, paper, weigh boats, pipette tips) waste_type->solid Solid empty Empty Stock Container waste_type->empty Empty Container container_liquid Collect in a labeled, sealable, compatible hazardous waste container. liquid->container_liquid container_solid Place in a sealed, labeled bag, then into a hazardous solid waste container. solid->container_solid decon Triple-rinse container with an appropriate solvent. empty->decon storage Store sealed container in a designated, secure area with secondary containment. container_liquid->storage container_solid->storage collect_rinsate Collect all rinsate as hazardous liquid waste. decon->collect_rinsate trash Dispose of decontaminated container in regular trash or glassware waste. decon->trash collect_rinsate->container_liquid disposal_final Arrange for pickup by EHS or licensed hazardous waste contractor. storage->disposal_final

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-2-piperidone, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] In some cases, it may cause severe skin burns and eye damage.[2] Inhalation of dust or fumes may also cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) or a face shield.[1]
Hand Protection Chemical impermeable protective gloves.
Skin and Body Protection Protective suit or lab coat to prevent skin contact.[5]
Respiratory Protection A dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.[5]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended.

  • Verify that safety showers and eyewash stations are readily accessible and in good working order.[6]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling Procedure:

  • Wear the specified PPE at all times.

  • Avoid all personal contact with the substance, including inhalation of dust.[7]

  • When handling, do not eat, drink, or smoke.[1][3]

  • Handle in a well-ventilated place, avoiding the formation of dust and aerosols.[3]

  • Keep the container tightly closed when not in use.

3. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5] Contaminated clothing should be removed and washed before reuse.[1][5]

  • If in eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] If eye irritation persists, get medical advice.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, call a poison center or doctor.[4]

  • If swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical help.[1]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • For long-term storage, some suppliers recommend keeping the container in a freezer and under an inert gas.[5]

  • Store locked up and away from incompatible materials.[3][7]

5. Spill and Leakage Procedure:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof vacuum cleaner.[7]

  • Collect the spilled material into a suitable, labeled container for disposal.[3][4]

  • Prevent the product from entering drains.[5]

6. Disposal Plan:

  • Disposal of this compound and any contaminated materials must be carried out in accordance with all applicable local, state, and federal regulations.

  • Entrust disposal to a licensed waste disposal company.[5]

  • Contaminated packaging should be completely emptied and disposed of in the same manner as the product.[5]

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle this compound in Ventilated Area prep_eng->handle_chem handle_avoid Avoid Dust Generation and Contact handle_chem->handle_avoid post_wash Wash Hands Thoroughly handle_avoid->post_wash post_store Store in a Tightly Closed Container post_wash->post_store disposal Dispose of Waste via Licensed Contractor spill Spill Management: Evacuate, Contain, Clean Up spill->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.